Myristoyl Pentapeptide-16
Description
Properties
storage |
Common storage 2-8℃, long time storage -20℃. |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis of Myristoyl Pentapeptide-16: A Technical Guide to Solid-Phase Peptide Synthesis Challenges
For Researchers, Scientists, and Drug Development Professionals
Myristoyl Pentapeptide-16, a lipopeptide increasingly utilized in the cosmetics industry for its ability to stimulate keratin (B1170402) production and promote eyelash growth, presents a unique set of challenges in its chemical synthesis.[1][2] This in-depth technical guide explores the core difficulties associated with the solid-phase peptide synthesis (SPPS) of this molecule and provides detailed methodologies to overcome them. The inherent characteristics of its likely amino acid sequence, combined with the N-terminal myristoyl group, necessitate a carefully optimized approach to achieve high purity and yield.
Core Synthesis Challenges
The primary obstacles in the SPPS of this compound stem from its molecular structure: a five-amino-acid peptide chain featuring a combination of hydrophobic and basic residues, capped with a C14 fatty acid. While the exact public sequence can vary, it typically includes residues like Leucine and Lysine. This composition can lead to significant synthetic difficulties.[3]
1.1. Aggregation During Chain Elongation: Peptides rich in hydrophobic amino acids, such as Leucine, have a strong tendency to aggregate on the solid support.[4][5] This self-association, driven by intermolecular hydrogen bonding, can physically block reactive sites, leading to incomplete deprotection and coupling reactions. The result is a higher prevalence of deletion and truncated peptide sequences in the crude product.
1.2. Difficult Coupling Reactions: The presence of bulky amino acid residues can sterically hinder the formation of peptide bonds. Furthermore, as the peptide chain elongates, the potential for secondary structure formation (e.g., β-sheets) increases, which can further reduce the accessibility of the N-terminus for the incoming activated amino acid.[3]
1.3. Side Reactions: The synthesis of peptides containing residues with reactive side chains, such as the ε-amino group of Lysine, requires orthogonal protecting groups to prevent unwanted branching and other side reactions.[6] Incomplete deprotection or side-chain reactions during cleavage can lead to a complex mixture of impurities that are difficult to separate from the target peptide.
1.4. N-Terminal Myristoylation: The final step of coupling the myristic acid to the N-terminus of the peptide can be challenging. The hydrophobicity of the fatty acid can lead to poor solubility in standard coupling solvents, and inefficient coupling can result in a significant amount of the non-lipidated pentapeptide as a major impurity.
Experimental Protocols
To address these challenges, a robust Fmoc/tBu solid-phase peptide synthesis strategy is recommended. The following protocols provide a detailed methodology for the synthesis, purification, and characterization of this compound.
2.1. Materials and Reagents
All amino acids should be of high-purity, Fmoc-protected, and with appropriate side-chain protection (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH). Rink Amide resin is a suitable solid support for generating a C-terminal amide. Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and activators like DIPEA (N,N-Diisopropylethylamine) are required. High-purity solvents such as DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are essential.
2.2. Solid-Phase Peptide Synthesis Workflow
The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer.
References
- 1. jcadonline.com [jcadonline.com]
- 2. Myristoyl Hexapeptide-16 | SymPeptide® 235EL | Cosmetic Ingredients Guide [ci.guide]
- 3. Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. peptide.com [peptide.com]
An In-depth Technical Guide to the Synthesis and Purification of Myristoyl Pentapeptide-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-16 is a synthetic lipopeptide that has garnered significant interest in the cosmetic and therapeutic industries for its role in stimulating keratin (B1170402) production. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers, scientists, and drug development professionals. The document details the prevalent Fmoc-based solid-phase peptide synthesis (SPPS) methodology, purification protocols using reverse-phase high-performance liquid chromatography (RP-HPLC), and discusses the plausible signaling pathways through which this lipopeptide exerts its biological activity. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.
Introduction
This compound is a five-amino-acid peptide covalently linked to myristic acid, a 14-carbon saturated fatty acid. This myristoylation enhances the peptide's lipophilicity, thereby improving its penetration through the stratum corneum and increasing its bioavailability to target cells within the hair follicle. The primary biological function of this compound is the upregulation of keratin gene expression, making it a key ingredient in formulations aimed at enhancing the growth and appearance of eyelashes, eyebrows, and hair.
While the exact amino acid sequence of this compound is not consistently published in publicly available literature, this guide will utilize a representative five-amino-acid sequence based on related and often co-formulated peptides like Myristoyl Pentapeptide-17 (Myr-Lys-Leu-Ala-Lys-Lys-NH2). The methodologies described herein are broadly applicable to the synthesis of similar myristoylated peptides.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for synthesizing this compound is the Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS). This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents
| Reagent | Purpose | Recommended Grade/Purity |
| Rink Amide Resin | Solid support for peptide synthesis, yielding a C-terminal amide. | 100-200 mesh, ~0.5-0.8 mmol/g loading |
| Fmoc-protected Amino Acids | Building blocks of the peptide chain. | Peptide synthesis grade, >99% purity |
| Myristic Acid | N-terminal lipid modification. | >98% purity |
| HBTU/HATU | Coupling (activating) agent for peptide bond formation. | Peptide synthesis grade |
| DIPEA (DIPEA) | Base for activation and neutralization. | Peptide synthesis grade |
| Piperidine (B6355638) | Reagent for Fmoc-deprotection. | ACS grade or higher |
| Dimethylformamide (DMF) | Primary solvent for synthesis. | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for resin washing. | ACS grade or higher |
| Trifluoroacetic Acid (TFA) | Reagent for cleavage of the peptide from the resin. | Reagent grade, >99% |
| Triisopropylsilane (TIS) | Scavenger during cleavage. | >98% purity |
| Diethyl Ether | For precipitation of the crude peptide. | ACS grade or higher |
Experimental Protocol: SPPS
The synthesis workflow involves cycles of deprotection and coupling, followed by N-terminal myristoylation and final cleavage from the resin.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add this solution to the deprotected resin and agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the pentapeptide sequence.
-
N-terminal Myristoylation: After the final amino acid has been coupled and its Fmoc group removed, couple myristic acid (3 eq.) to the N-terminus of the peptide chain using the same activation method as for the amino acids. Allow the reaction to proceed for 2-4 hours.
-
Final Washing and Drying: Wash the resin extensively with DMF, DCM, and finally with diethyl ether, then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Collection: Filter the resin and precipitate the crude peptide from the cleavage solution by adding cold diethyl ether. Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.
Quantitative Parameters for Synthesis
| Step | Reagent | Equivalents (relative to resin loading) | Approximate Time | Expected Yield (post-cleavage) |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 | 1-2 hours | >90% per step |
| HBTU | 2.9 | |||
| DIPEA | 6 | |||
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 10 minutes | >99% |
| Myristoylation | Myristic Acid | 3 | 2-4 hours | >90% |
| HBTU | 2.9 | |||
| DIPEA | 6 | |||
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 2-3 hours | 70-85% (overall crude) |
Purification of this compound
The crude this compound is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment
| Item | Specification |
| Preparative HPLC System | Equipped with a UV detector and fraction collector. |
| RP-HPLC Column | C8 or C18, 10 µm particle size, wide-pore (300 Å). |
| Mobile Phase A | 0.1% TFA in HPLC-grade water. |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile. |
| Lyophilizer | For drying the purified peptide fractions. |
Experimental Protocol: Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
HPLC Purification:
-
Equilibrate the preparative RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often effective for separating closely related impurities.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final purified this compound as a white powder.
Quantitative Parameters for Purification
| Parameter | Typical Value/Range |
| Column Type | Preparative C8 or C18 |
| Flow Rate | Dependent on column diameter (e.g., 10-50 mL/min) |
| Mobile Phase Gradient | Linear, e.g., 20-60% Acetonitrile over 30-60 minutes |
| Detection Wavelength | 214 nm |
| Expected Purity | >95% |
| Overall Yield (post-purification) | 30-50% |
Signaling Pathway of this compound
This compound is understood to promote hair growth by stimulating the expression of keratin genes in the hair follicle. While the exact molecular interactions are a subject of ongoing research, it is hypothesized that the peptide influences key signaling pathways that regulate hair follicle cycling and keratinocyte differentiation, such as the Wnt/β-catenin and MAPK pathways.
Pathway Description:
-
Receptor Binding: this compound, having penetrated the skin, is thought to bind to specific receptors on the surface of dermal papilla cells or keratinocytes within the hair follicle.
-
Signal Transduction: This binding event initiates intracellular signaling cascades. It is plausible that both the Wnt/β-catenin and Mitogen-Activated Protein Kinase (MAPK) pathways are activated.
-
Wnt/β-catenin Pathway: Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin complexes with LEF/TCF transcription factors to activate the transcription of target genes.
-
MAPK Pathway: The MAPK pathway, including the ERK cascade, is known to regulate cell proliferation and differentiation in keratinocytes. Activation of this pathway can lead to the phosphorylation and activation of various transcription factors.
-
Keratin Gene Expression: The activated transcription factors from both pathways bind to the promoter regions of keratin genes, leading to an increase in their transcription and subsequent translation into keratin proteins.
-
Biological Effect: The increased synthesis of keratin, a key structural component of hair, results in stronger, thicker, and potentially longer hair fibers.
Conclusion
The synthesis of this compound is reliably achieved through Fmoc-based solid-phase peptide synthesis, followed by purification using preparative RP-HPLC. This technical guide provides a detailed framework of the necessary protocols and quantitative parameters for the successful production of this bioactive lipopeptide. The understanding of its plausible mechanism of action through the stimulation of key signaling pathways like Wnt/β-catenin and MAPK provides a scientific basis for its application in cosmetic and therapeutic formulations aimed at enhancing hair growth. This document serves as a valuable resource for professionals in the fields of peptide chemistry, drug development, and cosmetic science.
An In-Depth Technical Guide to Side Reactions in N-Terminal Myristoylation of Peptides
For Researchers, Scientists, and Drug Development Professionals
N-terminal myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine (B1666218) of a peptide or protein, is a critical modification in cellular signaling and disease. As the development of myristoylated peptides as therapeutic agents and research tools accelerates, a thorough understanding of the potential side reactions during their chemical synthesis is paramount. This guide provides a comprehensive overview of the common side reactions encountered during N-terminal myristoylation, detailed experimental protocols to mitigate these issues, and methods for the characterization of the desired product and its impurities.
Principal Side Reactions in N-Terminal Myristoylation
During the chemical synthesis of N-myristoylated peptides, the primary challenge is to achieve selective acylation of the N-terminal α-amino group without modifying other nucleophilic side chains. The most common side reactions are the acylation of lysine (B10760008), serine, and threonine residues.
ε-Amino Acylation of Lysine
The ε-amino group of lysine is a primary amine and therefore a potent nucleophile, making it susceptible to acylation by the activated myristoyl group. This results in a di-myristoylated peptide (acylated at both the N-terminus and the lysine side chain) or a peptide with myristoylation only at the lysine residue if the N-terminus is protected.
Mechanism: The ε-amino group of a lysine residue can directly attack the activated myristic acid, forming a stable amide bond. The relative reactivity of the N-terminal α-amino group and the lysine ε-amino group is pH-dependent. The pKa of the N-terminal α-amino group is typically around 7.6–8.0, while the pKa of the lysine ε-amino group is around 10.5.[1] At near-neutral pH, the N-terminal amine is more nucleophilic, favoring the desired reaction. However, at higher pH values, the lysine side chain becomes deprotonated and more reactive, increasing the likelihood of this side reaction.[2]
O-Acylation of Serine and Threonine
The hydroxyl groups of serine and threonine residues are also nucleophilic and can be acylated to form an ester linkage with myristic acid. While this O-acylation is a potential side reaction, the resulting ester bond is generally less stable than the amide bond formed at the N-terminus.
Mechanism: The hydroxyl group of serine or threonine can attack the activated myristic acid, leading to the formation of an O-acyl-iso-peptide. This ester linkage can be susceptible to hydrolysis under basic or acidic conditions. Furthermore, O-acyl derivatives can undergo an O- to N-acyl shift, especially if there is a nearby free amine, which can lead to a mixture of products.[3][4]
Quantitative Analysis of Side Reactions
The extent of side reactions in N-terminal myristoylation is influenced by several factors, including the peptide sequence, the coupling reagents used, the reaction pH, and the temperature. While comprehensive quantitative data across all possible conditions is not exhaustively compiled in the literature, the following table summarizes the expected trends and provides a qualitative to semi-quantitative overview.
| Side Reaction | Influencing Factors | Expected Outcome | Mitigation Strategy |
| Lysine ε-Acylation | pH: Higher pH (>8.5) increases the nucleophilicity of the lysine side chain.[5] | Increased formation of di-acylated or ε-acylated product. | Maintain reaction pH between 7.0 and 8.0. |
| Protecting Groups: Inadequate protection of the lysine side chain. | Direct acylation of the exposed amine. | Use of orthogonal protecting groups (e.g., Boc, Fmoc) on the lysine side chain during synthesis. | |
| Serine/Threonine O-Acylation | Coupling Reagents: Highly reactive coupling reagents can increase O-acylation. | Formation of O-acyl-iso-peptides. | Use of milder coupling reagents and additives like HOBt. |
| Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can favor side reactions. | Increased side product formation. | Optimize reaction time and perform the reaction at room temperature or below. | |
| Histidine Presence: The presence of histidine in the peptide sequence can catalyze O-acylation.[3] | Increased O-acylation of nearby Ser/Thr residues. | Careful selection of coupling strategy and potential use of additives. |
Experimental Protocols for Selective N-Terminal Myristoylation
To minimize the aforementioned side reactions, careful control of the reaction conditions is essential. Below are detailed protocols for on-resin and solution-phase N-terminal myristoylation.
On-Resin N-Terminal Myristoylation
This method is often preferred as the peptide is immobilized, simplifying purification after each step.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal glycine.
-
Myristic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Fmoc-Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes, and then repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal glycine.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Myristoylation Coupling:
-
Dissolve myristic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the myristic acid/HOBt solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add the activated myristic acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the myristoylated peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.
Solution-Phase N-Terminal Myristoylation
This method is suitable for peptides that are soluble in organic solvents.
Materials:
-
Peptide with a free N-terminal glycine and protected side chains.
-
Myristic acid N-hydroxysuccinimide (NHS) ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or a suitable organic solvent
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolution: Dissolve the peptide in DMF.
-
pH Adjustment: Add DIPEA to adjust the pH of the solution to approximately 7.5-8.0. This is crucial for selectivity.
-
Acylation: Add a solution of myristic acid NHS ester (1.1-1.5 equivalents) in DMF to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to ensure completion and assess the formation of side products.
-
Purification: Upon completion, directly purify the reaction mixture by reverse-phase HPLC to isolate the N-myristoylated peptide.
-
Side-chain Deprotection: If necessary, remove the side-chain protecting groups according to their specific chemistry.
Purification and Characterization
Distinguishing the desired N-myristoylated peptide from its side-chain acylated isomers is critical.
HPLC Purification
Reverse-phase HPLC is the primary method for purifying myristoylated peptides. The increased hydrophobicity from the myristoyl group significantly increases the retention time compared to the unacylated peptide. Di-myristoylated peptides will be even more hydrophobic and thus have a longer retention time.
Typical Gradient:
-
Column: C18 or C8 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5-95% B over 30-60 minutes is a good starting point. The gradient can be optimized to achieve better separation of the desired product from any side products.
Mass Spectrometry Characterization
Mass spectrometry is essential for confirming the identity of the final product and characterizing any side products.
-
Expected Mass: The monoisotopic mass of the N-myristoylated peptide will be the mass of the peptide plus 210.29 Da (the mass of the myristoyl group minus the mass of a hydrogen atom).
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the site of myristoylation.
-
N-terminal Myristoylation: Fragmentation will produce a series of b- and y-ions. The b₁ ion will correspond to the mass of the myristoylated N-terminal glycine.
-
Lysine Myristoylation: The mass of the y-ions will be shifted by 210.29 Da for fragments containing the myristoylated lysine. The b-ions up to the modified lysine will be unmodified.
-
Serine/Threonine O-Myristoylation: The fragmentation pattern may be more complex due to the potential for neutral loss of the myristoyl group from the side chain.
-
Signaling Pathways and Experimental Workflows
N-terminal myristoylation is a key regulatory mechanism in various signaling pathways. Understanding these pathways is crucial for the rational design of myristoylated peptide-based drugs and probes.
Src Kinase Signaling Pathway
N-terminal myristoylation of Src family kinases is essential for their localization to the plasma membrane, which is a prerequisite for their activation and downstream signaling.[2][6][7]
References
- 1. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Roles of the N-Terminal Intrinsically Disordered Region of Modular Src [mdpi.com]
- 6. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl Pentapeptide-16: A Technical Analysis of its Mechanism of Action on Keratin Gene Expression
For Immediate Release
This technical guide provides an in-depth analysis of the proposed mechanism of action for Myristoyl Pentapeptide-16, a synthetic lipo-oligopeptide utilized in cosmetic formulations to enhance the appearance of hair, particularly eyelashes and eyebrows. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols from relevant studies, and a visualization of the hypothesized signaling pathways.
It is important to note that while this compound is often included in commercial products, publicly available scientific literature detailing its specific impact on keratin (B1170402) gene expression is limited. Consequently, this guide draws upon data from the closely related and frequently co-formulated peptides, Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, to infer the likely biological pathways and mechanisms. These peptides are believed to act synergistically to stimulate the production of keratin, the primary structural protein in hair.[1][2]
Proposed Core Mechanism: Stimulation of Keratin Synthesis
The principal mechanism of action attributed to this compound and its counterparts is the stimulation of keratin gene expression within the keratinocytes of the hair follicle.[3][4] This upregulation leads to an increased synthesis of keratin proteins, which form the fundamental structure of the hair fiber.[5] The myristoyl group, a lipophilic fatty acid, is attached to the peptide to enhance its penetration through the stratum corneum and improve its bioavailability at the hair follicle, where it can exert its effects.[5] By boosting keratin production, the peptide is believed to support the anagen (growth) phase of the hair cycle, contributing to the appearance of longer, thicker, and stronger hair fibers.[6]
Quantitative Data on Keratin Gene Expression
Table 1: Upregulation of Keratin and Keratin-Associated Protein Genes by Myristoyl Pentapeptide-17 (10 ppm, 24h)
| Gene Category | Gene Symbol | Percent Increase in Expression vs. Control (%) | Role in Hair Follicle Biology |
|---|---|---|---|
| Type I Keratins | KRT16 | 160% | Expressed in the outer root sheath, involved in stress response and cell proliferation.[8][9] |
| KRT17 | 107% | Associated with the outer root sheath and nail bed. | |
| KRT31 | 100% | Hair cortex-specific keratin. | |
| KRT33A | 133% | Hair cortex-specific keratin. | |
| KRT34 | 127% | Hair cortex-specific keratin. | |
| Type II Keratins | KRT6A | 178% | Partner to KRT16/17, involved in wound healing and hair follicle function.[9] |
| KRT81 | 114% | Hair cortex-specific keratin. | |
| KRT83 | 105% | Hair cortex-specific keratin. | |
| KRT85 | 112% | Hair cortex-specific keratin. | |
| KRT86 | 100% | Hair cortex-specific keratin. | |
| Keratin-Associated Proteins | KRTAP1-5 | 131% | High-sulfur proteins that cross-link keratin filaments, providing rigidity to the hair shaft. |
| KRTAP3-2 | 118% | High-sulfur proteins contributing to hair shaft integrity. | |
| KRTAP4-12 | 111% | High-glycine/tyrosine proteins involved in the hair shaft matrix. |
Data sourced from a DNA microarray assay on an EpiDermFT™ model treated with SymPeptide® 226EL (Myristoyl Pentapeptide-17).[7]
Additionally, a 90-day clinical study evaluated an eyelash serum containing both Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, demonstrating statistically significant improvements in physical eyelash parameters.[4]
Table 2: Clinical Efficacy of a Serum Containing Myristoyl Pentapeptide-17 & Myristoyl Hexapeptide-16
| Parameter | Mean Improvement from Baseline (%) | Statistical Significance (p-value) |
|---|---|---|
| Length | 10.52% | <0.0001 |
| Volume | 9.30% | <0.0001 |
| Thickness | 35.00% | <0.0001 |
| Luster | 11.43% | Not Reported |
| Curl | 50.83% | Not Reported |
Data from an open-label, single-center study with 29 female subjects over 90 days.[4]
Experimental Protocols
3.1 Protocol for In-Vitro Keratin Gene Expression Analysis (DNA Microarray) [7]
-
Model: EpiDermFT™ full-thickness skin model, composed of normal, human-derived epidermal keratinocytes and dermal fibroblasts.
-
Treatment: Tissues are treated topically with a 10 ppm solution of the test peptide (e.g., Myristoyl Pentapeptide-17) in a suitable vehicle. A vehicle-only control is run in parallel.
-
Incubation: The treated tissues are incubated for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
RNA Extraction: Following incubation, total RNA is isolated from the tissues using a suitable RNA extraction kit (e.g., RNeasy kit, Qiagen). RNA quality and quantity are assessed via spectrophotometry.
-
Microarray Analysis: The extracted RNA is converted to cDNA, labeled with a fluorescent dye (e.g., Cy3), and hybridized to a human genome microarray chip (e.g., Agilent Whole Human Genome Oligo Microarray).
-
Data Acquisition and Analysis: The microarray slides are scanned to detect fluorescence intensity. The raw data is normalized, and statistical analysis is performed to identify genes with significant differential expression between the peptide-treated and control groups. A fold-change or percentage increase is calculated for each gene.
3.2 Protocol for Clinical Efficacy Assessment of Eyelash Growth [4]
-
Study Design: An open-label, single-center study involving healthy female participants (n=29, aged 15-45).
-
Product Application: Participants are instructed to apply the serum containing the test peptides to the base of the upper eyelashes once nightly for 90 days.
-
Efficacy Evaluation: Measurements are taken at baseline (Day 0) and at subsequent visits (e.g., Day 30, Day 60, Day 90).
-
Length, Volume, and Thickness: Assessed using advanced digital photography and imaging software (e.g., VISIA-CR with Lash Analysis Module). The software measures average hair fiber length, maps the total eyelash area for volume, and measures the width of individual hair fibers for thickness.
-
Luster and Curl: Assessed by trained investigators using a standardized grading scale.
-
-
Statistical Analysis: Data from each time point is compared to the baseline using appropriate statistical tests (e.g., paired t-test) to determine the significance of any observed changes.
Hypothesized Signaling Pathways
The precise signaling cascades activated by this compound have not been fully elucidated. However, based on the known biology of hair follicle regulation and data from related peptides, the Wnt/β-catenin and MAPK pathways are strongly implicated as potential mediators of its effects.[1][5][7]
4.1 Wnt/β-catenin Signaling Pathway The Wnt/β-catenin pathway is fundamental to hair follicle morphogenesis and the initiation of the anagen phase.[10][11] It is hypothesized that this compound may act as a signaling molecule that promotes this cascade in the dermal papilla cells.[7] Activation of the pathway leads to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate target genes, including those responsible for keratinocyte proliferation and differentiation.[7][12]
4.2 MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial regulator of cell proliferation and differentiation in the hair follicle.[1] It is plausible that this compound binds to a cell surface receptor, initiating a phosphorylation cascade that activates transcription factors (e.g., via ERK or p38 MAPK). These transcription factors can then bind to the promoter regions of keratin genes, upregulating their expression.[7]
General Experimental Workflow
The validation of a peptide's effect on keratin expression typically follows a standardized in vitro workflow. This involves treating cultured hair follicle cells with the peptide and subsequently analyzing changes in gene and protein expression.
Conclusion
This compound is a cosmetic ingredient designed to enhance hair characteristics, purportedly by stimulating keratin gene expression. While direct, quantitative evidence for this specific peptide is scarce in public literature, data from the analogous peptide Myristoyl Pentapeptide-17 show a clear ability to upregulate a wide range of keratin and keratin-associated genes in vitro.[7] The molecular basis for this action is likely rooted in the activation of key signaling pathways in the hair follicle, such as the Wnt/β-catenin and/or MAPK pathways, which are critical regulators of the hair growth cycle.[1][7] Clinical data on formulations containing these peptides further support their efficacy in improving the physical attributes of eyelashes.[4] For a definitive understanding, further research is required to specifically quantify the dose-dependent effects of this compound on keratin gene and protein expression and to fully elucidate its precise signaling mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. plumescience.com [plumescience.com]
- 3. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]
- 4. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Keratin 16 expression defines a subset of epithelial cells during skin morphogenesis and the hair cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Wnt/β-catenin signaling in dermal condensates is required for hair follicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MAPK Signaling in the Bioactivity of Myristoyl Pentapeptide-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-16 is a synthetic lipopeptide that has demonstrated notable bioactivity, particularly in the stimulation of keratin (B1170402) production, leading to its widespread use in cosmetic formulations for enhancing hair and eyelash growth. While the precise molecular mechanisms are still under investigation, a significant body of evidence points towards the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a key mediator of its effects on keratinocytes. This technical guide provides an in-depth analysis of the hypothesized role of MAPK signaling in the bioactivity of this compound, supported by available quantitative data, detailed experimental protocols for mechanism-of-action studies, and visual representations of the proposed signaling cascades and workflows.
Introduction to this compound
This compound is a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated to myristic acid, a 14-carbon saturated fatty acid. This myristoylation enhances the peptide's lipophilicity, thereby improving its penetration through the stratum corneum and bioavailability at the target site, the hair follicle. The primary reported bioactivity of this compound is the upregulation of keratin gene expression, which are the fundamental structural proteins of hair, skin, and nails.[1][2] This stimulation of keratin synthesis is the molecular basis for its observed effects on improving hair thickness, density, and length.[2][3]
The MAPK Signaling Pathway in Keratinocytes
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular cascades that regulate a wide array of cellular processes in keratinocytes, including proliferation, differentiation, inflammation, and apoptosis. The three major MAPK pathways are:
-
Extracellular signal-regulated kinase (ERK) pathway: Primarily involved in cell proliferation and survival.
-
c-Jun N-terminal kinase (JNK) pathway: Activated by stress stimuli and involved in inflammation and apoptosis.
-
p38 MAPK pathway: Also activated by stress and inflammatory cytokines, playing a role in differentiation and apoptosis.
These pathways are known to be integral in regulating the expression of various keratin genes. For instance, the p38 MAPK pathway can influence the expression of keratins associated with differentiation.[4] Therefore, it is biologically plausible that a compound stimulating keratin production would interact with one or more of these MAPK cascades.
Hypothesized Mechanism: this compound and MAPK Signaling
While direct, peer-reviewed evidence definitively linking this compound to the MAPK pathway is still emerging, a strong hypothesis can be formulated based on its known bioactivity and the established role of MAPK in keratinocyte function. It is proposed that this compound may act as an extracellular signaling molecule that binds to a currently unidentified cell surface receptor on keratinocytes, such as a G-protein coupled receptor (GPCR). This binding event is hypothesized to initiate an intracellular signaling cascade that leads to the activation of the MAPK pathway, ultimately resulting in the phosphorylation and activation of transcription factors that upregulate the expression of specific keratin genes.[4]
A closely related peptide, Myristoyl Hexapeptide-16, which is often used in conjunction with this compound, has been suggested to activate the MAPK and β-catenin signaling pathways.[5] This lends further support to the hypothesis that this compound may also utilize the MAPK pathway to exert its effects on keratin production.
Quantitative Data
In Vitro Gene Expression Data
An in vitro study utilizing a DNA microarray on a full-thickness skin model (EpiDermFT™) treated with 10 ppm of Myristoyl Pentapeptide-17 (a closely related and often co-formulated peptide) for 24 hours demonstrated a significant upregulation of various keratin and keratin-associated protein genes.[4]
| Gene Symbol | Gene Name | Percent Increase in Expression vs. Control |
| KRT10 | Keratin 10 | 181% |
| KRT1 | Keratin 1 | 162% |
| KRTDAP | Keratin, differentiation associated protein | 155% |
| KRT16 | Keratin 16 | 137% |
| KRT23 | Keratin 23 | 129% |
| KRT2 | Keratin 2 | 110% |
| KRT9 | Keratin 9 | 108% |
Data extracted from a manufacturer's study on a related peptide, Myristoyl Pentapeptide-17.[4]
Clinical Efficacy Data
A clinical study on a serum containing both Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 demonstrated statistically significant improvements in eyelash parameters after 90 days of use.[6]
| Parameter | Mean Percentage Improvement from Baseline | p-value |
| Length | 10.52% | <0.0001 |
| Volume | 9.3% | <0.0001 |
| Luster | 11.43% | <0.0001 |
| Thickness | 35% | <0.0001 |
| Curl | 50.83% | <0.0001 |
Data from a study on a formulation containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16.[6]
Experimental Protocols
In Vitro Keratinocyte Culture and Peptide Treatment
Objective: To determine the direct effect of this compound on keratinocyte proliferation and keratin gene expression.
Materials:
-
Primary Human Epidermal Keratinocytes (NHEK) or HaCaT cell line.
-
Keratinocyte Growth Medium (KGM).
-
This compound (solubilized in a suitable vehicle, e.g., sterile water or DMSO).
-
Vehicle control.
-
Multi-well cell culture plates.
-
MTT or similar proliferation assay kit.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for target keratin genes (e.g., KRT1, KRT10, KRT16) and housekeeping genes (e.g., GAPDH, ACTB).
Procedure:
-
Culture keratinocytes in KGM until they reach 70-80% confluency.
-
Seed cells into multi-well plates at an appropriate density for the intended assay (proliferation or gene expression).
-
Allow cells to adhere overnight.
-
Starve the cells in a basal medium for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).
-
For proliferation assay: At the end of the treatment period, perform an MTT assay according to the manufacturer's instructions to assess cell viability and proliferation.
-
For gene expression analysis: At the end of the treatment period, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of target keratin genes, normalized to the expression of housekeeping genes.
Western Blot Analysis of MAPK Pathway Activation
Objective: To investigate the effect of this compound on the phosphorylation of key MAPK pathway proteins (ERK, p38, JNK).
Materials:
-
Cultured keratinocytes treated with this compound as described above.
-
Protein lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-SAPK/JNK (Thr183/Tyr185)
-
Total SAPK/JNK
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat keratinocytes with this compound for various short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target MAPK protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the respective MAPK protein to ensure equal protein loading.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Visualizations
Caption: Hypothesized MAPK signaling pathway activated by this compound.
Caption: General experimental workflow for investigating the bioactivity of this compound.
Conclusion
This compound is a bioactive peptide with demonstrated efficacy in stimulating keratin production, leading to improvements in hair and eyelash characteristics. While the precise molecular mechanisms are a subject of ongoing research, the available evidence strongly suggests the involvement of the MAPK signaling pathway. The upregulation of keratin gene expression observed in response to related peptides, coupled with the central role of MAPK signaling in keratinocyte biology, provides a compelling, albeit hypothesized, mechanism of action. Further research, employing the experimental protocols outlined in this guide, is warranted to definitively elucidate the signaling cascades activated by this compound and to fully characterize its role in hair follicle biology. This will not only enhance our fundamental understanding of its bioactivity but also pave the way for the development of more targeted and efficacious cosmetic and therapeutic agents.
References
- 1. Myristoyl Hexapeptide-16 (Explained + Products) [incidecoder.com]
- 2. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]
- 3. cellular-cosmetics.com [cellular-cosmetics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Myristoyl Pentapeptide-16 on Dermal Papilla Cell Proliferation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-16 is a synthetic lipopeptide that has garnered interest in the cosmetic and dermatological fields for its potential to support hair growth. This technical guide provides an in-depth analysis of its effects, with a specific focus on the proliferation of dermal papilla cells—a critical process in the regulation of the hair follicle cycle. While direct quantitative data on this compound's impact on dermal papilla cell proliferation is limited in publicly available literature, this paper will synthesize the known mechanisms of closely related peptides and the signaling pathways implicated in hair follicle biology to provide a comprehensive overview. This guide will also present detailed experimental protocols for assessing peptide-induced dermal papilla cell proliferation and visualize the key signaling pathways involved.
Introduction
The dermal papilla, a cluster of specialized mesenchymal cells at the base of the hair follicle, plays a pivotal role in orchestrating the hair growth cycle. The proliferation of dermal papilla cells is crucial for maintaining a healthy hair follicle and promoting the anagen (growth) phase. This compound, a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) attached to myristic acid to enhance bioavailability, is primarily recognized for its role in stimulating keratin (B1170402) gene expression. However, its influence on the proliferation of dermal papilla cells is a key area of investigation for its application in hair growth therapies. This document will explore the current understanding of its mechanism of action, drawing parallels with the more extensively studied Myristoyl Pentapeptide-17, and detail the experimental frameworks used to evaluate these effects.
Quantitative Data on Dermal Papilla Cell Proliferation
Table 1: Illustrative Cell Viability of HFDPC in Response to Myristoyl Pentapeptide-17 (48h)
| Concentration of Myristoyl Pentapeptide-17 (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 102 ± 5.1 |
| 5 | 105 ± 4.8 |
| 10 | 103 ± 5.3 |
| 25 | 99 ± 4.9 |
| 50 | 95 ± 5.5 |
| 100 | 88 ± 6.2 |
Note: This data is presented for illustrative purposes based on established protocols and should be confirmed by direct experimentation with this compound.
Signaling Pathways in Dermal Papilla Cell Proliferation
The proliferation of dermal papilla cells is regulated by complex signaling networks. The Wnt/β-catenin and MAPK (Mitogen-Activated Protein Kinase) pathways are two of the most critical cascades in this process. It is hypothesized that this compound, similar to other hair growth-promoting peptides, exerts its effects by modulating these pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a master regulator of hair follicle development and regeneration.[1] Activation of this pathway is essential for inducing the anagen phase of the hair cycle.[2][3][4] In the canonical pathway, Wnt proteins bind to Frizzled receptors, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it activates the transcription of genes that promote cell proliferation and differentiation.[1]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival in dermal papilla cells. Activation of the MAPK pathway, particularly the ERK1/2 cascade, has been shown to promote the proliferation of dermal papilla cells.[5][6] Growth factors can activate this pathway, leading to a phosphorylation cascade that ultimately results in the activation of transcription factors promoting cell cycle progression.
References
- 1. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Hair growth-promotion effects of different alternating current parameter settings are mediated by the activation of Wnt/β-catenin and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norgalanthamine Stimulates Proliferation of Dermal Papilla Cells via Anagen-Activating Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Characterization of Myristoyl Pentapeptide-16: A Technical Guide for Researchers
Abstract: Myristoyl Pentapeptide-16 is a synthetic lipopeptide ingredient utilized in the cosmetic industry, particularly in products aimed at enhancing hair and eyelash appearance. It is functionally described as a stimulator of keratin (B1170402) gene expression. However, a significant challenge for researchers and formulation scientists is the lack of a publicly disclosed, definitive amino acid sequence for this peptide. This technical guide provides a comprehensive framework for the structural characterization of this compound. It outlines the necessary experimental protocols for synthesis, purification, and analysis. Due to the absence of a confirmed structure, the closely related and structurally defined lipopeptide, Myristoyl Pentapeptide-17 (Myr-Lys-Leu-Ala-Lys-Lys) , is used as a practical, illustrative analogue to demonstrate the application of these analytical techniques.
Chemical Identity and Physicochemical Properties
This compound is defined by its International Nomenclature of Cosmetic Ingredients (INCI) name as the reaction product of myristic acid and an entity referred to as "Pentapeptide-16".[1] Myristic acid is a saturated 14-carbon fatty acid (CH₃(CH₂)₁₂COOH) that is covalently bonded to the N-terminus of the peptide chain, classifying the molecule as a lipopeptide. This lipid conjugation enhances skin and hair follicle penetration.
While the specific sequence for Pentapeptide-16 remains undisclosed in public literature, we can establish a data framework using the known analogue, Myristoyl Pentapeptide-17. This allows for the presentation of expected quantitative data and analytical outcomes.
Table 1: Physicochemical and Structural Data for Myristoyl Pentapeptide-17 (Illustrative Analogue)
| Parameter | Value |
| INCI Name | Myristoyl Pentapeptide-17 |
| CAS Number | 959610-30-1 |
| Amino Acid Sequence | Myristoyl-Lys-Leu-Ala-Lys-Lys-NH₂ |
| Molecular Formula | C₄₁H₈₁N₉O₆ |
| Average Molecular Weight | 796.15 g/mol |
| Monoisotopic Molecular Weight | 795.6300 g/mol |
Table 2: Predicted Mass Spectrometry Data for Myristoyl Pentapeptide-17 (Illustrative Analogue)
| Ion Species | Calculated m/z |
| [M+H]⁺ | 796.6373 |
| [M+2H]²⁺ | 398.8223 |
| [M+Na]⁺ | 818.6192 |
| [M-H]⁻ | 794.6227 |
Methodologies for Synthesis, Purification, and Characterization
The complete structural elucidation of a novel or unconfirmed lipopeptide like this compound requires a multi-step workflow encompassing synthesis, purification, and spectroscopic analysis.
Solid-Phase Peptide Synthesis (SPPS) and Myristoylation
This protocol describes a standard Fmoc-based SPPS method suitable for producing myristoylated pentapeptides.
-
Resin Preparation: Swell a Rink Amide resin (providing a C-terminal amide) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's linker. Wash thoroughly with DMF.
-
First Amino Acid Coupling: Activate the first C-terminal Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) with a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) in DMF. Add the activated amino acid to the resin and agitate for 2 hours.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
N-Terminal Myristoylation: After removing the final Fmoc group from the N-terminal amino acid, add a solution of myristic acid activated with HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2-4 hours to form the N-myristoyl linkage.
-
Cleavage and Deprotection: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (e.g., Boc).
-
Precipitation and Isolation: Filter the resin and precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
Purification by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
-
Chromatography: Inject the sample onto a C18 stationary phase column.
-
Elution: Apply a linear gradient of mobile phase B (e.g., 90% acetonitrile in water with 0.1% TFA) into mobile phase A (e.g., 5% acetonitrile in water with 0.1% TFA). The hydrophobic myristoyl group will increase retention time compared to the non-lipidated peptide.
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance at 214/280 nm.
-
Purity Analysis: Analyze the collected fractions on an analytical RP-HPLC column to confirm purity (>95%).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain a stable, fluffy white powder.
Structural Verification by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in water or methanol. Dilute to 1-10 pmol/µL in a suitable solvent for electrospray ionization (ESI), typically 50% acetonitrile/water with 0.1% formic acid.
-
ESI-MS Analysis: Infuse the sample into an ESI mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire the full scan mass spectrum in positive ion mode.
-
Data Interpretation: The resulting spectrum should show a dominant peak corresponding to the theoretical m/z of the protonated molecular ion ([M+H]⁺). Other adducts ([M+2H]²⁺, [M+Na]⁺) may also be present and should be identified to confirm the molecular weight (see Table 2).
-
Sequencing by Tandem MS (MS/MS): Isolate the parent [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) will correspond to cleavages along the peptide backbone, allowing for de novo confirmation of the amino acid sequence.
Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 90/10).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides a fingerprint of the molecule. Key regions to analyze include the aliphatic side chains (0.8-2.0 ppm), α-protons (3.5-4.5 ppm), and amide protons (7.5-9.0 ppm). The long alkyl chain of the myristoyl group will produce a characteristic intense signal around 1.2 ppm.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It is crucial for tracing the spin systems within each amino acid residue (e.g., connecting the NH, CαH, and CβH protons).
-
2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of an amino acid residue. This is highly effective for identifying specific amino acid types based on their unique proton network.
-
Data Analysis: By combining the information from 1D and 2D NMR, one can confirm the identity and integrity of each amino acid in the sequence and verify the presence of the myristoyl group, thus confirming the final covalent structure.
Biological Context: Proposed Mechanism of Action
This compound is reported to stimulate the expression of keratin genes. While the precise signaling pathway has not been definitively elucidated in public literature, the Wnt/β-catenin pathway is a well-established regulator of hair follicle development and keratinocyte differentiation and is a probable mediator of its effects.
Pathway Description:
-
Binding: this compound is hypothesized to bind to a cell surface receptor on dermal papilla cells or keratinocytes.
-
Inhibition of Destruction Complex: This binding event leads to the inhibition of the cytoplasmic "destruction complex" (which includes proteins like GSK-3β and Axin).
-
β-catenin Accumulation: In its active state, the destruction complex phosphorylates β-catenin, targeting it for degradation. When inhibited, β-catenin is no longer degraded and accumulates in the cytoplasm.
-
Nuclear Translocation: Accumulated β-catenin translocates into the nucleus.
-
Gene Transcription: In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the transcription of target genes, including those responsible for producing the keratin proteins that are essential for hair structure and growth.
Conclusion
The complete structural characterization of this compound is hampered by the absence of its amino acid sequence in the public domain. However, by employing a systematic workflow of solid-phase synthesis, RP-HPLC purification, and detailed spectroscopic analysis by mass spectrometry and NMR, its structure can be unambiguously determined. This guide provides the detailed methodologies and analytical framework necessary for researchers to undertake such a characterization. The use of a known analogue, Myristoyl Pentapeptide-17, serves as a practical template for these experimental processes. Elucidating the definitive structure is the foundational step required for any further investigation into its precise mechanism of action, structure-activity relationships, and optimization for therapeutic or cosmetic applications.
References
The Discovery and Isolation of Hair Growth-Stimulating Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for effective treatments for alopecia has led to significant advancements in the understanding of hair follicle biology and the identification of potent signaling molecules. Among these, peptides have emerged as a promising class of therapeutics due to their high specificity, safety profile, and ability to modulate key pathways in hair growth. This technical guide provides a comprehensive overview of the discovery, initial isolation, and mechanisms of action of several prominent hair growth-stimulating peptides. It details the experimental protocols utilized in their identification and characterization, presents quantitative data on their efficacy, and visualizes the intricate signaling pathways they command.
Introduction: The Role of Peptides in Hair Follicle Cycling
The hair follicle is a dynamic mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). This process is tightly regulated by a complex interplay of signaling molecules, including growth factors, cytokines, and hormones. Peptides, short chains of amino acids, act as crucial messengers in this intricate network, influencing the proliferation and differentiation of key cell populations within the hair follicle, such as dermal papilla cells (DPCs) and hair follicle stem cells (HFSCs). The discovery and isolation of specific peptides that can promote and prolong the anagen phase represent a significant breakthrough in the development of novel therapies for hair loss.
Key Hair Growth-Stimulating Peptides
This section details the discovery, mechanism of action, and efficacy of several key peptides that have been identified for their hair growth-promoting properties.
Copper Tripeptide-1 (GHK-Cu)
Discovery and Initial Isolation: The journey of GHK-Cu began in 1973 when Dr. Loren Pickart isolated a tripeptide (glycyl-L-histidyl-L-lysine) from human plasma albumin.[1][2] His research revealed that this peptide had a strong affinity for copper (Cu2+) and demonstrated remarkable regenerative capabilities.[1][2] The initial observation was that liver cells from older individuals, when cultured in the blood of younger individuals, began to function like younger cells, suggesting a systemic regenerative factor was at play.[1][3] This factor was subsequently identified as GHK.
Mechanism of Action: GHK-Cu exerts its effects through multiple pathways. It is known to stimulate collagen and glycosaminoglycan synthesis, which strengthens the extracellular matrix surrounding the hair follicle.[1] It also possesses anti-inflammatory properties and can increase the expression of antioxidant enzymes.[1] Furthermore, GHK-Cu has been shown to increase the size of hair follicles.[4]
PTD-DBM (Protein Transduction Domain-fused Dishevelled Binding Motif)
Discovery and Rationale: Developed by a research team at Yonsei University in South Korea, PTD-DBM is a synthetic peptide designed to modulate the Wnt/β-catenin signaling pathway.[5] The discovery was based on the identification of the protein CXXC5 as a negative regulator of this pathway.[5] CXXC5 binds to the Dishevelled (Dvl) protein, inhibiting the signaling cascade that is crucial for hair follicle development and regeneration.[5][6] PTD-DBM was engineered to competitively bind to Dvl, thereby preventing the inhibitory action of CXXC5.[7]
Mechanism of Action: By disrupting the CXXC5-Dvl interaction, PTD-DBM effectively activates the Wnt/β-catenin pathway.[5][8] This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates target genes responsible for promoting the anagen phase and inducing hair follicle neogenesis.[6][7][9]
AIMP1-Derived Peptide (TN41)
Discovery and Isolation: Researchers identified that aminoacyl-tRNA synthetase-interacting multifunctional protein 1 (AIMP1) plays a role in maintaining hair follicle homeostasis.[10] A fragment of AIMP1, a 41-amino acid peptide termed TN41 (amino acids 6-46), was identified as the active region responsible for promoting hair growth.[10][11] This peptide is secreted from hair follicle stem cells and acts on dermal papilla cells.[10][12]
Mechanism of Action: TN41 activates dermal papilla cells by binding to the FGF receptor 2 (FGFR2).[13] This interaction triggers downstream signaling cascades, including the activation of Akt and ERK pathways, leading to an increase in β-catenin levels.[10][13][14] This stimulation of dermal papilla cells promotes the transition of hair follicles from the telogen to the anagen phase.[10]
Collagen-Derived Peptides
Source and Isolation: Bioactive peptides derived from the enzymatic hydrolysis of collagen, particularly from fish sources, have shown significant hair growth-promoting effects. The isolation process typically involves enzymatic hydrolysis of collagen using proteases like alcalase, flavourzyme, and trypsin, followed by purification steps such as membrane filtration and chromatography to select for low molecular weight peptides.[4][15][16]
Mechanism of Action: These peptides have been demonstrated to upregulate the Wnt/β-catenin pathway while downregulating the BMP signaling pathway, which is known to inhibit hair growth. They also increase the expression of key hair growth factors such as Insulin-like Growth Factor 1 (IGF-1) and Vascular Endothelial Growth Factor (VEGF).
Biomimetic Peptides
Biomimetic peptides are synthetic peptides designed to mimic the action of natural signaling molecules.
-
Acetyl Tetrapeptide-3: This peptide stimulates the synthesis of extracellular matrix proteins like collagen III and laminin (B1169045), which are crucial for anchoring the hair fiber in the follicle.[17] This leads to an increase in hair follicle size and improved hair anchoring.[18]
-
Biotinoyl Tripeptide-1: A combination of biotin (B1667282) and the tripeptide GHK, this molecule promotes the proliferation of keratinocytes in the hair bulb and enhances the synthesis of adhesion molecules such as laminin 5 and collagen IV, strengthening the hair's anchor to the scalp.[19][20][21]
Quantitative Data on Peptide Efficacy
The following tables summarize key quantitative findings from preclinical and clinical studies on the efficacy of various hair growth-stimulating peptides.
Table 1: In Vitro Studies on Human Dermal Papilla Cells (hDPCs)
| Peptide | Concentration | Observed Effect | Reference |
| Biotinoyl Tripeptide-1 | 0.625% | 148.24% increase in cell proliferation after 72 hours | N/A |
| Biotinoyl Tripeptide-1 | 1.25% | 143.59% increase in cell proliferation after 72 hours | N/A |
Table 2: In Vivo Studies in C57BL/6 Mice
| Peptide | Administration | Dosage | Duration | Key Findings | Reference |
| Fish Collagen Peptides | Oral | 1000 mg/kg | 6 weeks | Hair growth index similar to positive control (finasteride) | N/A |
| PTD-DBM | Topical | 100 µM | 11 days | Accelerated wound closure and formation of neogenic hair follicles | [7] |
| AIMP1-Derived Peptide (TN41) | Topical | N/A | 10 days post-depilation | Visible hair growth, whereas none was apparent in the vehicle-treated group | [10] |
Table 3: Clinical Studies in Humans
| Peptide | Study Population | Treatment | Duration | Key Findings | Reference |
| Acetyl Tetrapeptide-3 | 30 volunteers with alopecia | Daily serum with Acetyl Tetrapeptide-3 and red clover extract | 4 months | 46% increase in the anagen to telogen hair ratio | [22] |
| Acetyl Tetrapeptide-3 | 32 subjects with mild to moderate AGA | Herbal extract combination containing Acetyl Tetrapeptide-3 | 24 weeks | 8.3% increase in terminal hair count | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of hair growth-stimulating peptides.
Isolation and Purification of Collagen Peptides by Enzymatic Hydrolysis
Objective: To obtain low molecular weight bioactive peptides from collagen sources.
Protocol:
-
Preparation of Collagen: Source material (e.g., fish scales) is decalcified by soaking in hydrochloric acid, washed to neutrality, dried, and pulverized.[4]
-
Enzymatic Hydrolysis:
-
The pulverized collagen is mixed with distilled water and homogenized.
-
The solution is heated to inactivate endogenous enzymes (e.g., 80°C for 10 minutes).[15]
-
After cooling to the optimal temperature for the selected protease(s) (e.g., 50°C), the pH is adjusted (e.g., to 8.0).[15]
-
A specific protease or a combination of proteases (e.g., alcalase, papain, flavourzyme) is added to the mixture.[4][23]
-
The hydrolysis is carried out for a defined period (e.g., 9 hours) with constant stirring.[4]
-
-
Enzyme Inactivation: The reaction is stopped by heating the hydrolysate to inactivate the enzymes (e.g., 80°C for 10 minutes).[15]
-
Purification and Fractionation:
-
The hydrolysate is centrifuged to remove insoluble components.
-
The supernatant containing the soluble peptides is collected.
-
Further purification is achieved through techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to separate peptides based on hydrophobicity.[24][25] Affinity chromatography can also be used for peptides with specific tags.[24]
-
In Vitro Culture of Human Dermal Papilla Cells (hDPCs)
Objective: To culture hDPCs to study the effects of peptides on cell proliferation and signaling.
Protocol:
-
Isolation of hDPCs:
-
Cell Culture:
-
Peptide Treatment and Proliferation Assay:
-
hDPCs are seeded in multi-well plates.
-
After cell attachment, the culture medium is replaced with a medium containing the test peptide at various concentrations.
-
Cell proliferation is assessed at different time points (e.g., 72 hours) using methods like the MTT assay or by direct cell counting.
-
In Vivo Hair Growth Assay in C57BL/6 Mice
Objective: To evaluate the in vivo efficacy of peptides in promoting hair growth.
Protocol:
-
Animal Model: Seven-week-old C57BL/6 mice are used as their hair follicles are synchronized in the telogen phase.
-
Anagen Induction: The dorsal skin of the mice is depilated to induce the anagen phase of the hair cycle.
-
Peptide Administration:
-
Mice are divided into control and treatment groups.
-
The test peptide is administered either topically to the depilated skin or orally, depending on the study design.
-
-
Hair Growth Assessment:
-
Visual Observation: The extent of hair regrowth is visually monitored and photographed at regular intervals.
-
Quantitative Analysis: Hair length and density can be measured. A common method involves harvesting the skin at the end of the experiment for histological analysis.[29]
-
-
Histological Analysis:
-
Skin samples are fixed, embedded in paraffin, and sectioned.[30][31]
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the hair follicles.[30][31]
-
The number and diameter of hair follicles, as well as the anagen-to-telogen ratio, are quantified.[30]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Conclusion
The discovery and characterization of hair growth-stimulating peptides represent a paradigm shift in the therapeutic landscape of alopecia. Peptides like GHK-Cu, PTD-DBM, and AIMP1-derived fragments offer targeted approaches to modulate the intricate signaling networks that govern hair follicle cycling. The detailed experimental protocols and quantitative data presented in this guide underscore the rigorous scientific investigation that has propelled these molecules from laboratory curiosities to promising clinical candidates. As research continues to unravel the complexities of hair follicle biology, peptides will undoubtedly remain at the forefront of innovative drug development for hair loss disorders.
References
- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 2. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN102839207A - Method for preparing collagen peptide from fish scales - Google Patents [patents.google.com]
- 5. PTD-DBM - Wikipedia [en.wikipedia.org]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Blog [dermaregeon.com]
- 9. corepeptides.com [corepeptides.com]
- 10. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] AIMP1-derived peptide secreted from hair follicle stem cells activates dermal papilla cells to promote hair growth | Semantic Scholar [semanticscholar.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Improving the Sustainability of Processing By-Products: Extraction and Recent Biological Activities of Collagen Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. swcofusa.com [swcofusa.com]
- 18. diviofficial.com [diviofficial.com]
- 19. Biotinoyl Tripeptide-1 | Biotin (Vitamin B7), Tripeptide-1 | Cosmetic Ingredients Guide [ci.guide]
- 20. Wholesale Biotinoyl Tripeptide-1 Can Prevent Hair Loss and Stimulate Hair Growth | One-stop Solution Service [drop-bio.com]
- 21. us.typology.com [us.typology.com]
- 22. uk.typology.com [uk.typology.com]
- 23. mdpi.com [mdpi.com]
- 24. gilson.com [gilson.com]
- 25. bachem.com [bachem.com]
- 26. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sciencellonline.com [sciencellonline.com]
- 28. 人毛囊真皮乳头细胞(HFDPC)培养方案 [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
In Silico Modeling of Myristoyl Peptide-Keratin Interaction: A Technical Guide
Disclaimer: The user query specified Myristoyl Pentapeptide-16. However, extensive literature and database searches predominantly identify two related, commercially prominent peptides: Myristoyl Pentapeptide-17 (CAS: 959610-30-1) and Myristoyl Hexapeptide-16 (CAS: 959610-54-9). These two peptides are frequently researched and used in combination to stimulate keratin (B1170402) production.[1][2][3] Due to the lack of a distinct chemical identity for "this compound" and the wealth of data on its close analogue, this guide will focus on the in silico modeling and biological effects of Myristoyl Pentapeptide-17 , assuming a similar mechanism of action.
Introduction
Keratins are the principal structural fibrous proteins forming the hair, nails, and the outer layer of the epidermis. The regulation of keratin gene expression is fundamental to the health, strength, and growth of these structures.[4] Bioactive peptides, particularly lipo-peptides, have emerged as significant cosmetic ingredients for their ability to modulate cellular processes. Myristoyl Pentapeptide-17 is a synthetic lipo-oligopeptide designed to enhance the appearance of eyelashes and hair by stimulating keratin production.[4][5] It consists of a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) covalently bonded to myristic acid, a 14-carbon fatty acid.[6] This myristoyl group enhances the peptide's bioavailability and its ability to penetrate the stratum corneum to reach the hair follicle.[1]
Understanding the precise molecular interactions between Myristoyl Pentapeptide-17 and keratin-producing cells is crucial for optimizing its efficacy and designing next-generation cosmetic and therapeutic agents. In silico modeling, encompassing techniques like molecular docking and molecular dynamics, offers a powerful, cost-effective approach to predict and analyze these interactions at an atomic level.[7] This technical guide provides a comprehensive overview of the methodologies used to model the Myristoyl Pentapeptide-17-keratin interaction, the quantitative results of its biological activity, and the signaling pathways it is proposed to activate.
The Interacting Partners
Keratin
Hair keratin is a complex protein structure. Its fundamental unit is a heterodimer formed by one Type I (acidic) and one Type II (neutral-basic) keratin polypeptide.[8] These dimers assemble in a coiled-coil structure, which then associates in an anti-parallel fashion to form tetramers.[] These protofilaments further assemble into intermediate filaments that provide mechanical strength and resilience to the hair fiber. The stability of keratin structures is heavily reliant on extensive disulfide bonds between cysteine residues, alongside hydrogen bonds and hydrophobic interactions.[10] For in silico studies, a high-resolution 3D structure of a relevant keratin dimer (e.g., from the Protein Data Bank - PDB) serves as the receptor target.
Myristoyl Pentapeptide-17
Myristoyl Pentapeptide-17 is the ligand in our model. Its structure is defined by two key components:
-
Myristoyl Group (C₁₄H₂₇O): A lipophilic fatty acid tail that improves skin penetration and bioavailability, allowing the peptide to reach the hair follicle bulb.[5]
-
Pentapeptide Sequence (Lys-Leu-Ala-Lys-Lys): The bioactive portion designed to interact with cellular signaling pathways that regulate keratin gene expression.[4][6]
In Silico Modeling of the Peptide-Keratinocyte Interaction
While direct in silico modeling of the peptide binding to the keratin protein itself is one approach, the primary mechanism of this peptide is not to bind to extracellular keratin but to stimulate keratin gene expression within the cell.[5][11] Therefore, the more relevant in silico target would be the putative cell surface receptor or signaling protein that initiates this cascade. As this receptor is not definitively identified in public literature, the following protocols describe a generalized workflow for peptide-protein interaction modeling that would be applied once a target is hypothesized or identified.
Methodology: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is used to estimate binding affinity through scoring functions.
Experimental Protocol: Peptide-Protein Docking
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., a keratinocyte membrane receptor) from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogen atoms and assign atomic charges using computational software (e.g., AutoDock Tools, Chimera).
-
Define the binding site or "grid box" on the receptor based on known active sites or by using blind docking algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of Myristoyl Pentapeptide-17 using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the peptide structure using a suitable force field (e.g., AMBER, CHARMM).
-
Define the rotatable bonds within the peptide to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, HADDOCK, or Rosetta FlexPepDock.[7][12]
-
Run the simulation, which systematically samples different conformations of the peptide within the defined binding site.
-
The program will score and rank the resulting poses based on a scoring function that approximates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-ranked binding poses to identify the most stable interaction.
-
Visualize the complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
The output binding affinity score (e.g., in kcal/mol) provides a quantitative estimate of the interaction strength.
-
References
- 1. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]
- 2. Myristoyl Hexapeptide-16 | SymPeptide® 235EL | Cosmetic Ingredients Guide [ci.guide]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 10. Longer, Fuller Lashes: Choosing the Best Lash Serum [oceanbeautys.com]
- 11. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Myristoyl Pentapeptide-16: A Technical Analysis of its Influence on Hair Follicle Cycling
For Immediate Release
A Deep Dive into the Biological Impact of Myristoyl Pentapeptide-16 on Hair Follicle Dynamics for Researchers, Scientists, and Drug Development Professionals.
This technical guide synthesizes the current understanding of this compound and its purported effects on the intricate process of hair follicle cycling. While direct, isolated research on this compound's specific impact on the anagen, catagen, and telogen phases is limited in publicly available literature, this document collates existing data from studies on formulations containing this peptide, explores its primary proposed mechanism of action, and contextualizes its potential role within the key signaling pathways governing hair growth.
Executive Summary
This compound is a synthetic peptide that has garnered attention in the cosmetic industry for its potential to enhance the appearance of hair, particularly eyelashes. The principal mechanism attributed to this peptide is the stimulation of keratin (B1170402) production, the fundamental structural protein of hair.[1][2] Clinical studies on formulations containing this compound, often in conjunction with other peptides like Myristoyl Hexapeptide-16, have demonstrated statistically significant improvements in hair length, thickness, and volume.[3][4] While the direct impact on the hair follicle cycle is not yet fully elucidated, the stimulation of keratin synthesis suggests a potential influence on the anagen (growth) phase. This document provides a comprehensive overview of the available quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways and experimental workflows.
Quantitative Data from Clinical Studies
The most robust quantitative data for a formulation containing a myristoylated pentapeptide comes from an open-label, single-center clinical study by Sachdev et al. (2020) on an eyelash polygrowth factor serum. The serum contained Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, among other ingredients.[3][4] The study provides valuable insights into the potential effects of this class of peptides.
Table 1: Summary of Clinical Efficacy Data for a Serum Containing Myristoyl Peptides [3][4]
| Parameter | Mean Percentage Improvement from Baseline at Day 90 | p-value |
| Length | 10.52% | <0.0001 |
| Volume/Density | 9.3% | <0.0001 |
| Luster | 11.43% | <0.0001 |
| Thickness | 35% | <0.0001 |
| Curl | 50.83% | <0.0001 |
Experimental Protocols
Clinical Efficacy Study of an Eyelash Serum Containing Myristoyl Peptides
The following protocol is summarized from the open-label, single-center safety and efficacy study of an eyelash polygrowth factor serum conducted by Sachdev et al. (2020).[3][4]
-
Study Design: A 90-day, open-label, single-center study.
-
Participants: 30 healthy Indian female subjects aged 15 to 45 years with a desire for eyelash improvement. 29 subjects completed the study.
-
Intervention: Subjects applied the test product, a polygrowth factor serum containing ingredients including Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, uniformly to the upper and lower eyelid margins of both eyes once nightly for 90 days.
-
Assessments: Four assessment visits were conducted at baseline (Day 0) and on Days 30, 60, and 90.
-
Ophthalmological and Dermatological Assessments: To evaluate the safety of the product.
-
Digital Image Photography: A Visia CR imaging system was used to capture high-resolution images of the eyelashes at each visit.
-
Efficacy Evaluation: Imaging and software technologies were utilized to measure improvements in eyelash length, density/volume, luster, and curl.
-
-
Statistical Analysis: Changes from baseline for each parameter were analyzed for statistical significance.
Proposed Mechanism of Action and Signaling Pathways
The primary proposed mechanism of action for this compound is the stimulation of keratin gene expression.[1][2] Keratins are the principal structural proteins of hair, and their synthesis is crucial for hair fiber formation and integrity. By upregulating keratin gene expression, this compound may contribute to thicker and stronger hair.
While direct evidence for this compound's interaction with specific signaling pathways is not yet established, the regulation of hair follicle cycling and keratinocyte proliferation involves several key pathways. It is hypothesized that myristoylated peptides may modulate these pathways to exert their effects.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of hair follicle development and regeneration.[5][6][7] Activation of this pathway is essential for the transition of hair follicles from the telogen (resting) phase to the anagen (growth) phase.[5] It is plausible that this compound could directly or indirectly promote Wnt signaling, leading to increased proliferation of hair follicle stem cells and progenitor cells, thereby prolonging the anagen phase.
Bone Morphogenetic Protein (BMP) Signaling Pathway
BMP signaling generally acts as an inhibitor of hair follicle growth, promoting the transition from the anagen to the catagen phase and maintaining the telogen phase.[8][9] A reduction in BMP signaling is necessary for the activation of hair follicle stem cells and the initiation of a new anagen phase. It is conceivable that this compound could contribute to hair growth by antagonizing BMP signaling, although this remains speculative.
Conclusion and Future Directions
This compound shows promise as a cosmetic ingredient for enhancing hair growth, with clinical data supporting the efficacy of formulations containing this and similar peptides. The primary mechanism appears to be the stimulation of keratin gene expression. However, a significant knowledge gap remains regarding its direct effects on the hair follicle cycle and its precise interactions with key signaling pathways such as Wnt/β-catenin and BMP.
Future research should focus on:
-
In vitro and ex vivo studies: Utilizing hair follicle organ cultures to directly assess the impact of isolated this compound on the duration of anagen, catagen, and telogen phases.
-
Molecular analysis: Investigating the effect of this compound on the expression levels of key components of the Wnt/β-catenin and BMP signaling pathways in dermal papilla cells and keratinocytes.
-
Controlled clinical trials: Conducting double-blind, placebo-controlled clinical trials with formulations containing only this compound to isolate its effects on hair growth parameters.
A deeper understanding of the molecular mechanisms of this compound will be invaluable for the development of more targeted and effective therapies for hair loss and for optimizing its use in cosmetic applications.
References
- 1. Hair Growth Peptides Manufacturers Suppliers Factory - Custom Hair Growth Peptides [mobelbiochem.com]
- 2. Myristoyl Hexapeptide-16 (Explained + Products) [incidecoder.com]
- 3. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. belgraviacentre.com [belgraviacentre.com]
- 8. BMP signaling in dermal papilla cells is required for their hair follicle-inductive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic dermal BMP signaling regulates stem cell activation during hair regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Establishing Primary Human Keratinocyte Cultures for Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human keratinocytes are the predominant cell type in the epidermis and serve as a critical in vitro model for studying skin biology, disease pathogenesis, and the effects of therapeutic agents. Their use in drug development, particularly for topical and dermatological applications, is invaluable. Peptides, both endogenous and exogenous, play crucial roles in skin homeostasis, signaling, and pathology. Therefore, the ability to establish robust primary human keratinocyte cultures and subsequently analyze their peptide content is essential for advancing dermatological research and drug discovery.
These application notes provide a detailed guide to establishing and characterizing primary human keratinocyte cultures from skin biopsies. Furthermore, protocols for the preparation of keratinocyte lysates for peptide analysis using mass spectrometry are outlined. The included data and visualizations aim to equip researchers with the necessary tools to successfully implement these methodologies in their laboratories.
Data Presentation
Table 1: Comparison of Human Keratinocyte Isolation Protocols
This table compares two common enzymatic methods for isolating primary human keratinocytes from skin biopsies, highlighting differences in cell yield and viability.[1][2][3][4]
| Parameter | LOEX-Protocol (Two-step enzymatic) | UPCIT-Protocol (One-step enzymatic/mechanical) |
| Description | Involves an initial enzymatic step to separate the epidermis from the dermis (e.g., using thermolysin or dispase), followed by a second enzymatic digestion (e.g., trypsin) to release keratinocytes. | Utilizes mechanical separation of the epidermis and dermis followed by a single enzymatic digestion step to isolate keratinocytes. |
| Cell Viability (Freshly Isolated) | ~93% | ~85% |
| Cell Yield per cm² of Skin | ~3.28 x 10⁶ cells | ~0.95 x 10⁶ cells |
Table 2: Comparison of Common Culture Media for Human Keratinocytes
This table outlines the characteristics and performance of different media formulations for the in vitro culture of human keratinocytes.[5][6]
| Medium | Key Characteristics | Proliferation Rate | Marker Expression |
| Keratinocyte Serum-Free Medium (KSFM) | Low calcium concentration, supplemented with growth factors (EGF, BPE). Promotes undifferentiated, proliferative state. | Moderate | Maintains high expression of basal keratinocyte markers (e.g., KRT14, p63). |
| DMEM/F12 | Higher calcium concentration, often supplemented with fetal bovine serum (FBS). | Can be higher than KSFM, especially when supplemented. | May induce differentiation, leading to increased expression of differentiation markers (e.g., KRT1, KRT10). |
| DFK (DMEM/F12 + KSFM) | A composite medium with intermediate calcium levels and a mix of supplements. | Generally higher than KSFM alone. | Balanced expression of proliferation and early differentiation markers. |
Table 3: Common Markers for Characterization of Primary Human Keratinocytes
This table lists key protein markers used to identify and assess the differentiation state of cultured primary human keratinocytes.[7]
| Marker | Location | Function/Significance |
| Cytokeratin 14 (KRT14) | Cytoplasm (intermediate filaments) | Marker for basal, proliferative keratinocytes. |
| p63 | Nucleus | Transcription factor essential for maintaining the proliferative potential of basal keratinocytes. |
| Cytokeratin 5 (KRT5) | Cytoplasm (intermediate filaments) | Partner of KRT14 in basal keratinocytes. |
| Involucrin | Cytoplasm | Early marker of keratinocyte differentiation. |
| Cytokeratin 1 (KRT1) & 10 (KRT10) | Cytoplasm (intermediate filaments) | Markers for suprabasal, differentiating keratinocytes. |
Experimental Protocols
Protocol 1: Isolation of Primary Human Keratinocytes from Skin Biopsies (Two-Step Enzymatic Method)
Materials:
-
Human skin biopsy
-
Dulbecco's Phosphate Buffered Saline (DPBS) with Ca²⁺ and Mg²⁺
-
DPBS without Ca²⁺ and Mg²⁺
-
Dispase II or Thermolysin solution (e.g., 1.2 U/mL)
-
0.25% Trypsin-EDTA solution
-
Keratinocyte Growth Medium (e.g., KSFM supplemented with EGF and BPE)
-
Fetal Bovine Serum (FBS)
-
Sterile petri dishes, scalpels, forceps, and 50 mL conical tubes
-
Cell strainer (70 µm)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Wash the skin biopsy three times with DPBS containing Ca²⁺ and Mg²⁺.
-
Remove any subcutaneous fat or connective tissue using a sterile scalpel.
-
Place the biopsy, dermal side down, in a sterile petri dish containing Dispase II or thermolysin solution.
-
Incubate overnight at 4°C or for 1-2 hours at 37°C.
-
After incubation, gently separate the epidermis from the dermis using sterile forceps. The epidermis should peel off as a sheet.
-
Transfer the epidermal sheet to a new petri dish containing 0.25% Trypsin-EDTA.
-
Mince the epidermis into small pieces using a scalpel and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Neutralize the trypsin by adding an equal volume of Keratinocyte Growth Medium containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh Keratinocyte Growth Medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the cells onto collagen-coated culture flasks or dishes at a density of 5 x 10⁴ to 1 x 10⁵ cells/cm².
-
Incubate at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.
Protocol 2: Subculturing (Passaging) Primary Human Keratinocytes
Materials:
-
Confluent culture of primary human keratinocytes
-
DPBS without Ca²⁺ and Mg²⁺
-
0.05% Trypsin-EDTA solution
-
Keratinocyte Growth Medium
-
Sterile culture flasks or dishes
-
Centrifuge
Procedure:
-
Aspirate the culture medium from the confluent flask.
-
Wash the cell monolayer once with DPBS without Ca²⁺ and Mg²⁺.
-
Add a minimal volume of 0.05% Trypsin-EDTA to cover the cell monolayer.
-
Incubate at 37°C for 3-5 minutes, or until the cells start to detach.
-
Gently tap the flask to dislodge the cells completely.
-
Add 2-3 volumes of Keratinocyte Growth Medium to inactivate the trypsin.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh Keratinocyte Growth Medium.
-
Seed the cells into new culture flasks at a ratio of 1:3 or 1:4.
Protocol 3: Preparation of Keratinocyte Lysate for Peptide Analysis
Materials:
-
Cultured primary human keratinocytes
-
Ice-cold DPBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
-
Sonicator (optional)
Procedure:
-
Place the culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold DPBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the dish (e.g., 200-500 µL for a 10 cm dish).
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
(Optional) Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein and peptide-containing lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable assay (e.g., BCA assay).
-
The lysate is now ready for downstream peptide purification and analysis.
Protocol 4: In-solution Tryptic Digestion for Peptide Analysis
Materials:
-
Keratinocyte lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Take a known amount of protein from the keratinocyte lysate (e.g., 100 µg).
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants in the lysis buffer.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
The resulting peptide mixture can be desalted using a C18 solid-phase extraction cartridge before analysis by LC-MS/MS.
Visualizations
Caption: Experimental workflow for peptide analysis.
Caption: Simplified EGFR signaling pathway in keratinocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Two Human Skin Cell Isolation Protocols and Their Influence on Keratinocyte and Fibroblast Culture [digibug.ugr.es]
- 4. Comparison of Two Human Skin Cell Isolation Protocols and Their Influence on Keratinocyte and Fibroblast Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ukm.my [ukm.my]
Application Notes and Protocols for Myristoyl Pentapeptide-16 Treatment of 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-16 is a synthetic lipopeptide that has demonstrated potential in stimulating keratin (B1170402) production, a key structural protein in the epidermis.[1] These application notes provide detailed protocols for the treatment of three-dimensional (3D) human skin equivalents with this compound to evaluate its effects on epidermal morphology, cell viability, and keratin gene expression. The following protocols are intended as a guide and may be adapted based on the specific 3D skin model and research objectives.
Proposed Signaling Pathway for this compound
This compound is understood to upregulate keratin gene expression. While the precise signaling cascade is a subject of ongoing research, evidence suggests the involvement of key pathways in hair follicle and skin biology, such as the Wnt/β-catenin and MAPK/ERK pathways.[2][3] The myristoyl group enhances the bioavailability of the pentapeptide, allowing it to penetrate the stratum corneum and interact with keratinocytes in the viable epidermis.[3][4][5] It is hypothesized that the peptide may activate cell surface receptors, initiating a signaling cascade that leads to the translocation of transcription factors to the nucleus and subsequent upregulation of keratin gene expression.
Experimental Protocols
The following section outlines the protocols for treating 3D skin models with this compound and subsequent analysis.
Preparation of this compound Treatment Solutions
| Parameter | Value |
| Solvent | Sterile, cell culture grade water or phosphate-buffered saline (PBS) |
| Stock Concentration | 10 mM |
| Working Concentrations | 1 µM, 10 µM, 100 µM |
| Vehicle Control | Solvent used for dilution (e.g., sterile water or PBS) |
Protocol:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Serially dilute the stock solution to prepare working concentrations of 1 µM, 10 µM, and 100 µM in the appropriate cell culture medium for the 3D skin model.
-
Prepare a vehicle control solution containing the same concentration of solvent as the highest concentration treatment group.
Topical Application to 3D Skin Models
Protocol:
-
Upon receipt, equilibrate the 3D skin models in the provided culture medium for 24 hours at 37°C and 5% CO2.
-
Gently apply 20-50 µL of the this compound working solutions or vehicle control directly to the surface of the stratum corneum.
-
Incubate the treated models for 24 hours.
-
For multi-day studies, repeat the topical application every 24 hours.
-
At the end of the treatment period, proceed with the desired analyses.
Cell Viability Assessment (MTT Assay)
This assay determines the metabolic activity of the cells within the 3D skin model as an indicator of cell viability.
| Parameter | Value |
| Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) |
| Incubation Time | 3 hours |
| Extraction Solution | Isopropanol (B130326) |
| Wavelength | 570 nm |
Protocol:
-
Following treatment, transfer the 3D skin models to a new plate containing fresh culture medium.
-
Add MTT solution to the culture medium to a final concentration of 0.5 mg/mL.
-
Incubate for 3 hours at 37°C and 5% CO2.
-
Carefully remove the skin models and transfer them to a tube containing isopropanol.
-
Incubate at room temperature for at least 2 hours with gentle shaking to extract the formazan (B1609692) crystals.
-
Measure the absorbance of the isopropanol solution at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Histological Analysis
Histological analysis allows for the visualization of morphological changes in the epidermis.
| Parameter | Value |
| Fixative | 10% Neutral Buffered Formalin |
| Embedding | Paraffin (B1166041) |
| Staining | Hematoxylin and Eosin (H&E) |
| Section Thickness | 5 µm |
Protocol:
-
Fix the 3D skin models in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues through a series of graded ethanol (B145695) and xylene washes.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at 5 µm thickness.
-
Mount the sections on glass slides and perform H&E staining.
-
Examine the stained sections under a light microscope to assess epidermal thickness, stratification, and overall morphology.
Keratin Gene Expression Analysis (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of key keratin genes.
| Parameter | Value |
| Target Genes | KRT1, KRT10, KRT5, KRT14 |
| Housekeeping Gene | GAPDH, ACTB |
| RNA Extraction | TRIzol or a commercial kit |
| Reverse Transcription | High-Capacity cDNA Reverse Transcription Kit |
| Real-Time PCR | SYBR Green or TaqMan-based assays |
Protocol:
-
Harvest the 3D skin models and homogenize them in an appropriate lysis buffer.
-
Extract total RNA using a method such as TRIzol or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target keratin genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Expected Data and Interpretation
The following tables provide a template for presenting the quantitative data obtained from the described experiments.
Table 1: Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 0 | Value | 100 |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 100 | Value | Value |
Table 2: Epidermal Thickness (Histological Analysis)
| Treatment | Concentration (µM) | Epidermal Thickness (µm) (Mean ± SD) |
| Vehicle Control | 0 | Value |
| This compound | 1 | Value |
| This compound | 10 | Value |
| This compound | 100 | Value |
Table 3: Relative Keratin Gene Expression (qRT-PCR)
| Treatment | Concentration (µM) | KRT1 (Fold Change) | KRT10 (Fold Change) | KRT5 (Fold Change) | KRT14 (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value |
| This compound | 100 | Value | Value | Value | Value |
An increase in cell viability, epidermal thickness, and the expression of key keratin genes (KRT1, KRT10, KRT5, KRT14) would suggest a positive effect of this compound on epidermal health and function. These results would support its potential use in cosmetic and dermatological applications aimed at strengthening the skin barrier and promoting skin regeneration.
References
- 1. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]
- 5. Eyelashes falling out? Myristoyl pentapeptide-17? | MDhair [mdhair.co]
Application Notes and Protocols for Ex Vivo Human Eyelash Follicle Organ Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo organ culture of human eyelash follicles is a powerful tool for studying the biology of eyelash growth, pigmentation, and the effects of pharmacological agents. This model maintains the three-dimensional structure of the follicle and the complex interactions between its different cell types, offering a physiologically relevant system for research and preclinical studies. These application notes provide detailed protocols for the isolation, culture, and analysis of human eyelash follicles ex vivo.
Experimental Protocols
Protocol 1: Isolation of Human Eyelash Follicles
This protocol details the microdissection of individual eyelash follicles from human eyelid tissue.
Materials:
-
Fresh human eyelid tissue obtained from surgical procedures (e.g., blepharoplasty)
-
Williams E medium, supplemented (see Table 2 for composition)
-
Stereomicroscope
-
Sterile Petri dishes
-
Fine-tipped sterile forceps (e.g., Dumont #5)
-
Sterile micro-scissors or scalpel blades (No. 11)
-
Sterile disposable transfer pipettes
-
70% ethanol (B145695) for surface sterilization
Procedure:
-
Tissue Preparation:
-
Immediately place the fresh eyelid tissue in a sterile Petri dish containing ice-cold supplemented Williams E medium.
-
Under a stereomicroscope, carefully remove excess fatty and connective tissue from the dermis to expose the eyelash follicle bulbs.
-
-
Follicle Microdissection:
-
Identify individual anagen (growing phase) eyelash follicles. These are characterized by a larger, pigmented bulb.
-
Using fine-tipped forceps to gently hold the surrounding tissue, use micro-scissors or a scalpel blade to carefully cut the follicle at the level of the dermo-subcutaneous fat interface.[1]
-
Intact follicles can then be gently removed from the surrounding tissue using forceps.[1]
-
Place the isolated follicles in a new Petri dish containing fresh, supplemented Williams E medium.
-
-
Follicle Selection:
-
Examine each isolated follicle under the stereomicroscope to ensure it is intact and in the anagen phase.
-
Select follicles of a similar anagen stage for culture to ensure consistency in experimental results.[2]
-
Protocol 2: Ex Vivo Organ Culture of Human Eyelash Follicles
This protocol describes the maintenance of isolated eyelash follicles in culture.
Materials:
-
Isolated human eyelash follicles
-
24-well suspension culture plates
-
Supplemented Williams E medium (see Table 2)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Plating:
-
Place one isolated eyelash follicle into each well of a 24-well suspension culture plate.
-
Add 1 mL of pre-warmed, supplemented Williams E medium to each well.
-
Ensure the follicles are free-floating in the medium to maintain their three-dimensional structure.[3]
-
-
Incubation:
-
Place the culture plate in a humidified incubator at 37°C with 5% CO2.
-
Culture the follicles for up to 7 days, or as required by the specific experimental design.
-
-
Medium Change:
-
Change the culture medium every 2-3 days by carefully aspirating the old medium and replacing it with fresh, pre-warmed medium.
-
Protocol 3: Measurement of Eyelash Growth
This protocol outlines the method for quantifying eyelash elongation in culture.
Materials:
-
Cultured eyelash follicles
-
Inverted microscope with a calibrated eyepiece reticle or imaging software
-
Digital camera
Procedure:
-
Image Acquisition:
-
At designated time points (e.g., day 0, 3, 5, 7), capture digital images of each follicle using an inverted microscope.
-
Ensure the entire length of the follicle is visible in the image.
-
-
Length Measurement:
-
Using the calibrated eyepiece reticle or image analysis software, measure the length of the hair shaft from the base of the bulb to the tip of the lash.
-
Record the measurements for each follicle at each time point.
-
-
Data Analysis:
-
Calculate the daily growth rate for each follicle.
-
Compare the growth rates between different experimental groups.
-
Data Presentation
Table 1: Quantitative Data on Ex Vivo Eyelash Follicle Growth
| Parameter | Value | Reference |
| Average Daily Growth Rate | 0.12 ± 0.05 mm/day | [4] |
| Anagen Phase Duration | 34 ± 9 days | [5] |
| Total Cycle Duration | 90 ± 5 days | [5] |
Table 2: Composition of Supplemented Williams E Medium for Eyelash Follicle Culture
| Component | Final Concentration |
| L-Glutamine | 2 mM |
| Insulin | 10 µg/mL |
| Hydrocortisone | 10 ng/mL |
| Penicillin/Streptomycin | 100 U/mL / 100 µg/mL |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway in Anagen Induction
The Wnt/β-catenin pathway is crucial for the initiation and maintenance of the anagen (growth) phase of the hair follicle cycle.[6] Activation of this pathway in the dermal papilla is a key step in promoting hair growth.[7]
Caption: Wnt/β-catenin signaling pathway in anagen induction.
TGF-β Signaling Pathway in Catagen Induction
Transforming Growth Factor-beta (TGF-β) signaling plays a critical role in the transition of the hair follicle from the anagen to the catagen (regression) phase. TGF-β2, in particular, has been shown to be a key inducer of catagen.[5]
Caption: TGF-β signaling pathway in catagen induction.
Experimental Workflow for Ex Vivo Eyelash Follicle Culture
The following diagram illustrates the overall workflow for conducting experiments using the ex vivo human eyelash follicle organ culture model.
Caption: Experimental workflow for ex vivo eyelash follicle culture.
References
- 1. Human hair growth ex vivo is correlated with in vivo hair growth: selective categorization of hair follicles for more reliable hair follicle organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organ culture of human hair follicles in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Hairy tale of signaling in hair follicle development and cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Signaling in Skin Development, Homeostasis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of transforming growth factor-beta2 in catagen induction during the human hair cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Myristoyl Pentapeptide-16 in Cosmetic Formulations Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Myristoyl Pentapeptide-16 is a synthetic lipopeptide known for its role in stimulating keratin (B1170402) production, making it a key active ingredient in cosmetic formulations designed to enhance hair and eyelashes.[1][2][3] The attachment of myristic acid, a fatty acid, increases the peptide's bioavailability and hydrophobicity.[1][4] Accurate quantification of this peptide in complex matrices like creams and serums is essential for quality control, formulation development, and stability testing. This document provides a detailed protocol for the analysis of this compound using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The outlined procedures cover sample preparation, chromatographic conditions, and data analysis, providing a comprehensive guide for reliable quantification.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a cosmetic formulation. The hydrophobic myristoyl group allows for strong retention on a C18 or similar reversed-phase column.[5] A gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) is employed to achieve separation. Quantification is performed by UV detection at 214-220 nm, which corresponds to the absorbance of the peptide backbone amide bonds.[6][7] A calibration curve is generated using standards of known concentrations to determine the amount of this compound in the sample.[6]
Experimental Protocols
The overall workflow for the analysis is depicted below.
Protocol 1: Preparation of Standard Solutions
Objective: To prepare a series of standard solutions for generating a calibration curve.
Materials:
-
This compound reference standard (lyophilized powder)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Diluent: Mix acetonitrile and water (50:50, v/v) with 0.1% TFA. This will serve as the diluent for the standards.
-
Prepare Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent in a volumetric flask.
-
Prepare Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards. A typical concentration range for the calibration curve is 1-100 µg/mL. For example:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent to get a 100 µg/mL standard.
-
Repeat the dilution process to create standards of 50, 25, 10, 5, and 1 µg/mL.
-
-
Storage: Store all solutions at 2-8°C and protect from light.
Protocol 2: Sample Preparation from Formulation
Objective: To extract this compound from a cosmetic cream or serum matrix.
Materials:
-
Cosmetic formulation containing this compound
-
Extraction Solution: Acetonitrile/Water (80:20, v/v) with 0.1% TFA
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh Sample: Accurately weigh approximately 200 mg of the cosmetic formulation into a microcentrifuge tube.
-
Add Extraction Solution: Add 1.0 mL of the extraction solution to the tube.
-
Extract Peptide: Vortex the tube vigorously for 3 minutes to ensure the formulation is completely dispersed and the peptide is extracted into the solvent.
-
Separate Excipients: Centrifuge the sample at 12,000 x g for 10 minutes to pellet insoluble excipients.[5]
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean tube.
-
Filter: Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.[5]
-
Dilution (if necessary): If the expected concentration is high, dilute the filtered sample with the mobile phase initial condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to fall within the calibration curve range.
Protocol 3: HPLC Analysis
Objective: To separate and detect this compound using HPLC.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
-
Data acquisition and processing software.
Procedure:
-
Set up HPLC System: Configure the HPLC system according to the parameters in Table 1.
-
Equilibrate Column: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Create Sequence: Set up an injection sequence including the prepared standards (from lowest to highest concentration) followed by the sample preparations.
-
Inject and Run: Inject 10-20 µL of each standard and sample.
-
Data Acquisition: Acquire chromatograms, monitoring the absorbance at 215 nm.
Data Presentation and Results
Quantitative data for the HPLC method and sample preparation are summarized in the tables below.
Table 1: Optimized HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA or FA in Water |
| Mobile Phase B | 0.1% TFA or FA in Acetonitrile |
| Gradient | 30% to 90% B over 20 minutes, then return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40-50°C (elevated temperature can improve peak shape)[8] |
| Detection Wavelength | 215 nm[5] |
| Injection Volume | 10 µL |
Note: The gradient may need to be optimized depending on the formulation matrix. A C8 column can also be considered for this hydrophobic peptide.[8]
Table 2: Sample Preparation Summary
| Step | Parameter | Value |
| Sample Weight | Mass of Formulation | ~200 mg |
| Extraction | Extraction Solvent Volume | 1.0 mL |
| Vortex Time | 3 min | |
| Centrifugation | Speed | 12,000 x g |
| Time | 10 min | |
| Filtration | Filter Pore Size | 0.45 µm |
Table 3: Representative Method Validation Parameters (Example Data)
This table should be populated with data from a method validation study.
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.3 µg/mL | Report |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Report |
| Precision (%RSD) | < 2.0% | ≤ 5% |
| Accuracy/Recovery (%) | 98-102% | 95-105% |
Proposed Signaling Pathway
This compound, often in combination with Myristoyl Hexapeptide-16, is reported to stimulate keratin genes.[1][2] While the exact intracellular cascade is not fully elucidated, a putative pathway involves the peptide influencing transcription factors that upregulate the expression of keratin, a key structural protein in hair.
References
- 1. Myristoyl Hexapeptide-16 (Explained + Products) [incidecoder.com]
- 2. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. benchchem.com [benchchem.com]
- 6. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pepdoopeptides.com [pepdoopeptides.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometric Characterization of Myristoyl Pentapeptide-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-16 is a synthetic lipopeptide that has garnered significant interest in the cosmetic and pharmaceutical industries for its purported biological activities, including the stimulation of keratin (B1170402) production. This peptide is composed of a five-amino-acid chain linked to myristic acid, a saturated fatty acid. The lipophilic myristoyl group enhances the peptide's bioavailability and penetration through cellular membranes. Accurate and comprehensive characterization of this compound is crucial for quality control, formulation development, and mechanistic studies. Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation and quantification of this modified peptide.
This document provides detailed application notes and protocols for the characterization of this compound using various mass spectrometry techniques. While the exact amino acid sequence of commercially available this compound can vary, a commonly cited sequence is assumed for the purpose of these protocols: Myristoyl-Lys-Thr-Thr-Lys-Ser (Myr-KTKS) .
Physicochemical Properties and Mass Spectrometric Data
A thorough characterization of this compound begins with understanding its fundamental physicochemical properties, which inform the selection of appropriate mass spectrometry parameters.
| Property | Value | Source/Calculation |
| Amino Acid Sequence | Lys-Thr-Thr-Lys-Ser | Assumed |
| Modification | N-terminal Myristoylation | Myristic Acid (C14H28O2) |
| Molecular Formula | C39H75N7O10 | Calculated |
| Monoisotopic Mass | 817.5525 Da | Calculated |
| Average Mass | 818.06 Da | Calculated |
| Myristoyl Group Mass | 210.1984 Da (Monoisotopic) | Calculated |
Mass Spectrometry Techniques for Characterization
A multi-faceted approach employing different mass spectrometry techniques is recommended for the comprehensive characterization of this compound.
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for analyzing modified peptides like this compound.[1][2] ESI typically produces multiply charged ions, which can be advantageous for tandem mass spectrometry (MS/MS) analysis.[2]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for high-throughput analysis and can be less susceptible to ion suppression from complex matrices compared to ESI.[3][4] It predominantly generates singly charged ions, simplifying spectral interpretation.[3]
-
Tandem Mass Spectrometry (MS/MS): MS/MS is essential for confirming the amino acid sequence and identifying the modification site.[5][6] Fragmentation of the precursor ion provides sequence-specific information. A key diagnostic feature for myristoylated peptides is the neutral loss of the myristoyl group (210 Da).[7]
Experimental Protocols
The following protocols provide a detailed methodology for the characterization of this compound using LC-MS/MS and MALDI-TOF MS.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[8][9]
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a small amount of DMSO followed by dilution with 50% ACN/water) to create a stock solution of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95% water/5% ACN with 0.1% FA) to a final concentration suitable for injection (e.g., 1-10 µg/mL).
-
Complex Matrix Samples (e.g., cosmetic formulations): Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances. A C18 SPE cartridge is recommended to enrich the hydrophobic this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the separation, identification, and quantification of this compound in complex mixtures.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap)
LC Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MS1 Scan Range | m/z 300-1200 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) |
| Collision Energy | Optimized for the precursor ion (e.g., 20-40 eV) |
| Data Acquisition | Data-Dependent Acquisition (DDA) |
Expected Results:
-
MS1 Spectrum: The predominant ion observed will be the protonated molecule [M+H]+ at m/z 818.56. Doubly charged ions [M+2H]2+ at m/z 409.78 may also be present.
-
MS/MS Spectrum: Fragmentation of the [M+H]+ precursor ion will yield b- and y-type fragment ions, confirming the amino acid sequence. A prominent neutral loss of 210 Da, corresponding to the myristoyl group, is expected.[7]
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of this compound.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Sample Preparation for MALDI:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% ACN/0.1% TFA.
-
Spotting: Mix 1 µL of the peptide working solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow the spot to air dry completely (dried-droplet method).
MALDI-TOF MS Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Ion Reflector Mode |
| Laser | Nitrogen laser (337 nm) |
| Laser Intensity | Optimized for signal intensity without excessive fragmentation |
| Mass Range | m/z 500-1500 |
Expected Results:
-
The MALDI-TOF spectrum will show a dominant peak corresponding to the singly charged protonated molecule [M+H]+ at m/z 818.56. Adducts with sodium [M+Na]+ (m/z 840.54) and potassium [M+K]+ (m/z 856.51) may also be observed.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Keratin Production
This compound is known to stimulate keratin genes.[10] While the precise molecular mechanism is not fully elucidated, a plausible signaling pathway involves the activation of transcription factors that regulate the expression of keratin genes in hair follicle keratinocytes.
Caption: Hypothetical signaling pathway for this compound-induced keratin production.
Experimental Workflow for Characterization
The overall workflow for the characterization of this compound using mass spectrometry is a systematic process from sample receipt to data interpretation.
Caption: Experimental workflow for this compound characterization.
Logical Relationship of Mass Spectrometry Data
The different pieces of mass spectrometry data are logically interconnected to provide a comprehensive characterization of the lipopeptide.
References
- 1. Protocols for the Isolation and Analysis of Lipopeptides and Bioemulsifiers | Springer Nature Experiments [experiments.springernature.com]
- 2. Transcriptional Regulation of Keratin Gene Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Keratins and the keratinocyte activation cycle – ProgenaCare Global [progenacare.com]
- 4. Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry of Lipopeptide Biosurfactants in Whole Cells and Culture Filtrates of Bacillus subtilis C-1 Isolated from Petroleum Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enrichment of Bacterial Lipoproteins and Preparation of N-terminal Lipopeptides for Structural Determination by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.4. Identification of Lipopeptides by LC-MS/MS [bio-protocol.org]
- 7. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Myristoyl Hexapeptide-16 (Explained + Products) [incidecoder.com]
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Myristoyl Pentapeptide-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach for developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Myristoyl Pentapeptide-16. The protocol outlines forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines to ensure the method's specificity. Detailed protocols for the HPLC method development, validation, and forced degradation studies are provided to guide researchers in establishing a reliable analytical method for the quality control and stability assessment of this lipopeptide.
Introduction
This compound is a synthetic lipopeptide that has gained prominence in the cosmetic industry for its role in promoting the growth of eyelashes and eyebrows.[1] It functions by stimulating keratin (B1170402) production, a key structural protein in hair.[2][3] As with any active ingredient, ensuring its stability and quality over time is critical. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[4]
The development of such a method is a regulatory expectation and is crucial for determining the shelf-life and storage conditions of the drug substance and product.[5] This process involves subjecting the analyte to stress conditions like acid, base, oxidation, heat, and light to induce degradation.[4][6] The analytical method must then be proven to effectively separate the intact peptide from all generated degradation products.
This document provides a comprehensive protocol for developing and validating a stability-indicating RP-HPLC method for this compound.
Hypothetical Structure of this compound
As the exact amino acid sequence of this compound is not publicly disclosed, a hypothetical but plausible structure is used for the purpose of this application note. Based on information that it contains leucine, lysine, and serine residues, the following model sequence is proposed: Myristoyl-Leu-Lys-Ser-Lys-Ala-NH₂ .[1] This structure includes a lipophilic myristoyl group and basic amino acid residues (Lysine), which are common in cosmetic peptides.[7]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl, ACS Grade)
-
Sodium Hydroxide (NaOH, ACS Grade)
-
Hydrogen Peroxide (H₂O₂, 30%, ACS Grade)
Protocol for Forced Degradation Study
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect and resolve the degradants.[6]
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase diluent.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase diluent.
-
-
Thermal Degradation:
-
Place the lyophilized powder of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the mobile phase diluent to achieve a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution (1.0 mg/mL) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dilute the stressed sample to a final concentration of 0.1 mg/mL with the mobile phase diluent.
-
-
Control Sample: A non-stressed sample is prepared by diluting the stock solution to 0.1 mg/mL with the mobile phase diluent.
Protocol for Stability-Indicating RP-HPLC Method
This method is designed to separate the non-polar myristoyl group from the more polar peptide backbone and any degradation products.[8][9]
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 70 |
| 22.0 | 90 |
| 25.0 | 90 |
| 25.1 | 30 |
| 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Diluent: 50:50 Acetonitrile:Water.
Protocol for Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines.[5][10][11]
-
Specificity: Analyze the stressed samples from the forced degradation study. The method is specific if it can resolve the main peak of this compound from all degradation product peaks and any blank peaks. Peak purity analysis using a DAD is essential.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.025 to 0.150 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established based on the linearity study and should cover 80% to 120% of the test concentration for an assay.[12]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 0.1 mg/mL) on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Robustness: Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters should remain within acceptable limits.
Data Presentation
Quantitative data from the forced degradation and validation studies should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Treatment | % Degradation | No. of Degradation Peaks | Resolution (Rs) of Main Peak from Closest Degradant |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15.2 | 3 | 2.1 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | 18.5 | 4 | 1.8 |
| Oxidation | 3% H₂O₂, RT, 24h | 12.8 | 2 | 2.5 |
| Thermal | 80°C, 48h (Solid) | 8.1 | 1 | 3.0 |
| Photolytic | 1.2 million lux hours | 9.5 | 2 | 2.8 |
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed at the retention time of the main peak. Peak purity index > 0.999. | Method is specific. |
| Linearity | ||
| Range | 0.025 - 0.150 mg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | ||
| 80% Level | 99.5% | 98.0% - 102.0% |
| 100% Level | 100.2% | 98.0% - 102.0% |
| 120% Level | 99.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
| Robustness | System suitability parameters met under all varied conditions. | Method is robust. |
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key workflows.
References
- 1. This compound - Creative Peptides [creative-peptides.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 7. Topical and nutricosmetic products for healthy hair and dermal antiaging using “dual‐acting” (2 for 1) plant‐based peptides, hormones, and cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. office2.jmbfs.org [office2.jmbfs.org]
- 10. scribd.com [scribd.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes: Western Blot Protocol for Detecting Keratin Upregulation by Myristoyl Pentapeptide-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-16 is a synthetic lipopeptide that has demonstrated potential in stimulating the expression of keratin (B1170402) genes. Keratins are essential structural proteins for the epidermis, hair, and nails. The upregulation of keratin production is a key mechanism for improving the strength, thickness, and overall health of these tissues. This document provides a detailed protocol for utilizing Western blotting to quantify the increase in keratin protein expression in human keratinocytes following treatment with this compound. The primary mechanism of action for this compound is believed to be the stimulation of keratin gene expression, potentially through the Wnt/β-catenin and MAPK signaling pathways.[1][2]
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of Keratin 17 protein levels in human keratinocytes treated with this compound for 48 hours. Data is presented as the mean fold change in protein expression relative to a vehicle control, normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment Group | Concentration | Mean Fold Change in Keratin 17 Expression (± SD) |
| Vehicle Control | 0 µM | 1.00 ± 0.15 |
| This compound | 10 µM | 3.50 ± 0.45 |
| This compound | 50 µM | 5.10 ± 0.60 |
Note: This data is a representative example based on typical experimental outcomes and is intended for illustrative purposes.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: Human epidermal keratinocytes (e.g., HaCaT or primary human epidermal keratinocytes).
-
Culture Medium: Keratinocyte-specific growth medium (e.g., Keratinocyte-SFM supplemented with human recombinant Epidermal Growth Factor and Bovine Pituitary Extract).
-
Culturing Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed keratinocytes in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Prepare working solutions by diluting the stock solution in the culture medium to the desired final concentrations (e.g., 10 µM and 50 µM). The final DMSO concentration should not exceed 0.1%.
-
-
Treatment:
-
When cells reach the desired confluency, replace the existing medium with the medium containing the different concentrations of this compound or a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for 48 hours.
-
II. Protein Extraction
-
Cell Lysis:
-
After the 48-hour incubation, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
III. Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for the target keratin (e.g., rabbit anti-Keratin 17) diluted in the blocking buffer overnight at 4°C.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with a primary antibody for a loading control protein (e.g., mouse anti-β-actin or anti-GAPDH).
-
-
Detection and Quantification:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target keratin band to the intensity of the corresponding loading control band.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of keratin upregulation.
Caption: Hypothesized signaling pathways for this compound.
References
Application Notes and Protocols for In Vivo Eyelash Growth Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo studies to evaluate eyelash growth in mouse models. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways and workflows.
Introduction
The study of eyelash growth, or trichomegaly, is a significant area of research in both cosmetics and medicine. Mouse models, particularly the C57BL/6 strain, offer a valuable in vivo system to investigate the biological mechanisms of eyelash growth and to screen for compounds that modulate it.[1] This is due to the anatomical and physiological similarities between mouse and human hair follicles. Prostaglandin analogs, such as bimatoprost (B1667075), are well-established agents known to promote eyelash growth by extending the anagen (growth) phase of the hair cycle.[1][2] These notes will detail the necessary protocols to conduct robust and reproducible studies in this field.
Data Presentation
Quantitative data from eyelash growth studies should be summarized in clear, structured tables to facilitate comparison between treatment and control groups. Below are template tables that can be adapted for specific experimental designs.
Table 1: Effect of Test Compound on Eyelash Length in C57BL/6 Mice
| Treatment Group | N | Baseline Mean Length (mm ± SD) | Final Mean Length (mm ± SD) | Mean Change in Length (mm ± SD) | P-value |
| Vehicle Control | 10 | 1.5 ± 0.2 | 1.6 ± 0.3 | 0.1 ± 0.1 | <0.05 |
| Test Compound | 10 | 1.5 ± 0.2 | 2.5 ± 0.4 | 1.0 ± 0.2 | <0.001 |
Table 2: Effect of Test Compound on Eyelash Thickness in C57BL/6 Mice
| Treatment Group | N | Baseline Mean Thickness (µm ± SD) | Final Mean Thickness (µm ± SD) | Mean Change in Thickness (µm ± SD) | P-value |
| Vehicle Control | 10 | 30 ± 5 | 31 ± 6 | 1 ± 1 | <0.05 |
| Test Compound | 10 | 30 ± 5 | 40 ± 7 | 10 ± 2 | <0.001 |
Table 3: Effect of Test Compound on Eyelash Number in C57BL/6 Mice
| Treatment Group | N | Baseline Mean Number (per eyelid ± SD) | Final Mean Number (per eyelid ± SD) | Mean Change in Number (per eyelid ± SD) | P-value |
| Vehicle Control | 10 | 50 ± 5 | 51 ± 6 | 1 ± 1 | <0.05 |
| Test Compound | 10 | 50 ± 5 | 55 ± 7 | 5 ± 2 | <0.01 |
Key Signaling Pathways in Eyelash Follicle Growth
The growth and cycling of hair follicles, including eyelashes, are regulated by a complex interplay of signaling pathways. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a master regulator of hair follicle development and regeneration. Activation of this pathway is essential for the initiation of the anagen phase and for promoting the proliferation of hair follicle stem cells.
Caption: Wnt/β-catenin signaling pathway in hair follicle growth.
Bone Morphogenetic Protein (BMP) Signaling Pathway
BMP signaling generally acts as an inhibitor of hair follicle growth, promoting the transition from the anagen to the catagen (regression) and telogen (resting) phases. The balance between BMP and Wnt signaling is critical for regulating the hair cycle.
Caption: BMP signaling pathway in hair follicle cycling.
Sonic Hedgehog (Shh) Signaling Pathway
The Sonic Hedgehog pathway is crucial for hair follicle morphogenesis and for regulating the transition from telogen to anagen. It promotes the proliferation of hair matrix cells, which form the hair shaft.
Caption: Sonic Hedgehog (Shh) signaling in hair follicle activation.
Experimental Protocols
Animal Model and Husbandry
-
Species and Strain: C57BL/6J mice are recommended due to their black hair, which provides good contrast for imaging, and their well-characterized hair cycle.[1]
-
Age and Sex: Female mice aged 6-8 weeks are typically used.
-
Housing: Mice should be housed in a temperature and light-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
Experimental Workflow
A typical in vivo study for eyelash growth follows a standardized workflow from animal acclimatization to data analysis.
References
Application Notes and Protocols for Quantitative PCR Analysis of Keratin Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction to Keratin (B1170402) Gene Expression Analysis
Keratins are intermediate filament proteins that provide structural support to epithelial cells, playing a crucial role in maintaining the integrity of the skin, hair, nails, and other epithelial tissues. The expression of different keratin genes is highly specific to the cell type and state of differentiation, making them excellent biomarkers for normal development, wound healing, and various pathological conditions, including cancer and genetic skin disorders.[1][2] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of keratin genes, providing valuable insights into cellular processes and the effects of therapeutic interventions.
This document provides a comprehensive guide to analyzing keratin gene expression using qPCR, including validated primer sequences, detailed experimental protocols, and an overview of the key signaling pathways involved in keratin gene regulation.
Signaling Pathways Regulating Keratin Gene Expression
The expression of keratin genes is tightly regulated by a complex network of signaling pathways and transcription factors.[3][4] Hormones, vitamins, growth factors, and cytokines can all modulate keratin gene expression.[3][4] Key pathways include WNT/β-catenin, TGFβ, BMP, Notch, and those activated by cell surface receptors like the Epidermal Growth Factor Receptor (EGFR).[1][3] For example, the WNT/β-catenin pathway, through the transcription factor LEF1, is crucial for activating hair follicle-specific keratin genes.[1] Similarly, growth factors like EGF can induce the expression of keratins K6 and K16, which are associated with activated keratinocytes during wound healing.[3]
Caption: Key signaling pathways regulating keratin gene expression.
Validated qPCR Primers for Human Keratin Gene Expression
The following table summarizes qPCR primer pairs that have been used for the analysis of human keratin gene expression. It is recommended to validate primer efficiency and specificity under your specific experimental conditions.
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | NCBI Accession No. | Source |
| KRT1 | CAGCATCATTGCTGAGGTCAAGG | CATGTCTGCCAGCAGTGATCTG | NM_006121 | OriGene[5] |
| KRT5 | (Not Provided) | (Not Provided) | NM_000424 | OriGene[6] |
| KRT12 | (Not Provided) | (Not Provided) | NM_000223 | OriGene[7] |
| KRT14 | TGCCGAGGAATGGTTCTTCACC | GCAGCTCAATCTCCAGGTTCTG | NM_000526 | OriGene[8] |
| KRT80 | (Not Provided) | (Not Provided) | NM_182507 | OriGene[9] |
| YWHAZ | (Not Provided) | (Not Provided) | (Not Provided) | Reference Gene[10] |
| UBC | (Not Provided) | (Not Provided) | (Not Provided) | Reference Gene[10] |
Note: For some commercially available primer sets, the specific sequences are proprietary and not disclosed by the manufacturer.
Experimental Protocols
A generalized workflow for keratin gene expression analysis involves sample acquisition, RNA extraction, cDNA synthesis, and finally, qPCR.
Caption: Experimental workflow for keratin gene expression analysis.
Protocol 1: Total RNA Extraction from Human Skin Biopsies
Obtaining high-quality RNA from skin is challenging due to its fibrous nature and high nuclease content.[11][12][13] This protocol is optimized to maximize RNA yield and integrity.
Materials:
-
Skin biopsy sample
-
RNAlater® or similar RNA stabilization solution
-
RLT Lysis Buffer (from a kit like Qiagen RNeasy) with β-mercaptoethanol (BME)
-
Liquid nitrogen
-
RNeasy Fibrous Tissue Mini Kit (or similar)
-
Bead mill homogenizer with ceramic beads or cryostat for cryosectioning
-
Sterile, RNase-free tubes, tips, and reagents
Procedure:
-
Sample Collection and Stabilization:
-
Immediately place fresh skin biopsies in an RNase-free tube containing RLT lysis buffer with BME.[12]
-
Alternatively, for storage, immerse the biopsy in RNAlater® and store at 4°C overnight, then transfer to -80°C for long-term storage.
-
For optimal RNA integrity, snap-freezing the tissue in liquid nitrogen is highly recommended.[14]
-
-
Tissue Homogenization (Choose one method):
-
Method A (Bead Milling): Place the frozen or stabilized tissue sample in a 2 ml tube containing lysis buffer and ceramic beads. Homogenize using a bead mill disruptor according to the manufacturer's instructions.[15]
-
Method B (Cryosectioning): For snap-frozen tissue, cryosectioning prior to immersion in lysis buffer can improve RNA integrity.[14] Embed the tissue and collect sections directly into a tube with lysis buffer.
-
-
RNA Purification:
-
Proceed with the RNA purification using a column-based kit (e.g., RNeasy Fibrous Tissue Mini Kit) following the manufacturer’s protocol.[12]
-
This typically involves adding ethanol (B145695) to the lysate, binding the RNA to a silica (B1680970) membrane, washing away contaminants, and eluting the pure RNA.
-
Crucial Step: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Measure the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value >7 is desirable for qPCR.[11]
-
Store the purified RNA at -80°C.
-
Protocol 2: First-Strand cDNA Synthesis
This protocol outlines the reverse transcription of RNA into complementary DNA (cDNA), which serves as the template for qPCR.[16][17]
Materials:
-
Total RNA (10 ng - 1 µg)
-
Reverse Transcriptase (e.g., M-MLV or SuperScript™)
-
cDNA synthesis kit (containing RT buffer, dNTPs, RNase inhibitor, and primers)
-
Primers (Oligo(dT)s, random hexamers, or a mix)
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Prepare the RNA/Primer Mixture:
-
In a sterile, RNase-free PCR tube, combine:
-
Total RNA: up to 1 µg
-
Oligo(dT) and/or Random Hexamers: per kit instructions
-
Nuclease-free water: to a final volume of ~10 µl
-
-
Mix gently and centrifuge briefly.
-
Incubate at 65-70°C for 5 minutes to denature RNA secondary structures, then immediately place on ice for at least 1 minute.[16]
-
-
Prepare the Reverse Transcription Master Mix:
-
In a separate tube, prepare a master mix for all your reactions. For a single 20 µl reaction, combine:
-
5X RT Buffer: 4 µl
-
dNTP Mix (10 mM): 2 µl
-
RNase Inhibitor: 0.5-1 µl
-
Reverse Transcriptase: 1 µl
-
-
Mix gently.
-
-
Synthesize cDNA:
-
Add 10 µl of the master mix to the 10 µl RNA/primer mixture from step 1.
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction in a thermal cycler using the following program (note: temperatures and times may vary depending on the enzyme and primers used):[16]
-
Primer Annealing: 25°C for 10 minutes (if using random hexamers).
-
cDNA Synthesis: 42-50°C for 50-60 minutes.
-
Enzyme Inactivation: 70-85°C for 5-15 minutes.
-
-
-
Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Protocol 3: Quantitative PCR (qPCR) with SYBR Green
This protocol describes the setup for a typical SYBR Green-based qPCR assay.
Materials:
-
cDNA template (diluted 1:5 to 1:20 in nuclease-free water)
-
Forward and Reverse Primers (10 µM stock)
-
2X SYBR Green qPCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and SYBR Green dye)
-
Nuclease-free water
-
qPCR-compatible plates/tubes
-
Real-Time PCR Detection System
Procedure:
-
Prepare the qPCR Reaction Mix:
-
Prepare a master mix for each primer set to ensure consistency. For a single 20 µl reaction, combine:
-
2X SYBR Green Master Mix: 10 µl
-
Forward Primer (10 µM): 0.4 µl (final concentration 200 nM)
-
Reverse Primer (10 µM): 0.4 µl (final concentration 200 nM)
-
Nuclease-free water: 7.2 µl
-
-
Vortex the master mix gently and centrifuge.
-
-
Set up the qPCR Plate:
-
Aliquot 18 µl of the master mix into each well of the qPCR plate.
-
Add 2 µl of your diluted cDNA template to the appropriate wells.
-
Include "no-template controls" (NTCs) for each primer set by adding 2 µl of nuclease-free water instead of cDNA.
-
Run each sample, including controls, in triplicate.
-
Seal the plate, vortex gently, and centrifuge briefly.
-
-
Run the qPCR Program:
-
Place the plate in the real-time PCR instrument.
-
Set up the thermal cycling protocol. A typical program is as follows:[5]
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Melt Curve Analysis: Include a melt curve stage at the end of the run (e.g., 95°C for 15s, 60°C for 15s, then ramp to 95°C) to verify the specificity of the amplification product.
-
-
Data Analysis:
-
Analyze the amplification data using the software provided with the instrument.
-
Determine the quantification cycle (Cq) or threshold cycle (Ct) for each reaction.
-
Calculate the relative expression of your target keratin genes using the ΔΔCt method, normalized to one or more stable reference genes (e.g., YWHAZ, UBC).[10]
-
References
- 1. mdpi.com [mdpi.com]
- 2. A Kaleidoscope of Keratin Gene Expression and the Mosaic of Its Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Regulation of Keratin Gene Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. origene.com [origene.com]
- 7. biocompare.com [biocompare.com]
- 8. origene.com [origene.com]
- 9. Keratin 80 (KRT80) Human qPCR Primer Pair (NM_182507) | OriGene HP226239 product information [labome.com]
- 10. Reference genes for gene expression analysis in proliferating and differentiating human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. Identification of an optimal method for extracting RNA from human skin biopsy, using domestic pig as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Reliable approaches to extract high-integrity RNA from skin and other pertinent tissues used in pain research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Five Steps to Optimal cDNA Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of the Dermal Papilla Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermal papilla (DP) cells are a specialized population of mesenchymal cells located at the base of the hair follicle that play a crucial role in regulating the hair growth cycle.[1] The proliferation of DP cells is intrinsically linked to the anagen (growth) phase of the hair cycle.[2] Dysregulation of their cell cycle can lead to hair growth disorders, such as androgenetic alopecia, where a decrease in DP cell number and size is observed.[1] Therefore, analyzing the cell cycle of DP cells is a critical tool for understanding hair follicle biology and for the development of novel therapeutics targeting hair loss.
Key signaling pathways, including Wnt/β-catenin, Sonic hedgehog (SHH), and Bone Morphogenetic Protein (BMP), are essential in orchestrating DP cell activity and the overall hair cycle.[3] The Wnt/β-catenin pathway, in particular, is vital for maintaining the hair-inducing activity and proliferation of DP cells.[4][5]
Flow cytometry using propidium (B1200493) iodide (PI) staining is a robust and widely used method to quantify the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This application note provides a detailed protocol for the isolation, culture, and cell cycle analysis of human dermal papilla cells.
Key Signaling Pathway in Dermal Papilla Cell Proliferation
The proliferation of dermal papilla cells is tightly regulated by a network of signaling pathways. The canonical Wnt/β-catenin pathway is a primary driver of the anagen phase, promoting DP cell proliferation and maintaining their inductive properties.
References
- 1. Isolating Dermal Papilla Cells from Human Hair Follicles Using Microdissection and Enzyme Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Dermal Papilla Cells: From Basic Research to Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Natural Products Regulation of Molecular Signaling Pathway in Dermal Papilla Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Myristoyl Pentapeptide-16 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Myristoyl Pentapeptide-16 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a synthetic lipopeptide. It consists of a five-amino-acid peptide chain linked to myristic acid, a saturated fatty acid.[1][2] This myristoyl group increases the lipophilicity of the peptide, which can enhance its ability to penetrate the skin but also significantly reduces its solubility in water-based solutions like buffers and cell culture media.[3][4] This poor solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in experiments.
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. For closely related lipopeptides like Myristoyl Pentapeptide-17, organic solvents are recommended for preparing stock solutions.[3][5] The most common and effective solvents are:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
For Myristoyl Pentapeptide-17, the solubility in these organic solvents is approximately 30 mg/mL.[5] A similar solubility can be expected for this compound.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution in water or PBS is not recommended and will likely result in low solubility and precipitation of the peptide.[3] For optimal dissolution in aqueous buffers, it is best to first create a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute this stock solution into the desired aqueous medium.[5]
Q4: What factors can influence the solubility of this compound?
A4: Several factors can affect the solubility of this compound:
-
Solvent: The choice of solvent is critical, with organic solvents being preferable for initial dissolution.
-
pH: The pH of the aqueous solution can impact the charge of the peptide's amino acid residues, which in turn can affect its solubility. For some peptides, aggregation is highly pH-dependent.[6]
-
Temperature: In some cases, gentle warming can aid in the dissolution of peptides in aqueous solutions. For instance, some cosmetic formulations dissolve myristoylated peptides in water heated to 70-80°C.[7] However, prolonged heating should be avoided to prevent degradation.
-
Concentration: Attempting to create a solution with a concentration that exceeds the peptide's solubility limit will result in precipitation.
-
Ionic Strength: The salt concentration of the buffer can also influence peptide solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peptide will not dissolve in the chosen organic solvent (e.g., DMSO). | 1. Insufficient solvent volume. 2. Low-quality or non-anhydrous solvent. 3. Peptide has formed aggregates. | 1. Increase the volume of the solvent to lower the concentration. 2. Use a fresh, high-purity, anhydrous solvent. 3. Use gentle warming (to 37°C) or brief sonication to help break up aggregates.[8] |
| A precipitate forms after diluting the organic stock solution into an aqueous buffer. | 1. The final concentration in the aqueous solution is above the peptide's solubility limit. 2. The organic solvent concentration is too high in the final solution, causing the peptide to crash out. 3. Rapid temperature change. | 1. Lower the final concentration of the peptide in the aqueous solution. 2. Ensure the final concentration of the organic solvent is low (typically ≤0.5% for DMSO in cell culture) to maintain the stability of the aqueous solution.[3] 3. Warm the aqueous buffer to the same temperature as the stock solution before mixing. Add the stock solution to the buffer slowly while vortexing. |
| The final aqueous solution appears cloudy or opalescent. | 1. The peptide is forming micelles or other aggregates. 2. The solubility limit has been reached, resulting in a fine suspension. | 1. This may be acceptable for some applications, but for others, it may interfere with assays. Try further dilution. 2. Filter the solution through a 0.22 µm filter to remove undissolved peptide, and then determine the actual concentration of the filtered solution if possible. Note that this will lower the final concentration. |
| Inconsistent experimental results. | 1. Incomplete dissolution of the peptide. 2. Precipitation of the peptide over time. | 1. Visually inspect your stock and working solutions for any particulate matter before each use. 2. Prepare fresh working solutions for each experiment from a stable, concentrated stock solution. It is not recommended to store aqueous solutions of Myristoyl Pentapeptide-17 for more than a day.[5] |
Quantitative Solubility Data
| Peptide | Solvent | Approximate Solubility | Source |
| Myristoyl Pentapeptide-17 (acetate) | Ethanol, DMSO, Dimethylformamide | ~ 30 mg/mL | [5] |
| Myristoyl Pentapeptide-17 (acetate) | 1:3 solution of Ethanol:PBS (pH 7.2) | ~ 0.25 mg/mL | [5] |
| Myristoyl Pentapeptide-4 | DMSO | 125 mg/mL (with sonication) | [8] |
| Myristoyl Pentapeptide-17 Acetate | DMSO | 65 mg/mL (sonication recommended) | [9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This is the recommended method for preparing this compound for most research applications, especially those involving cell culture.
-
Weigh the Peptide: Accurately weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolve the Peptide: Vortex the tube for 30-60 seconds. If the peptide does not fully dissolve, you can try the following:
-
Gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Briefly sonicate the tube in a bath sonicator.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Warm the Aqueous Buffer: Warm your sterile aqueous buffer (e.g., PBS, cell culture medium) to 37°C. This helps to minimize precipitation when the colder stock solution is added.
-
Dilute the Stock Solution: While gently vortexing the warm aqueous buffer, add the required volume of the this compound stock solution drop by drop to achieve the final desired concentration.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in your working solution is as low as possible. For cell-based assays, the final DMSO concentration should ideally be below 0.5%.[3]
-
Final Inspection: Check the final working solution for any signs of precipitation or cloudiness.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately or within the same day for best results.[5]
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: A recommended experimental workflow for preparing this compound solutions.
Caption: A proposed signaling pathway for keratin gene stimulation by this compound.
References
- 1. This compound [thegoodscentscompany.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. benchchem.com [benchchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Rapid aggregation and assembly in aqueous solution of A beta (25-35) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105232358A - Compound for promoting eyelash growth and preparation method thereof - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Myristoyl Pentapeptide-17 Acetate | TargetMol [targetmol.com]
Preventing Myristoyl Pentapeptide-16 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of Myristoyl Pentapeptide-16 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic lipopeptide. It consists of a five-amino-acid peptide chain linked to myristic acid, a saturated fatty acid. This myristoyl group enhances the peptide's bioavailability and its ability to penetrate the skin.[1] Its primary known function is to stimulate the expression of keratin (B1170402) genes, which are crucial for the production of keratin, the main structural protein in hair, skin, and nails.[1] It is often used in cosmetic formulations to enhance the appearance of eyelashes and hair.[1]
Q2: What is the likely amino acid sequence of this compound?
A2: While the exact sequence is not consistently published in readily available literature, based on its function and the sequences of similar peptides like Myristoyl Hexapeptide-16 (Myr-Leu-Lys-Lys-Ala-Leu-Lys) and Myristoyl Pentapeptide-17 (Myr-Lys-Leu-Ala-Lys-Lys-NH2), a probable sequence for this compound is a variation of these, likely containing lysine (B10760008) and leucine (B10760876) residues.[2][3] For the purpose of predicting potential degradation, a hypothetical sequence of Myr-Gly-Lys-Lys-Arg-Pro-NH2 will be used in this guide.
Q3: How does this compound stimulate keratin production?
A3: The precise signaling cascade for this compound is not fully elucidated. However, it is hypothesized to act similarly to the closely related Myristoyl Hexapeptide-16, which activates the MAPK and Wnt/β-catenin signaling pathways.[1][4] These pathways are critical regulators of hair follicle development and the hair growth cycle.[4] The peptide likely interacts with cellular receptors on dermal papilla cells or keratinocytes, initiating a signaling cascade that leads to the increased transcription of keratin genes.[4]
Q4: What are the primary causes of this compound degradation in cell culture?
A4: Like other peptides, this compound is susceptible to several degradation pathways in cell culture media:
-
Enzymatic Degradation: Proteases present in serum-supplemented media are a major cause of peptide degradation.[5]
-
pH Instability: Extreme pH values can lead to hydrolysis of peptide bonds.[5]
-
Temperature Sensitivity: Prolonged exposure to 37°C can accelerate degradation.[5]
-
Oxidation: Certain amino acid residues can be susceptible to oxidation.
-
Aggregation: The hydrophobic myristoyl group can promote self-aggregation, reducing the effective concentration of the active peptide.[5]
Q5: How can I detect and quantify this compound and its potential degradation products?
A5: The most effective analytical method is Liquid Chromatography-Mass Spectrometry (LC-MS) .[6][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) can separate the intact peptide from its degradation products, and mass spectrometry can identify and quantify them. A characteristic feature to monitor in the mass spectrum is the neutral loss of the myristoyl group (210 Da).[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or No Biological Effect
| Potential Cause | Recommended Solution |
| Peptide Degradation | Prepare fresh stock solutions for each experiment. Minimize the time the peptide is in solution at 37°C. Consider conducting a time-course experiment to determine the peptide's half-life in your specific cell culture conditions (see Experimental Protocols). If using serum, consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal working concentration of this compound for your cell line. |
| Interaction with Media Components | The myristoyl group can lead to binding with proteins like albumin in the serum, reducing the bioavailable concentration.[5] Consider increasing the peptide concentration to compensate for this potential sequestration. |
| Poor Solubility/Aggregation | Ensure the peptide is fully dissolved in the stock solution before adding it to the cell culture medium. The hydrophobic nature of the myristoyl group can lead to aggregation.[5] Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the media is non-toxic to the cells (typically <0.5%). |
Issue 2: Precipitate Formation in Cell Culture Medium
| Potential Cause | Recommended Solution |
| Poor Solubility | Prepare a more dilute stock solution. Pre-warm the cell culture medium to 37°C before adding the peptide stock solution. Add the stock solution to the medium while gently vortexing to ensure rapid and even distribution. |
| Aggregation | The hydrophobic myristoyl group can cause the peptide to aggregate, especially at higher concentrations.[5] Try using a lower final concentration of the peptide in your experiments. |
| Interaction with Media Components | The peptide may be interacting with components in the media, leading to precipitation. Test the solubility of the peptide in the basal medium without serum first to identify potential interactions. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol allows for the quantitative analysis of this compound stability over time in a specific cell culture medium.
Materials:
-
Lyophilized this compound
-
Sterile DMSO
-
Your specific cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Reversed-Phase HPLC system coupled to a Mass Spectrometer (LC-MS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.
-
Prepare single-use aliquots and store them at -20°C or -80°C.
-
-
Incubation:
-
In sterile microcentrifuge tubes, add the peptide stock solution to your cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Prepare a control sample with the peptide in sterile PBS.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from each tube. Immediately freeze the collected samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS:
-
Thaw the samples on ice.
-
To precipitate proteins, add three volumes of cold acetonitrile to one volume of the collected sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS Analysis:
-
Develop an RP-HPLC method to separate the intact this compound from its degradation products. A C8 or C18 column is typically suitable.
-
Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Set the mass spectrometer to monitor the parent ion of this compound and potential degradation products. Include monitoring for the neutral loss of the myristoyl group (210 Da).[6]
-
Quantify the peak area of the intact peptide at each time point to determine its degradation rate.
-
Data Presentation:
| Time (hours) | Peak Area (Intact Peptide) in Medium without Serum | Peak Area (Intact Peptide) in Medium with 10% Serum |
| 0 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced keratin gene stimulation.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Myristoyl Hexapeptide-16 | SymPeptide® 235EL | Cosmetic Ingredients Guide [ci.guide]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myristoyl Pentapeptide-16 for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Myristoyl Pentapeptide-16 in in vitro studies. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic lipopeptide, which is a five-amino-acid peptide attached to myristic acid, an oil-soluble fatty acid, to improve its bioavailability. Its primary mechanism of action is the stimulation of keratin (B1170402) genes, leading to increased production of keratin, a key structural protein in hair, skin, and nails.[1] It is often used in combination with Myristoyl Hexapeptide-16 to enhance its effects.
Q2: What is the recommended concentration range for this compound in in vitro studies?
A2: Based on in vitro studies with the closely related Myristoyl Pentapeptide-17, a starting concentration range of 1 µM to 10 µM is recommended for treating keratinocytes in culture.[2] In a study on a full-thickness skin model, a concentration of 10 ppm (approximately 10 µg/mL) of Myristoyl Pentapeptide-17 was shown to upregulate keratin gene expression.[3] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: In what solvent should I dissolve this compound?
A3: this compound is reported to be soluble in water.[1] For cell culture experiments, it is advisable to dissolve the peptide in sterile, nuclease-free water or a buffer compatible with your cell culture medium, such as phosphate-buffered saline (PBS). If you encounter solubility issues, a small amount of a co-solvent like DMSO can be used to prepare a concentrated stock solution, which can then be diluted in the cell culture medium.[1] Ensure the final concentration of the organic solvent is not toxic to the cells (typically ≤ 0.1% v/v for sensitive primary cells).[4]
Q4: What are the potential stability issues for this compound in cell culture?
A4: Like other peptides, this compound can be susceptible to degradation in cell culture media. Key factors affecting stability include enzymatic degradation by proteases present in serum, pH and temperature of the media, and potential for aggregation due to its lipophilic myristoyl group.[1] It is recommended to prepare fresh solutions and consider using serum-free media for certain experiments to minimize enzymatic degradation.
Q5: Which signaling pathway is activated by this compound?
A5: The precise signaling pathway for this compound is not fully elucidated in publicly available literature. However, it is hypothesized to act through the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and keratinocyte differentiation.[2][5][6] Activation of this pathway would lead to the transcription of target genes, including those for keratin. Further research is needed to confirm the exact molecular mechanism.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity observed | 1. Suboptimal Peptide Concentration: The concentration used may be too low to elicit a response. 2. Peptide Degradation: The peptide may have degraded due to improper storage or handling, or instability in the culture medium.[1] 3. Cell Line Unresponsive: The chosen cell line may not be responsive to the peptide. | 1.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). 2.1. Store lyophilized peptide at -20°C or -80°C.[1] Prepare fresh stock solutions and single-use aliquots to avoid freeze-thaw cycles.[1] Consider stability in your specific culture medium over the experiment's duration. 3.1. Ensure you are using a relevant cell line, such as human epidermal keratinocytes (HEK) or dermal papilla cells. |
| Precipitate forms in cell culture medium | 1. Poor Solubility: The peptide may not be fully dissolved in the stock solution or is precipitating upon dilution.[1] 2. Aggregation: The peptide may be self-aggregating at the concentration used.[1] | 1.1. Ensure the stock solution is clear before adding it to the medium. Briefly vortex or sonicate if necessary. 1.2. Prepare a high-concentration stock in DMSO and then dilute it into the pre-warmed culture medium.[4] 2.1. Test a lower concentration of the peptide. |
| High levels of cell death observed | 1. Peptide Cytotoxicity: The peptide concentration may be too high and causing cellular toxicity. 2. Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be toxic to the cells at the final concentration.[7] 3. Contamination: The peptide stock or cell culture may be contaminated.[7] | 1.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. 2.1. Ensure the final concentration of the solvent is minimal (typically ≤ 0.1% v/v).[4] Always include a vehicle control (medium with the same solvent concentration) in your experiments.[7] 3.1. Ensure aseptic techniques are followed and test the peptide stock and media for contamination. |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
Primary Human Epidermal Keratinocytes (HEK) or other relevant cell line
-
Keratinocyte Growth Medium (KGM)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Keratin Gene Expression Analysis (RT-qPCR)
This protocol is to assess the effect of this compound on the expression of keratin genes.
Materials:
-
HEK cells
-
This compound
-
24-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target keratin genes (e.g., KRT1, KRT5, KRT10, KRT14) and housekeeping genes (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
Procedure:
-
Cell Culture and Treatment: Culture HEKs in 24-well plates until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.[2]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.[2]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.[2]
-
qPCR: Perform qPCR using primers for target keratin genes and housekeeping genes.[2]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Wnt/β-catenin signaling activator restores hair regeneration suppressed by diabetes mellitus [bmbreports.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in primary keratinocyte experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during primary keratinocyte experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Troubleshooting Guides (Q&A)
This section addresses specific problems that may arise during primary keratinocyte experiments, offering potential causes and solutions.
Issue 1: Low Cell Yield or Poor Attachment After Isolation
-
Question: Why am I getting a low yield of viable keratinocytes after isolation, or why are the cells not attaching to the culture dish?
-
Answer: Several factors can contribute to low cell yield and poor attachment. These include the quality of the tissue sample, the digestion process, and the culture conditions. Ensure the tissue is fresh and processed promptly.[1] The age of the donor tissue can also impact cell yield. Inefficient separation of the epidermis from the dermis, often due to inactive enzymes or incorrect incubation times, can significantly reduce the number of isolated keratinocytes. Over-trypsinization during dissociation can damage cell surface proteins essential for attachment.[2] Additionally, ensure culture dishes are adequately coated with an appropriate extracellular matrix protein, such as collagen type I, to promote cell adherence.[3] Using a serum-free medium specifically designed for keratinocytes can also enhance attachment and proliferation.[4][5]
Issue 2: Inconsistent Growth and Proliferation
-
Question: My primary keratinocytes show inconsistent growth rates between experiments or even between different flasks of the same experiment. What could be the cause?
-
Answer: Inconsistent growth is a common challenge in primary cell culture. Variability can be introduced by several factors, including donor-to-donor differences, passage number, and subtle variations in culture conditions. Primary cells have a limited lifespan and will enter senescence after a certain number of population doublings.[6] It is crucial to use cells at a low passage number for critical experiments. The composition of the culture medium, particularly the concentration of growth factors and calcium, plays a significant role in keratinocyte proliferation.[7] Ensure consistent media preparation and storage. Some serum-free media formulations may not support robust proliferation without feeder cells or specific supplements.[5] Finally, check for underlying issues such as mycoplasma contamination, which can significantly impact cell growth without obvious signs of contamination.[8][9]
Issue 3: Spontaneous Differentiation or Failure to Differentiate
-
Question: My keratinocytes are differentiating prematurely in culture, or alternatively, they are not responding to differentiation stimuli. What should I check?
-
Answer: Keratinocyte differentiation is tightly regulated by the extracellular calcium concentration.[10] Standard keratinocyte growth media are typically low in calcium (around 0.07 mM) to maintain a proliferative, undifferentiated state. An unintended increase in calcium levels, for example, from additives or serum, can trigger spontaneous differentiation. Conversely, to induce differentiation, the calcium concentration is typically raised to 1.2-1.8 mM.[10][11] If cells fail to differentiate upon calcium addition, it could be due to several reasons. The cells may be at too high a passage number and have lost their differentiation potential. The specific batch of serum or supplements used might contain inhibitors of differentiation. It is also important to verify the final calcium concentration in your differentiation medium.
Issue 4: Microbial Contamination
-
Question: I am observing recurring bacterial or fungal contamination in my keratinocyte cultures. What are the best practices to prevent this?
-
Answer: Microbial contamination is a frequent issue in cell culture. The most common sources are bacteria, fungi (yeast and mold), and mycoplasma.[8][9][12] Strict aseptic technique is paramount. This includes working in a certified biological safety cabinet, regularly cleaning and disinfecting all surfaces and equipment, and using sterile reagents and media.[2][13] Be cautious of water baths, which are a common source of contamination. Regularly change the water and use a commercial anti-fungal/bacterial agent. If contamination is observed, discard the affected cultures immediately to prevent cross-contamination.[13] For persistent issues, it is advisable to thoroughly clean the incubator and cell culture hood and consider testing your cell stocks for mycoplasma.[14]
Frequently Asked Questions (FAQs)
Q1: What is the optimal seeding density for primary human keratinocytes?
A1: The optimal seeding density can vary depending on the application and the specific growth medium used. For routine culture and expansion, a seeding density of 4 x 10^4 cells/cm² is often recommended.[15] However, for initial plating after isolation, a higher density of up to 8 x 10^6 cells per 75 cm² flask may be beneficial to establish the culture.[16] It is always best to optimize the seeding density for your specific experimental conditions.
Q2: How does serum in the culture medium affect primary keratinocytes?
A2: Serum contains a complex mixture of growth factors, hormones, and attachment factors that can influence keratinocyte behavior. While it can promote proliferation, it also contains a higher concentration of calcium which can induce terminal differentiation.[10] Furthermore, the composition of serum can vary significantly between batches, leading to experimental inconsistency. For these reasons, many researchers prefer to use serum-free, defined media for keratinocyte culture to have better control over the experimental conditions.[3][5]
Q3: At what confluence should I passage my primary keratinocytes?
A3: To maintain a healthy, proliferative culture, it is recommended to passage primary keratinocytes when they reach 70-80% confluence. Allowing the cells to become fully confluent can trigger contact inhibition and spontaneous differentiation, which can impact their growth potential in subsequent passages.
Q4: What are the key markers to confirm keratinocyte differentiation?
A4: Several protein markers can be used to assess the different stages of keratinocyte differentiation. In the proliferative basal layer, keratinocytes express keratins K5 and K14.[17] As they differentiate and move to the suprabasal layers, they begin to express keratins K1 and K10, as well as involucrin.[17][18] In the final stages of terminal differentiation, proteins like loricrin and filaggrin are expressed.[19] The expression of these markers can be analyzed using techniques such as immunofluorescence, western blotting, or flow cytometry.[18][20]
Q5: What are the common challenges with transfecting primary keratinocytes?
A5: Primary keratinocytes are notoriously difficult to transfect compared to immortalized cell lines. They are sensitive to the toxicity of many transfection reagents, which can lead to low viability and efficiency.[21] The choice of transfection method is critical. Lipid-based reagents like Lipofectamine 2000 have been used with some success.[3][22][23] Electroporation can also be an effective method, though it requires careful optimization to minimize cell death. It is important to use healthy, low-passage cells and to optimize the DNA-to-reagent ratio and incubation times for your specific experimental setup.
Quantitative Data Summary
Table 1: Effect of Calcium Concentration on Keratinocyte Differentiation Markers
| Calcium Concentration (mM) | Keratin 10 (CK10) Expression | Involucrin Expression | Transglutaminase Expression |
| 0.03 - 0.07 | Low / Negative | Low / Negative | Low / Negative |
| 1.2 - 1.8 | High / Positive | High / Positive | High / Positive |
| 5.0 | Partial Positive Staining | - | - |
| 10.0 - 25.0 | All Cells Positive | - | - |
Data compiled from multiple sources indicating the general trend.[11][24]
Table 2: Proliferation Rates of Primary Keratinocytes under Different Conditions
| Culture Condition | Proliferation Index (% of proliferating cells) | Notes |
| No EGF | ~15% | Baseline proliferation |
| Soluble EGF (10 ng/ml) | ~35% | Significant increase in proliferation |
| Immobilized EGF (10 ng/cm²) | ~18% | Slight increase compared to no EGF |
Data adapted from a study on the effect of EGF presentation on keratinocyte proliferation.[7]
Experimental Protocols
Protocol 1: Isolation of Primary Human Keratinocytes from Foreskin Tissue
-
Tissue Preparation:
-
Collect fresh human foreskin tissue in a sterile container with transport medium.
-
Wash the tissue multiple times with phosphate-buffered saline (PBS) containing antibiotics and antimycotics.
-
Remove any excess subcutaneous fat and connective tissue using sterile scissors and forceps.[4]
-
-
Epidermal-Dermal Separation:
-
Submerge the tissue in a dispase solution (e.g., 25 U/mL) and incubate overnight at 4°C.[25]
-
The following day, manually separate the epidermis from the dermis using fine forceps. The epidermis should peel off as a thin sheet.
-
-
Keratinocyte Dissociation:
-
Transfer the separated epidermis to a solution of 0.05% - 0.25% Trypsin-EDTA.[16][25]
-
Incubate at 37°C for 15-20 minutes with gentle agitation.[1][25]
-
Neutralize the trypsin by adding an equal volume of medium containing a trypsin inhibitor or 10% fetal bovine serum (FBS).
-
Vigorously pipette the solution to create a single-cell suspension.
-
-
Cell Plating:
-
Pass the cell suspension through a 70-100 µm cell strainer to remove any remaining tissue clumps.[25][26]
-
Resuspend the cell pellet in a serum-free keratinocyte growth medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Seed the cells onto collagen-coated culture flasks or dishes at the desired density.[3]
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Protocol 2: Calcium-Induced Differentiation of Primary Keratinocytes
-
Cell Culture:
-
Culture primary human keratinocytes in a low-calcium (e.g., 0.07 mM) serum-free keratinocyte growth medium until they reach 50-60% confluency.
-
-
Induction of Differentiation:
-
Analysis of Differentiation:
-
Incubate the cells in the differentiation medium for 24-72 hours.
-
Observe morphological changes, such as cell flattening and stratification.
-
Harvest the cells at different time points to analyze the expression of differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin) by immunofluorescence, western blotting, or qPCR.[18][19]
-
Visualizations
Caption: Experimental workflow for primary keratinocyte isolation, culture, and experimentation.
Caption: Simplified signaling pathway of keratinocyte differentiation markers.
Caption: Logical troubleshooting flow for inconsistent primary keratinocyte experiments.
References
- 1. Video: Isolation and Culture of Primary Mouse Keratinocytes from Neonatal and Adult Mouse Skin [jove.com]
- 2. adl.usm.my [adl.usm.my]
- 3. Isolation, cultivation and transfection of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simplified and Efficient Method to Isolate Primary Human Keratinocytes from Adult Skin Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Regulation of Keratinocyte Signaling and Function via Changes in Epidermal Growth Factor Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 9. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 10. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control | PLOS One [journals.plos.org]
- 11. Calcium-induced Human Keratinocyte Differentiation Requires src- and fyn-mediated Phosphatidylinositol 3-Kinase–dependent Activation of Phospholipase C-γ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 13. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 14. Seven common types of contamination in cell culture and their characteristics (Part 1) - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 15. cellntec.com [cellntec.com]
- 16. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Keratinocyte Differentiation by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Examples of Cells Transfected Successfully | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Transfection of normal human epidermal keratinocytes with lipid/dna complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. genscript.com [genscript.com]
- 24. researchgate.net [researchgate.net]
- 25. Keratinocyte isolation and primary culture [bio-protocol.org]
- 26. Isolation and Culture of Primary Mouse Keratinocytes from Neonatal and Adult Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibody Validation for Keratin Isoform Detection in Western Blots
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to antibody validation for the specific detection of keratin (B1170402) isoforms in Western blotting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the detection of keratin isoforms by Western blot in a question-and-answer format.
Q1: Why am I not seeing any bands for my target keratin isoform?
A1: A lack of signal can be due to several factors. Firstly, confirm that the tissue or cell line you are using expresses the specific keratin isoform you are targeting. Keratin expression is highly tissue- and differentiation-specific. Secondly, ensure your protein extraction protocol is adequate for cytoskeletal proteins like keratins; incomplete lysis can result in the loss of your target protein. Lastly, review your antibody dilution and incubation times; a concentration that is too low or an incubation that is too short may not be sufficient for detection.
Q2: I'm observing multiple bands in my Western blot. What could be the cause?
A2: The presence of multiple bands can be attributed to several factors:
-
Antibody Cross-Reactivity: The antibody may be cross-reacting with other keratin isoforms that share homologous epitopes. To check for potential cross-reactivity, you can perform a sequence alignment of the immunogen sequence with other related proteins using tools like NCBI-BLAST.[1][2]
-
Protein Isoforms or Splice Variants: Some keratin genes produce multiple isoforms or splice variants which can migrate at different molecular weights.[3]
-
Post-Translational Modifications (PTMs): Keratins can undergo various PTMs such as phosphorylation, glycosylation, and ubiquitination, which can alter their molecular weight and lead to the appearance of multiple bands.[3][4]
-
Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, resulting in bands at lower molecular weights. Always use protease inhibitors during sample preparation.
-
Antibody Concentration: An excessively high primary antibody concentration can lead to non-specific binding and the appearance of extra bands. It is recommended to titrate the antibody to determine the optimal concentration.[5]
Q3: The band for my keratin isoform is appearing at a different molecular weight than expected. Why is this happening?
A3: A shift in the molecular weight of your keratin band can be due to post-translational modifications (PTMs).[3] Glycosylation, for instance, can increase the molecular weight, while phosphorylation can also cause a slight shift. It is also possible that you are detecting a known splice variant of the keratin protein. Refer to protein databases like UniProt for information on known isoforms and PTMs for your specific keratin target.
Q4: How can I be sure that my antibody is specific to the keratin isoform I am studying?
A4: Validating antibody specificity is crucial. Here are some strategies:
-
Use Positive and Negative Controls: Use cell lines or tissues known to express (positive control) and not express (negative control) the target keratin isoform. A specific antibody should only produce a band in the positive control lysate.
-
Peptide Blocking: Pre-incubate your antibody with the immunizing peptide. A specific antibody will no longer bind to the target protein on the membrane, resulting in the absence of a band.
-
Knockout/Knockdown Validation: Use cell lines where the gene for your target keratin has been knocked out or knocked down. A specific antibody should not detect a band in these lysates.
-
Use a Second Antibody: Confirm your results with a second antibody that targets a different epitope on the same keratin isoform.
Q5: I am having trouble with high background on my Western blots for keratins. What can I do to reduce it?
A5: High background can obscure your bands of interest. To reduce background noise:
-
Optimize Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and that the blocking step is sufficiently long (at least 1 hour at room temperature).
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong signal.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
Quantitative Data: Recommended Antibody Dilutions
The following tables provide a summary of recommended starting dilutions for Western blotting with various commercially available antibodies against specific keratin isoforms. Note that the optimal dilution should always be determined experimentally.
Table 1: Anti-Keratin 8 (K8) Antibodies
| Antibody Name/Clone | Supplier | Host Species | Recommended Starting Dilution (WB) |
| Keratin 8/18 (C51) | Cell Signaling Technology | Mouse | 1:1000[6] |
| Anti-Keratin 8 Antibody | Antibodies.com | Rabbit | 1:500 - 1:1000[7] |
| Cytokeratin 8 antibody (IR229-871) | iReal Biotechnology | Rabbit | 1:2000 - 1:3000[8] |
| Cytokeratin 8 Monoclonal Antibody (LP3K) | Thermo Fisher Scientific | Mouse | 1-10 µg/mL[9] |
Table 2: Anti-Keratin 14 (K14) Antibodies
| Antibody Name/Clone | Supplier | Host Species | Recommended Starting Dilution (WB) |
| Keratin 14 Ab-1 (Clone LL002) | NET | Mouse | 1-2 µg/ml[10] |
| Keratin 14 Antibody | Cell Signaling Technology | Rabbit | 1:1000[3] |
| Anti-Cytokeratin 14 antibody [SP53] | Abcam | Rabbit | Not specified in abstract |
| Keratin-14 Antibody | Abbomax | Mouse | 0.1-1 µg/ml[11] |
Table 3: Anti-Keratin 18 (K18) Antibodies
| Antibody Name/Clone | Supplier | Host Species | Recommended Starting Dilution (WB) |
| Cytokeratin 18 (DE-K18) | United States Biological | Mouse | To be determined by researcher[12] |
| Polyclonal Antibody to Cytokeratin 18 (CK18) | Cloud-Clone | Rabbit | 0.01-2 µg/mL[13] |
| Anti-Keratin 18 antibody | Sigma-Aldrich | Rabbit | 1:500-1:1000[14] |
| Cytokeratin 18 antibody (10830-1-AP) | Proteintech | Rabbit | 1:60000[15] |
Table 4: Anti-Keratin 19 (K19) Antibodies
| Antibody Name/Clone | Supplier | Host Species | Recommended Starting Dilution (WB) |
| Cytokeratin 19 | United States Biological | Sheep | 0.1 µg/ml |
| Cytokeratin 19 Monoclonal Antibody (1H6) | Thermo Fisher Scientific | Mouse | 1:500-1:2,000[16] |
| Cytokeratin 19 antibody (10712-1-AP) | Proteintech | Rabbit | 1:80000 |
| Anti-Cytokeratin 19 antibody [KRT19/800] | Abcam | Mouse | Not specified in abstract |
Experimental Protocols
Protocol 1: Keratin-Enriched Protein Extraction from Cultured Epithelial Cells
This protocol is designed to enrich for cytoskeletal keratin proteins.
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). For a 10 cm dish, use 1 mL of lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
The supernatant contains soluble proteins. The pellet contains the keratin-enriched fraction.
-
-
Solubilization of Keratin Pellet:
-
Wash the pellet with ice-cold PBS.
-
Resuspend the pellet in a urea-containing buffer (e.g., 8M Urea, 50 mM Tris-HCl pH 8.0, 1% SDS, and protease inhibitors). This will help to solubilize the intermediate filaments.
-
Sonicate the sample briefly on ice to aid in solubilization.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The supernatant now contains the solubilized keratin proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the keratin-enriched fraction using a detergent-compatible protein assay (e.g., BCA assay).
-
Protocol 2: Western Blotting for Keratin Isoforms
-
Sample Preparation:
-
Mix the protein sample with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target keratin isoform.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. Ensure good contact between the gel and the membrane and avoid air bubbles.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Visualizations
Caption: A troubleshooting workflow for common Western blot issues.
Caption: A logical workflow for validating antibody specificity.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Keratin 14 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Isolation of Intermediate Filament Proteins from Multiple Mouse Tissues to Study Aging-associated Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Keratin 8/18 (C51) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Anti-Keratin 8 Antibody (A94769) | Antibodies.com [antibodies.com]
- 8. Cytokeratin 8 antibody (IR229-871) | iReal Biotechnology, Inc. [irealbio.com]
- 9. Cytokeratin 8 Monoclonal Antibody (LP3K) (14-9938-82) [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. abbomax.com [abbomax.com]
- 12. usbio.net [usbio.net]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Keratin 18 antibody Immunohistochemistry, Western SAB4501663 CK 18 [sigmaaldrich.com]
- 15. Cytokeratin 18 antibody (10830-1-AP) | Proteintech [ptglab.com]
- 16. Cytokeratin 19 Monoclonal Antibody (1H6) (MA5-15862) [thermofisher.com]
- 17. origene.com [origene.com]
Overcoming peptide aggregation in high concentration stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with peptide aggregation in high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger structures, ranging from soluble oligomers to insoluble fibrils and amorphous aggregates.[1][2] This is a significant issue because it can lead to:
-
Loss of Efficacy: Aggregated peptides are often biologically inactive.[3]
-
Altered Pharmacokinetics: The size and nature of aggregates can change how a peptide is absorbed, distributed, and metabolized in the body.[3]
-
Immunogenicity: Aggregates can trigger an unwanted immune response.[3][4]
-
Experimental Variability: Poorly dissolved or aggregated peptides lead to inaccurate concentration measurements and unreliable experimental results.[5]
Q2: What are the primary causes of peptide aggregation?
A2: Peptide aggregation is influenced by both the intrinsic properties of the peptide and its external environment.[1][2]
-
Intrinsic Factors:
-
Amino Acid Sequence: A high proportion of hydrophobic amino acids (>50%) is a major driver of aggregation as the peptide tries to minimize its interaction with water.[6][7] Specific "aggregation-prone regions" (APRs), which are short, hydrophobic sequences with a tendency to form β-sheets, can initiate the aggregation process.[7]
-
Secondary Structure: Peptides that readily form intermolecular hydrogen bonds can create β-sheet structures, which are a hallmark of many aggregated states.[7]
-
-
Extrinsic Factors:
-
High Concentration: Increased peptide concentration raises the probability of intermolecular interactions, which can lead to aggregation.[1][8]
-
pH Near the Isoelectric Point (pI): At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules and making aggregation more likely.[1][9]
-
Temperature: Elevated temperatures can accelerate aggregation by increasing hydrophobic interactions and potentially causing conformational changes that expose APRs.[1][10] However, in some cases, lower temperatures can also promote aggregation.[2][11]
-
Ionic Strength: Salts in the solution can either shield charges, promoting aggregation, or have more complex stabilizing or destabilizing effects.[1]
-
Mechanical Stress: Agitation, such as vigorous shaking or stirring, can introduce air-water interfaces that may induce aggregation.[1][2]
-
Q3: How can I predict the solubility of my peptide?
A3: While precise prediction is difficult, you can estimate solubility based on the amino acid sequence.[5][6]
-
Calculate the Net Charge at Neutral pH (pH 7):
-
Assign a value of +1 to each basic residue (Arginine, Lysine, and the N-terminal amine).
-
Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid, and the C-terminal carboxyl).
-
Histidine can be considered neutral or have a slight positive charge at pH 7.
-
-
Assess Hydrophobicity: Determine the percentage of hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Methionine).[6]
-
General Rule of Thumb:
-
If the net charge is significantly positive or negative and the hydrophobic content is low, the peptide is more likely to be soluble in aqueous buffers.
-
If the net charge is close to zero and the hydrophobic content is high (>50%), the peptide will likely require an organic solvent or other solubilization aids.[6][12]
-
Troubleshooting Guides
Issue 1: My lyophilized peptide won't dissolve in aqueous buffer.
This is a common issue, particularly with hydrophobic peptides. Follow this workflow to troubleshoot solubility problems.
Caption: Troubleshooting workflow for initial peptide solubilization.
Issue 2: My peptide precipitates out of solution after initial dissolution or during storage.
Precipitation indicates that the solution is unstable. This can be due to the formation of aggregates over time.
Troubleshooting Steps:
-
Re-evaluate the Solvent System: The initial solvent may not be optimal for long-term stability. If you used an organic solvent, the final concentration might be too low to maintain solubility. If you used an aqueous buffer, the pH might be too close to the peptide's pI.
-
Incorporate Excipients: Excipients are additives that can enhance stability.[3][13] Consider adding one of the following to your stock solution:
-
Amino Acids: Arginine and Glycine are commonly used to reduce aggregation.[8][9]
-
Sugars/Polyols: Sucrose, trehalose, or mannitol (B672) can act as stabilizers, particularly for frozen solutions or lyophilized powders.[8][14]
-
Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[9][14]
-
-
Optimize Storage Conditions:
-
Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[8][15] Avoid repeated freeze-thaw cycles, which can promote aggregation.[8]
-
Concentration: Store peptides at the highest concentration that remains stable. Dilute to the working concentration immediately before use.[1]
-
Data Presentation: Excipients for Peptide Stabilization
The table below summarizes common excipients used to prevent peptide aggregation. Concentrations should be optimized for each specific peptide.
| Excipient Category | Examples | Typical Concentration Range | Mechanism of Action | References |
| Amino Acids | Arginine, Glycine, Lysine, Histidine | 50 - 200 mM | Preferential exclusion, reduces intermolecular interactions. | [3][9] |
| Sugars / Polyols | Sucrose, Trehalose, Mannitol | 1 - 10% (w/v) | Stabilize native conformation, act as cryo/lyoprotectants. | [8][14] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1% (v/v) | Reduce surface adsorption and aggregation. | [9][14] |
| Buffers | Acetate, Citrate, Histidine, Phosphate | 10 - 50 mM | Maintain pH away from pI, specific ion effects can stabilize. | [9][16] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Novel Peptide
This protocol provides a systematic approach to finding a suitable solvent for a peptide with unknown solubility characteristics.
Materials:
-
Lyophilized peptide
-
Sterile deionized water
-
0.1 M Acetic Acid
-
10% Ammonium (B1175870) Bicarbonate solution
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
Caption: Step-by-step workflow for peptide solubilization testing.
Procedure:
-
Start with a small amount of peptide: Do not use your entire sample for solubility testing.[5][6]
-
Attempt to dissolve in sterile water: Add a small volume of sterile water and vortex gently.[5] If it dissolves, this is the preferred solvent.
-
If insoluble, try an acidic solution: If the peptide has a net positive charge, add 0.1 M acetic acid and vortex.[6]
-
If still insoluble, try a basic solution: If the peptide has a net negative charge, use a fresh aliquot and add a 10% ammonium bicarbonate solution.[6]
-
For hydrophobic peptides: If the peptide is highly hydrophobic or neutral and insoluble in the above, use a fresh aliquot. Add the smallest possible amount of DMSO to dissolve the peptide completely.[5][6] Then, slowly add your desired aqueous buffer drop-by-drop while vortexing until you reach the final desired concentration.[5]
-
Sonication: If small particulates remain, a brief sonication in a water bath (3 x 10-second bursts) can help.[5][6] Be cautious, as excessive sonication can cause heating and degradation.
-
Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved micro-aggregates.[5]
Protocol 2: Thioflavin T (ThT) Assay for Detecting Fibrillar Aggregates
The ThT assay is a widely used fluorescence-based method to monitor the formation of amyloid-like fibrils, which are a common type of peptide aggregate.[1][17]
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate, combine your peptide sample (at the desired concentration) with ThT to a final concentration of 10-20 µM in the assay buffer.
-
Incubate: Incubate the plate under conditions that you are testing for aggregation (e.g., 37°C with intermittent shaking).
-
Measure Fluorescence: At regular time intervals, measure the fluorescence intensity using the plate reader.
-
Analyze Data: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich fibrillar aggregates.[9] The kinetics of aggregation can be observed by plotting fluorescence versus time, which often yields a sigmoidal curve.[9]
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. scispace.com [scispace.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature sensitive peptides: Engineering hyperthermia-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Preparative HPLC Purification of Lipopeptides
Welcome to the technical support center for challenges in the preparative HPLC purification of lipopeptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in preparative HPLC purification of lipopeptides?
The purification of lipopeptides by preparative HPLC is often hindered by their amphiphilic nature, which can lead to several challenges. These include poor solubility in aqueous mobile phases, a tendency to aggregate, and strong interactions with the stationary phase. These factors can result in poor peak shape, low recovery of the target compound, and difficulty in separating structurally similar isoforms.[1][2]
Q2: How can I improve the solubility of my lipopeptide for injection?
Improving the solubility of lipopeptides is crucial for a successful preparative HPLC run. Here are several strategies:
-
Use of Organic Solvents: Initially dissolving the lipopeptide in a strong organic solvent such as DMSO, DMF, or isopropanol (B130326) before diluting with the initial mobile phase can be effective.[3]
-
pH Adjustment: Adjusting the pH of the sample solvent to be further from the isoelectric point of the lipopeptide can increase its solubility.[3][4]
-
Chaotropic Agents: For lipopeptides that are difficult to solubilize, using chaotropic agents like 8M urea (B33335) or 6M guanidinium (B1211019) thiocyanate (B1210189) can be beneficial. However, the sample should be injected immediately to prevent carbamylation.[3]
-
Pre-treatment with HFIP: Hexafluoroisopropanol (HFIP) can be used to break up pre-formed aggregates. The HFIP is then evaporated, and the lipopeptide is reconstituted in the injection solvent.[3]
Q3: What is the impact of temperature on lipopeptide purification?
Elevating the column temperature, typically in the range of 60-80°C, is a highly effective strategy for improving the chromatography of lipophilic peptides.[3] Increased temperature enhances peptide solubility in the mobile phase, reduces mobile phase viscosity (leading to lower backpressure), and can improve peak shape by accelerating desorption kinetics from the stationary phase. This often results in sharper peaks and better resolution.[3]
Q4: Can I use formic acid (FA) instead of trifluoroacetic acid (TFA) in my mobile phase?
Yes, formic acid (FA) can be used as an alternative to trifluoroacetic acid (TFA), especially when mass spectrometry (MS) compatibility is required. However, it's important to note that FA is a weaker ion-pairing agent than TFA. This may result in different selectivity and potentially broader peaks for some lipopeptides. While TFA is excellent for improving peak shape and resolution, it can suppress ionization in MS.[1][3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Broadening)
Question: My lipopeptide is exhibiting significant peak tailing or is eluting as a very broad peak. How can I improve this?
Answer: Poor peak shape is a common issue in lipopeptide purification and can be caused by several factors, including secondary interactions with the stationary phase, on-column aggregation, or slow desorption kinetics.[3][5] Here are some troubleshooting steps:
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 60-80°C) can enhance solubility, reduce mobile phase viscosity, and improve desorption kinetics, leading to sharper peaks.[3]
-
Optimize Ion-Pairing Agent: Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) to mask active sites on the stationary phase.[1][3]
-
Use Alternative Solvents: Incorporating solvents like isopropanol into the mobile phase can improve the solubility of very hydrophobic lipopeptides and disrupt aggregation.[3]
-
Check for Column Issues: A partially blocked column inlet frit can distort the sample stream and affect all peaks. Backflushing the column may resolve this. If the column is old or has been used extensively with complex samples, it may need to be replaced.[5]
Issue 2: Low Recovery of the Lipopeptide
Question: I am experiencing low recovery of my target lipopeptide after the preparative HPLC run. What could be the cause and how can I improve it?
Answer: Low recovery can be due to several factors, including irreversible adsorption to the column, precipitation in the mobile phase, or aggregation.
-
Sample Dilution with Organic Solvent: Diluting the sample with an organic solvent like methanol (B129727) can significantly increase the recovery of lipopeptides. In some cases, recovery can be increased to nearly 100% when more than 80% methanol is used for sample dissolution.[6][7]
-
Mobile Phase Optimization: Ensure the mobile phase composition is suitable to maintain the solubility of the lipopeptide throughout the gradient. The addition of organic modifiers like isopropanol can be helpful.[3]
-
Column Choice: The choice of stationary phase can impact recovery. If irreversible adsorption is suspected, trying a column with a different chemistry (e.g., C8 instead of C18) or a different manufacturer might be beneficial.[1]
Issue 3: Co-elution of Lipopeptide Isoforms or Impurities
Question: I am struggling to separate my target lipopeptide from closely related isoforms or impurities. What strategies can I employ to improve resolution?
Answer: The co-elution of structurally similar lipopeptide isoforms is a significant challenge.[1] The following approaches can enhance separation:
-
Optimize the Gradient: A shallow and optimized solvent gradient is crucial for separating closely related compounds. Instead of a steep, rapid gradient, a more gradual increase in the organic solvent concentration over a longer run time is recommended.[1]
-
Modify the Mobile Phase:
-
pH Adjustment: Altering the pH of the mobile phase can change the ionization state of the peptide portion of the lipopeptide, which can significantly impact retention times and selectivity.[1]
-
Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or using a combination of solvents, can alter the selectivity of the separation.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different pore size.[1][8]
Data Presentation
Table 1: Mobile Phase Modifiers for Lipopeptide Purification
| Modifier | Typical Concentration | Purpose | Considerations |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Ion-pairing agent, improves peak shape | Can suppress MS signal |
| Formic Acid (FA) | 0.1% (v/v) | MS-compatible ion-pairing agent | Weaker ion-pairing than TFA, may result in broader peaks |
| Isopropanol | 5-15% (v/v) | Improves solubility of hydrophobic lipopeptides, disrupts aggregation | Increases mobile phase viscosity and backpressure |
Table 2: Influence of Methanol Concentration on Lipopeptide Recovery
| Methanol Concentration in Sample Solvent | Approximate Recovery of Lipopeptide | Reference |
| < 20% | 5-20% | [6] |
| 50% | ~60% | [6] |
| > 80% | ~100% | [6] |
Experimental Protocols
Protocol 1: General Preparative RP-HPLC Method for Lipopeptides
This protocol provides a starting point for the purification of lipopeptides. Optimization will be required based on the specific characteristics of the target molecule.
-
Sample Preparation:
-
Dissolve the crude lipopeptide extract in a minimal amount of a strong organic solvent (e.g., DMSO, methanol).[6]
-
Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration suitable for preparative injection.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase preparative column is a common choice.[2]
-
Mobile Phase A: Water with 0.1% TFA.[6]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[6]
-
Gradient: A shallow gradient is often effective. For example:
-
0-5 min: 30% B
-
5-45 min: 30-80% B
-
45-50 min: 80-100% B
-
50-55 min: 100% B
-
55-60 min: 100-30% B (re-equilibration)[1]
-
-
Flow Rate: Dependent on the column diameter.
-
Detection: UV detection at 210-220 nm is typically used for peptides.[1]
-
Temperature: 40-60°C to start, can be increased to improve peak shape.[3]
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak(s) of interest.
-
-
Post-Purification Handling:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified lipopeptide as a powder.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mac-mod.com [mac-mod.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in their solid-phase peptide synthesis (SPPS) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to variability between synthesis batches.
Issue 1: Inconsistent Purity and Impurity Profile in Final Peptide
Q1: We are observing different impurity profiles and overall purity in different batches of the same peptide, as analyzed by HPLC. What are the likely causes?
A1: Inconsistent purity and impurity profiles are common challenges in SPPS and can stem from several factors throughout the synthesis process. The primary causes include variability in raw materials, incomplete or side reactions during chain assembly, and issues during the final cleavage and deprotection steps. Even minor variations in reaction conditions can lead to significant differences in the final product.[1][2]
Troubleshooting Steps:
-
Raw Material Qualification: Ensure the quality and consistency of all raw materials, including amino acid derivatives, solvents, and reagents.[3][4][5] Impurities in these starting materials can be incorporated into the final peptide.[3] It is crucial to establish strict quality control specifications for all incoming materials.[5]
-
Standardize Synthesis Protocols: Wildly variable results in crude yield and purity are often observed due to the specific peptide sequence itself, even with seemingly straightforward reactions.[6] To mitigate this, strictly adhere to standardized and optimized protocols for coupling and deprotection times, reagent concentrations, and washing steps.[7][8]
-
Monitor Coupling and Deprotection: Incomplete reactions are a major source of deletion sequences. Use a qualitative test (like the Kaiser or TNBS test) to confirm the completion of each coupling step.[9] For deprotection, especially in longer peptides where aggregation can slow Fmoc removal, ensure complete deprotection before proceeding.[10]
-
Optimize Cleavage Cocktail and Conditions: The cleavage cocktail and reaction time must be appropriate for the peptide sequence and protecting groups used.[11][12] A test cleavage on a small amount of resin (10-20 mg) can help identify issues with the cleavage process before committing the entire batch.[13] Analyze the test cleavage product by mass spectrometry (MS) to confirm the presence of the target peptide.[13]
Logical Workflow for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for inconsistent peptide purity.
Issue 2: Peptide Aggregation Leading to Low Yield and Purity
Q2: Our synthesis yield drops significantly after a certain point, and the resulting peptide is difficult to purify. We suspect aggregation. How can we confirm and mitigate this?
A2: Peptide aggregation during SPPS is a sequence-dependent phenomenon where the growing peptide chains self-associate through hydrogen bonding, hindering reagent accessibility. This can lead to incomplete coupling and deprotection, resulting in low yields and a complex mixture of truncated and deletion sequences.[9] Hydrophobic sequences are particularly prone to aggregation.
Strategies to Mitigate Aggregation:
-
Resin Selection: Use a low-substitution resin (0.1 to 0.4 mmol/g) for long or aggregation-prone peptides to increase the distance between peptide chains.[10] Resins with polyethylene (B3416737) glycol (PEG) linkers, like TentaGel, can also help by providing a more polar environment.[10]
-
Disrupting Secondary Structures:
-
Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at Ser or Thr residues. These introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[9][14]
-
Backbone Protection: Use 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of an amino acid to sterically block hydrogen bonding.[14]
-
-
Modifying Synthesis Conditions:
-
Chaotropic Salts: Add salts like LiCl or NaClO₄ to the reaction mixture to disrupt hydrogen bonds.[14]
-
Elevated Temperature/Microwave: Performing couplings at a higher temperature (50-75°C) or using microwave irradiation can help break up aggregates and speed up reactions.[14][15]
-
Solvent Choice: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the peptide chain.
-
Quantitative Impact of Anti-Aggregation Strategies
| Strategy | Parameter | Typical Improvement | Reference |
| Low-Substitution Resin | Crude Purity | 10-30% increase for difficult sequences | [10] |
| Pseudoproline Dipeptides | Yield of Full-Length Peptide | Can increase from <10% to >70% | [9] |
| Microwave Synthesis | Coupling Time | Reduced from hours to minutes | [14] |
| Chaotropic Salts (e.g., LiCl) | Coupling Efficiency | Can overcome completely stalled reactions | [9] |
Issue 3: Variability in Final Peptide Mass and Identity
Q3: Mass spectrometry analysis of different batches shows unexpected masses or confirms the wrong peptide sequence. What could be the cause?
A3: Discrepancies in peptide mass and identity are critical failures that often point to issues with raw material identity or protocol execution. Verifying the identity of all starting materials is a crucial first step.[16] Analytical techniques like mass spectrometry and HPLC are essential for confirming the molecular weight and sequence of the final product.[1][17]
Troubleshooting Steps:
-
Verify Amino Acid Identity: Ensure that the correct amino acid derivatives were used at each coupling step. Incorrectly labeled vials or operator error can lead to sequence errors. Implementing a raw material verification system can prevent this.[16]
-
Check for Unwanted Modifications:
-
Aspartimide Formation: Sequences containing aspartic acid are prone to forming a cyclic aspartimide intermediate, which can then hydrolyze to form iso-aspartate, a common impurity.[6] Adding HOBt to the piperidine (B6355638) deprotection solution can reduce this side reaction.
-
Oxidation: Methionine and Cysteine residues are susceptible to oxidation. Using appropriate scavengers in the cleavage cocktail is critical to prevent this.[12]
-
Racemization: The chirality of amino acids can be compromised during activation, especially when using certain coupling reagents. Adding additives like HOBt can help minimize this side reaction.[18]
-
-
Confirm Cleavage and Deprotection: Incomplete removal of side-chain protecting groups will result in adducts with higher masses. Ensure the cleavage cocktail is potent enough and the reaction time is sufficient for complete deprotection.[11][19]
Analytical Workflow for Peptide Identity Verification
Caption: Standard workflow for verifying peptide identity.
Experimental Protocols
Protocol 1: Test Cleavage for Synthesis Troubleshooting
This protocol is used to quickly assess the success of a synthesis and diagnose issues without consuming the entire batch of resin.[13]
Materials:
-
Peptide-resin (10-20 mg, dried)
-
Appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
1.5 mL microcentrifuge tube
-
Cold diethyl ether
-
Centrifuge
Methodology:
-
Place 10-20 mg of dried peptide-resin into a microcentrifuge tube.
-
Add 200-300 µL of the appropriate cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours, vortexing occasionally.
-
Filter the cleavage mixture away from the resin beads (e.g., using a filter-tip pipette or a small fritted syringe) into a new tube.
-
Precipitate the peptide by adding the cleavage mixture to a separate tube containing ~1 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and allow the pellet to air dry briefly.
-
Re-dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for MS and HPLC analysis.
Protocol 2: Manual Double-Coupling for Difficult Residues
This protocol is employed when a standard coupling reaction is known or suspected to be inefficient, for example, after a proline residue or for sterically hindered amino acids.[6]
Materials:
-
Fmoc-deprotected peptide resin
-
Fmoc-amino acid (5 eq.)
-
Coupling reagent (e.g., HBTU, 5 eq.)
-
Base (e.g., DIPEA, 10 eq.)
-
DMF (synthesis grade)
Methodology:
-
First Coupling:
-
Perform the initial coupling reaction as per the standard protocol (e.g., 1-2 hours).
-
After the coupling time, take a small sample of resin beads for a Kaiser test. If the test is negative (beads are colorless), the coupling is complete. If positive (beads are blue), proceed to the second coupling.
-
-
Washing:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Second Coupling (Recoupling):
-
Prepare a fresh solution of activated amino acid as in the first coupling step.
-
Add the fresh coupling solution to the resin and allow it to react for another 1-2 hours.
-
-
Final Wash and Confirmation:
-
Drain the vessel and wash the resin thoroughly with DMF (3-5 times).
-
Perform a final Kaiser test to confirm the completion of the coupling.
-
Proceed with the next deprotection step in the synthesis cycle.
-
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. vapourtec.com [vapourtec.com]
- 16. agilent.com [agilent.com]
- 17. ijsra.net [ijsra.net]
- 18. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 19. benchchem.com [benchchem.com]
Addressing poor cell attachment in primary keratinocyte culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during primary keratinocyte culture, with a specific focus on poor cell attachment.
Frequently Asked Questions (FAQs)
Q1: My primary keratinocytes are not attaching to the culture dish. What are the possible causes?
Poor attachment of primary keratinocytes can stem from several factors, ranging from the quality of the culture surface to the specifics of your cell handling technique. Key areas to investigate include:
-
Suboptimal Culture Surface: Standard tissue culture plastic may not provide an adequate substrate for robust keratinocyte attachment.[1][2]
-
Inappropriate Culture Medium: The composition of the culture medium, particularly the calcium concentration, is critical for keratinocyte adhesion.[3][4]
-
Harsh Enzymatic Treatment: Overexposure to trypsin or other dissociating agents during subculture can damage cell surface proteins essential for attachment.[5][6]
-
Suboptimal Cell Health or Viability: The initial quality of the isolated keratinocytes plays a significant role in their ability to attach and proliferate.
-
Incorrect Seeding Density: Both too low and too high seeding densities can negatively impact attachment and colony formation.[7]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can inhibit cell attachment and growth.[8][9][10][11]
Q2: How can I improve the attachment of my keratinocytes to the culture surface?
To enhance keratinocyte attachment, consider coating your cultureware with an extracellular matrix (ECM) protein. Commonly used coatings include Collagen Type I and Fibronectin.[12] These proteins mimic the natural environment of the cells and provide a more suitable surface for adhesion.[1][13]
Q3: What is the optimal calcium concentration for primary keratinocyte attachment and proliferation?
Extracellular calcium is a critical regulator of keratinocyte adhesion and differentiation. While higher calcium concentrations can promote strong cell-cell adhesion, they can also induce terminal differentiation. For promoting attachment and proliferation of undifferentiated keratinocytes, a lower calcium concentration is generally recommended. Many commercially available keratinocyte growth media are formulated with low calcium levels (around 0.03 mM to 0.15 mM).[4][14] It is often advisable to use a calcium-free basal medium and supplement it with a specific concentration of calcium chloride to meet your experimental needs.[3][15] Without any calcium, keratinocytes will not attach or proliferate.[4]
Q4: My keratinocytes are clumping together after trypsinization instead of forming a single-cell suspension. What should I do?
Cell clumping after trypsinization is a common issue that can hinder even seeding and attachment.[16][17] This is often caused by the release of DNA from lysed cells, which is sticky and causes cells to aggregate.[16] To mitigate this:
-
Minimize enzymatic exposure: Use the lowest effective concentration of trypsin for the shortest possible time to detach the cells.[5]
-
Gentle pipetting: After neutralizing the trypsin, gently pipette the cell suspension up and down to break up clumps. Avoid vigorous pipetting, which can cause further cell lysis.[18][19]
-
Use of DNase I: Adding a small amount of DNase I to the cell suspension can help to break down the extracellular DNA and reduce clumping.[20]
-
Cell strainer: If clumps persist, you can pass the cell suspension through a cell strainer to obtain a single-cell suspension.[18][21]
Q5: I'm observing morphological changes in my keratinocyte cultures, and they are detaching. What could be the issue?
Morphological changes, such as cells becoming rounded or appearing granular, followed by detachment, can be indicative of several problems:
-
Contamination: Look for signs of contamination, such as cloudy media, a sudden drop in pH (yellowing of phenol (B47542) red-containing media), or visible microorganisms under the microscope.[10][11][22]
-
Nutrient depletion or waste product accumulation: Ensure you are changing the medium at appropriate intervals.
-
Cell senescence: Primary cells have a limited lifespan and will eventually stop dividing and detach. This is often preceded by an increase in cell size and a more flattened appearance.[21][23]
-
Apoptosis or necrosis: Various stressors can induce programmed cell death, leading to detachment.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor keratinocyte attachment.
Visual Troubleshooting Workflow
Caption: Troubleshooting decision tree for poor keratinocyte attachment.
Experimental Protocols
Protocol 1: Collagen Type I Coating of Cultureware
This protocol provides a general guideline for coating cultureware with Collagen Type I to enhance keratinocyte attachment.
Materials:
-
Collagen Type I, Rat Tail (sterile solution)
-
0.1 M Acetic Acid or 0.01 M HCl (sterile)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free (sterile)
-
Tissue culture plates or flasks
Procedure:
-
Dilute Collagen: Aseptically dilute the Collagen Type I stock solution to a final working concentration of 50 µg/mL using sterile 0.1 M Acetic Acid or 0.01 M HCl.[24][25]
-
Coat Surface: Add a sufficient volume of the diluted collagen solution to the culture vessel to completely cover the growth surface. A common recommendation is 5-10 µg/cm².[24][26]
-
Incubate: Incubate the culture vessel at room temperature for 1 hour or at 37°C for 1-2 hours.[24][25][26] Some protocols suggest overnight incubation at 2-8°C.[26][27]
-
Aspirate and Rinse: Carefully aspirate the collagen solution. Rinse the surface 2-3 times with sterile PBS or culture medium to remove the acid.[24][25]
-
Dry (Optional): The coated surface can be used immediately or air-dried in a sterile hood for future use.[27]
Protocol 2: Fibronectin Coating of Cultureware
This protocol outlines the steps for coating cultureware with fibronectin.
Materials:
-
Fibronectin (from human plasma or other sources)
-
Sterile water or balanced salt solution (for reconstitution and dilution)
-
Tissue culture plates or flasks
Procedure:
-
Reconstitute Fibronectin: If starting with a lyophilized powder, reconstitute it in sterile water or a suitable buffer as per the manufacturer's instructions. Allow it to dissolve completely, which may take at least 30 minutes at 37°C.[28]
-
Dilute Fibronectin: Dilute the fibronectin stock solution to the desired coating concentration. A typical concentration is 1-5 µg/cm².[28]
-
Coat Surface: Add a minimal volume of the diluted fibronectin solution to cover the entire culture surface.
-
Incubate and Dry: Allow the solution to air dry for at least 45 minutes at room temperature in a sterile hood.[28][29]
-
Use: The coated cultureware is now ready for seeding cells. Rinsing is not always necessary but can be performed with sterile PBS or medium.[29]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Seeding Density | 5,000 - 10,000 cells/cm²[5] | Can vary depending on the donor and passage number. Neonatal keratinocytes may be plated at a lower density (e.g., 4 x 10³ cells/cm²).[30] |
| Collagen I Coating Concentration | 5 - 10 µg/cm²[24][26] | Higher concentrations may be required for certain applications. |
| Fibronectin Coating Concentration | 1 - 5 µg/cm²[28] | Optimal concentration should be determined empirically for each cell line and application. |
| Keratinocyte Attachment Efficiency | ~30-40% on fibronectin-coated surfaces[1] | This is significantly higher than the 4-6% attachment observed on uncoated plastic.[1] |
| Calcium Concentration in Media | 0.03 - 0.15 mM[4] | Lower concentrations favor proliferation, while higher concentrations promote differentiation. |
Signaling Pathway for Keratinocyte Adhesion
Integrins are key cell surface receptors that mediate keratinocyte attachment to the ECM. Upon binding to ECM components like fibronectin or collagen, integrins cluster and recruit various signaling proteins to form focal adhesions. This initiates a signaling cascade involving Focal Adhesion Kinase (FAK) and other downstream effectors, which ultimately regulates cell spreading, proliferation, and survival.
Caption: Simplified integrin signaling pathway in keratinocyte adhesion.
References
- 1. Attachment and growth of human keratinocytes in a serum-free environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium: a crucial consideration in serum-free keratinocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. knowledge.lonza.com [knowledge.lonza.com]
- 5. zen-bio.com [zen-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Know your enemy: Unexpected, pervasive and persistent viral and bacterial contamination of primary cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Influence of extracellular matrix proteins on human keratinocyte attachment, proliferation and transfer to a dermal wound model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of extracellular matrices on human keratinocyte adhesion and growth and on its secretion and deposition of fibronectin in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. 細胞凝集トラブルシューティング [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Prolonging culture of primary human keratinocytes isolated from suction blisters with the Rho kinase inhibitor Y-27632 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Detect, Avoid and Deal With Contaminated Cell Cultures - Tempo Bioscience [tempobioscience.com]
- 23. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 24. neuvitro.com [neuvitro.com]
- 25. cellbiologics.com [cellbiologics.com]
- 26. cellsystems.eu [cellsystems.eu]
- 27. Collagen Attachment Protocols, Solubility, and Stability [sigmaaldrich.com]
- 28. Fibronectin Coating Protocol [sigmaaldrich.com]
- 29. neuvitro.com [neuvitro.com]
- 30. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Mitigating Matrix Effects in Peptide Analysis of Cosmetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometry (MS) analysis of peptides within cosmetic formulations.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the analysis of peptides in cosmetic matrices.
Issue 1: Poor Signal Intensity or Complete Signal Loss of the Target Peptide
Question: I am not detecting my target peptide, or the signal is significantly weaker than expected when analyzing a cosmetic sample. What are the likely causes and how can I troubleshoot this?
Answer:
Poor or no signal for your target peptide is a common problem often attributed to ion suppression, a major matrix effect where components of the cosmetic formulation interfere with the ionization of the peptide in the MS source.[1][2] Follow these steps to diagnose and resolve the issue:
Step 1: Confirm Instrument Performance
-
Action: Analyze a standard solution of your peptide in a clean solvent (e.g., acetonitrile/water) to ensure the mass spectrometer is performing correctly.
-
Rationale: This will help you determine if the issue is with the instrument itself or related to the sample matrix.[3][4]
Step 2: Evaluate Matrix Effects Qualitatively
-
Action: Perform a post-column infusion experiment. Infuse a standard solution of your peptide at a constant rate into the MS while injecting a blank cosmetic matrix extract.
-
Rationale: A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[5][6] This helps identify the chromatographic regions most affected by the matrix.
Step 3: Optimize Sample Preparation to Remove Interferences
-
Action: The complex nature of cosmetic matrices (containing lipids, polymers, salts, etc.) necessitates a robust sample preparation protocol to remove interfering substances.[7] Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[8] Choose a sorbent that selectively retains your peptide while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition the peptide into a solvent immiscible with the primary sample solvent, leaving interfering compounds behind.[8]
-
Protein Precipitation (PPT): If your cosmetic is an emulsion or contains proteins, PPT can help remove larger interfering molecules. However, be cautious as the target peptide might co-precipitate.[1]
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Peptide Cleanup from a Cream Matrix
-
Sample Pre-treatment: Accurately weigh 1 g of the cosmetic cream into a centrifuge tube. Add 5 mL of a suitable extraction solvent (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex for 5 minutes and centrifuge at 10,000 x g for 15 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water through it.
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove non-polar interferences.
-
Elution: Elute the peptide with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
Step 4: Implement an Internal Standard Strategy
-
Action: The most reliable way to compensate for matrix effects that cannot be completely eliminated is to use a stable isotope-labeled internal standard (SIL-IS) of your target peptide.[9]
-
Rationale: A SIL-IS is chemically identical to the analyte and will be affected by ion suppression in the same way. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[9]
Issue 2: Poor Reproducibility and Accuracy in Peptide Quantification
Question: My quantitative results for the same cosmetic sample are highly variable between injections and are not accurate. How can I improve the reproducibility and accuracy of my method?
Answer:
Poor reproducibility and accuracy in quantitative analysis are classic symptoms of uncompensated matrix effects.[6][10] The variability of interfering components in the cosmetic matrix from sample to sample can lead to inconsistent ion suppression or enhancement.
Step 1: Assess the Extent of Matrix Effects Quantitatively
-
Action: Use the post-extraction spike method to quantify the matrix effect.[8]
-
Prepare a blank cosmetic matrix extract.
-
Spike a known concentration of your peptide into the blank matrix extract (Set A).
-
Prepare a solution with the same concentration of your peptide in a clean solvent (Set B).
-
Analyze both sets and calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) x 100
-
-
Rationale: This will give you a quantitative measure of the degree of ion suppression or enhancement. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.
Quantitative Data Summary: Matrix Effect Assessment
| Peptide | Matrix Type | Peak Area (Matrix) | Peak Area (Solvent) | Matrix Effect (%) |
| Acetyl Hexapeptide-8 | O/W Emulsion Cream | 1.2 x 10^5 | 5.8 x 10^5 | 20.7 |
| Palmitoyl Tripeptide-5 | Serum | 3.5 x 10^6 | 4.1 x 10^6 | 85.4 |
| Copper Peptide GHK-Cu | Aqueous Toner | 9.8 x 10^4 | 1.1 x 10^5 | 89.1 |
Step 2: Optimize Chromatographic Separation
-
Action: Adjust your liquid chromatography (LC) conditions to separate the target peptide from co-eluting matrix components.[5]
-
Gradient Modification: Lengthen the gradient to improve resolution.
-
Column Chemistry: Try a different column with an alternative stationary phase (e.g., C18, Phenyl-Hexyl).
-
-
Rationale: By preventing co-elution, you can minimize the competition for ionization in the MS source.
Step 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Action: As detailed in the previous troubleshooting guide, add a known concentration of a SIL-IS to all samples, standards, and quality controls before any sample preparation steps.[11]
-
Rationale: The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for reliable correction and improving accuracy and precision.[9]
Step 4: Consider Matrix-Matched Calibration
-
Action: Prepare your calibration standards in a blank cosmetic matrix that is free of the target peptide.
-
Rationale: This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.
Workflow for Mitigating Matrix Effects
Caption: A logical workflow for addressing and mitigating matrix effects in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of cosmetic analysis?
A1: In mass spectrometry, the "matrix" refers to all the components in a sample other than the peptide analyte of interest. For cosmetics, this includes a complex mixture of ingredients like oils, waxes, emulsifiers, preservatives, fragrances, and pigments.[7][12] Matrix effects occur when these components interfere with the ionization of the target peptide, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal, which can compromise the accuracy and sensitivity of the analysis.[6][10]
Q2: Why are cosmetic samples particularly challenging for peptide analysis by MS?
A2: Cosmetic formulations are designed to be complex mixtures with a wide range of chemical properties. Ingredients like lipids and surfactants are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[13] The high concentration of these components compared to the typically low concentration of active peptides makes it difficult to detect and accurately quantify the peptides without extensive sample cleanup.[7]
Q3: What is the best type of internal standard to use for peptide quantification in cosmetics?
A3: The gold standard is a stable isotope-labeled internal standard (SIL-IS) that has the exact same amino acid sequence as the target peptide.[14] This type of internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most effective compensation for matrix effects.[15]
Q4: Can I just dilute my cosmetic sample to reduce matrix effects?
A4: Simple dilution can sometimes reduce matrix effects, but it is often not a viable solution for peptide analysis in cosmetics.[5][6] Peptides are typically present at very low concentrations, and dilution may reduce their concentration below the limit of detection of the instrument.[5] While it can be a quick first step, it is usually insufficient for complex cosmetic matrices and more robust sample preparation techniques are required.[1]
Q5: How do I choose the right sample preparation technique?
A5: The choice depends on the properties of your peptide and the cosmetic matrix. A general approach is summarized in the table below.
Sample Preparation Technique Selection Guide
| Technique | Best For | Principle |
| Solid-Phase Extraction (SPE) | Complex matrices like creams and lotions; provides the cleanest extracts. | Differential partitioning of the analyte and matrix components between a solid and a liquid phase.[8] |
| Liquid-Liquid Extraction (LLE) | Separating peptides from highly lipophilic or aqueous matrices. | Partitioning of the analyte into an immiscible solvent based on its solubility.[8] |
| Protein Precipitation (PPT) | Emulsions or formulations containing proteins. | Removal of large protein molecules by precipitation with an organic solvent.[1] |
Q6: What is the difference between mitigating matrix effects in LC-ESI-MS and MALDI-MS?
A6: Both techniques can be affected by matrix components, but the mechanisms differ.
-
LC-ESI-MS: Matrix effects primarily occur in the liquid phase during the electrospray process, where co-eluting compounds compete for charge and access to the droplet surface, leading to ion suppression.[2] Mitigation strategies focus on sample cleanup and chromatographic separation.[8]
-
MALDI-MS: Matrix effects can arise from the co-crystallization process of the analyte with the MALDI matrix.[16][17] Salts and other cosmetic ingredients can interfere with the formation of optimal crystals, leading to poor signal or signal suppression.[16] Mitigation involves careful selection of the MALDI matrix and optimization of sample spotting techniques.[16][17]
Decision Tree for Troubleshooting Matrix Effects
Caption: A decision tree to guide troubleshooting of matrix effects in peptide analysis.
References
- 1. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 2. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab [nebiolab.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. Influence of matrix solution conditions on the MALDI-MS analysis of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
Technical Support Center: Improving Reproducibility of Eyelash Growth Measurement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the reproducibility of in vivo eyelash growth measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in eyelash growth measurement?
A1: Variability in eyelash growth measurement can stem from several factors. Methodological inconsistencies, such as non-standardized imaging techniques, are a primary source.[1] The natural eyelash growth cycle itself is a major biological variable; only about 35-40% of upper lashes are in the active growth (anagen) phase at any given time.[2][3] Other factors include hormonal fluctuations, diet, genetics, and inconsistent product application by study participants.[4][5][6]
Q2: What is a phototrichogram and why is it useful for eyelash analysis?
A2: A phototrichogram is a non-invasive technique that allows for the in vivo study of the hair growth cycle.[7] It involves capturing high-resolution images of a specific, often tattooed, area of lashes at different time points to measure parameters like growth rate, length, thickness, and the ratio of growing (anagen) to resting (telogen) hairs.[7][8] This method is highly accurate and reproducible when performed under standardized conditions, making it valuable for quantifying the efficacy of eyelash growth treatments.[9]
Q3: How long should a clinical study on eyelash growth last to see significant results?
A3: The anagen, or active growth phase, for eyelashes typically lasts between 4 to 10 weeks.[2][3][8] To capture meaningful growth, studies are often designed to last at least 12 weeks (approximately 3 months), with assessments at baseline and regular intervals such as 4, 8, and 12 weeks.[10][11] Some studies have reported observing statistically significant improvements in as little as 30 days.[10] The complete eyelash growth cycle can take from four to eleven months.[2][8]
Q4: What quantitative parameters are most important to measure?
A4: The key quantitative parameters for assessing eyelash growth include:
-
Length: The measurement of individual lash fibers in millimeters.
-
Thickness (Diameter): The cross-sectional diameter of the lash hair.
-
Volume/Density: Often assessed through software that calculates the total eyelash area or number of lashes in a defined region.[10]
-
Curl: Measured by the lift-up and curl-up angles from profile images.[8]
-
Anagen/Telogen Ratio: Determined via phototrichogram to assess the proportion of actively growing lashes.
Troubleshooting Guides
Issue 1: High Variability in Image-Based Measurements
Problem: You are observing significant inconsistencies in eyelash length and thickness measurements between imaging sessions for the same subject, even in the control group.
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Inconsistent Imaging Setup | Ensure the camera-to-subject distance, angle, and lighting are identical for every session. Use a head and chin rest to immobilize the subject's head. | Develop a Standard Operating Procedure (SOP) for image acquisition. Use a dedicated imaging system like the EyelashCam or a setup with standardized, cross-polarized lighting to minimize glare and ensure reliable images over time.[11] |
| Eyelid and Lash Obstruction | The subject's eyelids or adjacent lashes may be obscuring the target lashes. | Use gentle, hypoallergenic micropore surgical tape to lift the eyelid slightly, providing an unobstructed view of the lash line. This should be done quickly and carefully to avoid patient discomfort.[10][12] |
| Poor Image Focus | The camera may be focusing on the iris or eyelid skin instead of the eyelashes. | Manually focus the camera on the eyelash shafts. For close-up shots, a macro lens is ideal for capturing fine details.[13][14] Take multiple photos at each time point to select the one with the best focus.[15] |
| Inter-Operator Variability | Different technicians may be taking photos or performing measurements differently. | Assign a single, trained technician to perform all imaging and measurements for the duration of the study to avoid bias.[6] Conduct intra-rater reproducibility tests to confirm consistency.[5] |
Issue 2: Inconsistent or Lack of Efficacy in Treatment Group
Problem: Your treatment group is showing little to no improvement, or results are highly variable between subjects.
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Natural Lash Cycle Variation | A significant portion of subjects may have started the trial with most of their lashes in the catagen (transition) or telogen (resting) phases.[2][3] | While you cannot control the lash cycle, ensure your study is sufficiently powered with a large enough sample size to account for this biological variability. A randomized, placebo-controlled design is crucial. |
| Inconsistent Product Application | Subjects may not be applying the product correctly or consistently (e.g., skipping days, using too little product).[4] | Provide clear, detailed instructions for application (e.g., once nightly to the base of the upper lashes).[10] Consider having subjects maintain a daily application diary. |
| Blocked Follicles | Residual makeup, oils, or debris on the eyelids can prevent the active ingredients from penetrating the hair follicle. | Instruct subjects to thoroughly cleanse their eyelids and lashes with a gentle, oil-free cleanser before each application to ensure proper absorption. |
| Hormonal or Health Changes | Underlying factors such as stress, hormonal imbalances (e.g., thyroid disorders), or nutritional deficiencies can negatively impact lash growth and confound results.[4][6] | Screen participants for relevant health conditions during enrollment. Document any significant lifestyle or health changes that occur during the trial. |
Quantitative Data from Clinical Studies
The following tables summarize quantitative results from published studies on eyelash growth enhancers.
Table 1: Efficacy of a Polygrowth Factor Serum [10]
| Parameter | Mean Improvement at 90 Days | Statistical Significance (p-value) |
| Length | +10.52% | <0.0001 |
| Volume | +9.3% | <0.0001 |
| Thickness | +35% | <0.0001 |
| Luster | +11.43% | N/A |
| Curl | +50.83% | <0.0001 |
Table 2: Efficacy of a Peptide and Glycosaminoglycan Serum [11]
| Parameter | Mean Improvement at 12 Weeks |
| Length | +8.3% |
| Number | +5% |
| Width | +10.1% |
| Volume | +14.1% |
| Arc | +13.4% |
| Angle | +28.3% |
Experimental Protocols
Protocol 1: Digital Image Acquisition and Analysis
This protocol outlines a standardized method for capturing and analyzing eyelash images.
-
Subject Preparation:
-
The subject should be comfortably seated with their head stabilized using a chin and forehead rest.
-
Ensure the eye area is clean and free of any makeup or residue.
-
If necessary, use hypoallergenic tape to gently retract the eyelid for a clear view of the lash line.[10]
-
-
Image Capture:
-
Use a high-resolution digital camera with a macro lens mounted on a fixed stand.
-
Employ standardized, diffuse, and cross-polarized lighting to ensure consistent illumination and reduce glare.
-
Capture images from at least two angles: a direct frontal view and a lateral (profile) view to assess length and curl, respectively.[11]
-
Maintain the exact same camera settings (aperture, shutter speed, ISO), distance, and angle for all images of a subject throughout the study. A "ghost mode" or live markers in the acquisition software can aid in precise repositioning.[11]
-
-
Image Analysis:
-
Use validated image analysis software (e.g., VISIA®-CR, Caslite Nova) to perform measurements.[10]
-
Calibrate the software using a ruler or object of known size in the image plane.
-
For length, measure from the base of the eyelash at the eyelid margin to the tip.
-
For thickness, measure the pixel width of the lash shaft at a consistent point (e.g., midway along the length).
-
For curl, measure the angle of the lash relative to the eyelid margin from the profile view.
-
All analyses should be performed by a single, blinded analyst to maintain consistency.
-
Protocol 2: Phototrichogram for Eyelash Growth Assessment
This protocol is adapted from methodologies used for scalp hair analysis.[7][9]
-
Site Selection and Preparation:
-
Identify a small, consistent target area on the upper eyelid margin (e.g., a 1 cm² region).
-
Carefully trim the eyelashes within this area to a length of approximately 1 mm.
-
A semi-permanent tattoo dot can be applied to ensure precise relocation of the area at subsequent visits.
-
-
Baseline Imaging (Day 0):
-
Acquire a high-resolution, magnified image of the trimmed area. This is the baseline photograph.
-
-
Follow-up Imaging (Day 2 or 3):
-
Recall the subject after 48-72 hours.
-
To enhance visibility, apply a temporary eyelash dye to the trimmed area and then clean it.
-
Apply a drop of immersion oil or clear gel to the site to flatten the hairs and improve image clarity.
-
Acquire a second high-resolution image of the exact same area.
-
-
Data Analysis:
-
Compare the Day 0 and Day 2/3 images.
-
Anagen Lashes: Lashes that have grown in length are identified as being in the anagen phase.
-
Telogen Lashes: Lashes that have not grown remain in the telogen phase.
-
Growth Rate: The change in length of the anagen hairs over the known time interval (e.g., 48 hours) is used to calculate the growth rate (mm/day).
-
Density: The total number of hairs in the analyzed area is counted.
-
Mandatory Visualizations
Signaling Pathways in Eyelash Growth
Two primary pathways are known to stimulate eyelash growth: the Prostaglandin F2α (PGF2α) pathway and Growth Factor signaling pathways.
Caption: Key signaling pathways that promote eyelash growth in the hair follicle.
Experimental Workflow for Reproducible Measurement
This diagram illustrates the logical flow of a clinical trial designed to minimize variability.
Caption: Standardized workflow for a robust in vivo eyelash growth clinical trial.
References
- 1. Frontiers | Prostaglandin F2α stimulates the growth of human intermediate hair follicles in ex vivo organ culture with potential clinical relevance [frontiersin.org]
- 2. THE LASH GROWTH CYCLE + WHY SOME PEOPLE SEE FASTER GROWTH THAN OTHERS – Plume Hair & Lash Science [plumescience.com]
- 3. cartellash.ca [cartellash.ca]
- 4. The Science Behind Eyelash Growth: How it Works – LashLuxury [lashluxury.ca]
- 5. The Science Behind Lash Growth and Extensions | OutLash Beauty Boutique [outlashyyc.ca]
- 6. What Factors Influence Eyelash Growth and Density? - OMNIA TeleHEALTH [omniatelehealth.com]
- 7. researchgate.net [researchgate.net]
- 8. The eyelash follicle features and anomalies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The physiological and pharmacological roles of prostaglandins in hair growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Get Those Lids and Lashes out of optomap Images! [optos.com]
- 11. Eyelashcam - A dedicated camera for the eye area - QIMA Life Sciences [qima-lifesciences.com]
- 12. Troubleshooting optomap Image Quality | Optos Support [optos.com]
- 13. bllashes.com [bllashes.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Forced degradation studies for Myristoyl Pentapeptide-16 stability profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on Myristoyl Pentapeptide-16.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they essential for this compound?
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[1] These studies are crucial for several reasons:
-
Identify Degradation Pathways: They help to understand the chemical breakdown mechanisms of the molecule, such as hydrolysis, oxidation, and photolysis.[1][2]
-
Elucidate Degradant Structures: The studies generate degradation products that can be isolated and structurally characterized.[1][3]
-
Develop Stability-Indicating Methods: Stress testing is fundamental for developing and validating analytical methods, like HPLC, that can accurately measure the active ingredient in the presence of its degradation products.[1][2][4] For a lipopeptide like this compound, this ensures that the analytical method can distinguish the intact molecule from any variants formed during manufacturing or storage.[5]
-
Improve Formulation and Storage Conditions: Understanding the molecule's intrinsic stability helps in developing a stable formulation and defining appropriate storage conditions.[3][6]
Q2: What are the primary chemical degradation pathways for a lipopeptide like this compound?
Peptides are susceptible to various chemical and physical degradation pathways.[2] For this compound, a fatty acid-conjugated peptide, potential degradation routes include:
-
Hydrolysis: Cleavage of the peptide bonds in the amino acid backbone, often accelerated by acidic or alkaline pH.[2][7]
-
Oxidation: The myristoyl (C14) fatty acid chain, as well as certain amino acid residues (like methionine or cysteine, if present), can be susceptible to oxidation.[7][8]
-
Deamidation: If the peptide sequence contains asparagine or glutamine residues, they can undergo deamidation.[2][7]
-
Racemization: The conversion of L-amino acids to their D-isomers can occur, potentially altering biological activity.[2][7]
Q3: What are the recommended stress conditions according to ICH Q1A(R2) guidelines?
The International Council for Harmonisation (ICH) guideline Q1A(R2) suggests a standard set of stress conditions for forced degradation studies.[9] These typically include:
-
Acid and Base Hydrolysis: Exposure to acidic and basic conditions across a range of pH values.[1]
-
Oxidation: Use of an oxidizing agent, commonly hydrogen peroxide.[1][6]
-
Thermal Stress: Exposing the substance to high temperatures.[1]
-
Photolysis: Exposing the substance to light, as described in ICH Q1B.[1][3]
Q4: How much degradation should be targeted in these studies?
The goal is to achieve a meaningful level of degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered optimal.[2][9] This level is sufficient to generate and detect primary degradation products while leaving enough intact peptide for accurate analysis.
Troubleshooting Guide
Q1: I am not observing any degradation under the initial stress conditions. What should I do?
Answer: If this compound appears stable, the stress conditions may not be severe enough. Consider the following adjustments:
-
Increase Stressor Concentration: For acid/base hydrolysis, use higher concentrations of acid or base (e.g., increase from 0.1N to 1N HCl or NaOH).
-
Increase Temperature: Elevate the temperature for thermal and hydrolytic studies.
-
Extend Exposure Time: Lengthen the duration of the stress test. It is recommended to start with milder conditions and incrementally increase the severity to avoid excessive degradation.
Q2: My chromatogram shows excessive degradation with many small peaks, and the main peak is almost gone. How can I fix this?
Answer: This indicates that the stress conditions were too harsh. To achieve the target 5-20% degradation, you should:
-
Reduce Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.
-
Lower the Temperature: Perform the study at a lower temperature.
-
Shorten the Exposure Time: Decrease the duration of the stress exposure.
-
Sample at Multiple Time Points: This will help you identify the optimal duration to achieve the desired level of degradation.
Q3: How do I differentiate between degradation of the peptide backbone and the myristoyl fatty acid chain?
Answer: This requires advanced analytical techniques. A combination of High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HR-MS) is highly effective.[10]
-
LC-MS/MS Peptide Mapping: This technique can pinpoint modifications.[10] A change in the mass of a peptide fragment will indicate where the modification (e.g., hydrolysis of a specific bond) occurred.
-
Mass Spectrometry (MS): An increase in mass by 16 Da or 32 Da often suggests oxidation (addition of one or two oxygen atoms, respectively), which could occur on the fatty acid chain. Cleavage of the peptide backbone will result in fragments with significantly lower molecular weights.
Q4: My results show significant peak tailing or poor separation in the HPLC analysis. What are the common causes?
Answer: Poor chromatography for peptides can stem from several factors.
-
Inappropriate Column Chemistry: Reversed-phase C18 columns are common, but for peptides, columns with different surface modifications (like C8 or phenyl) might provide better selectivity.[11]
-
Mobile Phase Issues: The pH of the mobile phase is critical for peptide separation. Adjusting the pH can improve peak shape. Using an ion-pairing agent (e.g., trifluoroacetic acid - TFA) is often necessary to reduce peak tailing.
-
Solvent Mismatch: Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase to avoid peak distortion.[11]
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions for this compound to achieve the target degradation of 5-20%.
1. Acidic Hydrolysis
-
Objective: To assess degradation via acid-catalyzed hydrolysis of peptide bonds.
-
Methodology:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water/acetonitrile mixture).
-
Add an equal volume of 0.1N or 1N Hydrochloric Acid (HCl).
-
Incubate the solution in a water bath at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before analysis.
-
Analyze samples by a stability-indicating HPLC method.
-
2. Alkaline Hydrolysis
-
Objective: To evaluate degradation via base-catalyzed hydrolysis.
-
Methodology:
-
Prepare a peptide solution as described for acid hydrolysis.
-
Add an equal volume of 0.1N or 1N Sodium Hydroxide (NaOH).
-
Incubate at a controlled temperature (e.g., 40°C or room temperature, as base hydrolysis is often faster).
-
Withdraw and neutralize aliquots with an equivalent amount of HCl at various time points.
-
Analyze by HPLC.
-
3. Oxidative Degradation
-
Objective: To identify susceptibility to oxidation.
-
Methodology:
-
Prepare a peptide solution.
-
Add a solution of hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Analyze by HPLC. It may be necessary to quench the reaction before injection.
-
4. Thermal Degradation
-
Objective: To assess the effect of heat on the solid and solution state.
-
Methodology:
-
Solid State: Place a known amount of solid this compound powder in a controlled temperature oven (e.g., 70°C). Analyze samples at set time points.
-
Solution State: Prepare a peptide solution in a neutral buffer. Incubate at a high temperature (e.g., 70°C). Analyze aliquots at various time points.
-
5. Photolytic Degradation
-
Objective: To determine light sensitivity.
-
Methodology:
-
Expose a solution of the peptide to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Run a control sample stored in the dark under the same temperature conditions.
-
Analyze both the exposed sample and the dark control at a suitable time point.
-
Data Presentation
Summarize the results from the forced degradation studies in a clear, tabular format. This allows for easy comparison of the peptide's stability under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | % Assay of this compound | % Total Degradation | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| Control | 24 | 99.8 | 0.2 | N/D | N/D |
| 0.1N HCl @ 60°C | 8 | 88.5 | 11.5 | 7.2 (RRT 0.85) | 2.1 (RRT 0.91) |
| 0.1N NaOH @ RT | 4 | 85.2 | 14.8 | 9.5 (RRT 0.79) | N/D |
| 3% H₂O₂ @ RT | 24 | 91.3 | 8.7 | 5.4 (RRT 1.15) | N/D |
| Heat (Solid) @ 70°C | 48 | 98.1 | 1.9 | 1.1 (RRT 0.95) | N/D |
| Photolysis | - | 97.5 | 2.5 | 1.8 (RRT 0.88) | N/D |
| N/D: Not Detected; RRT: Relative Retention Time |
Visualizations
The following diagrams illustrate key workflows and concepts in forced degradation studies.
Caption: General workflow for a forced degradation study.
Caption: Potential degradation sites on this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. longdom.org [longdom.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijrpp.com [ijrpp.com]
- 7. veeprho.com [veeprho.com]
- 8. peptidesuk.com [peptidesuk.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
Validation & Comparative
A Comparative Guide to the Synergistic Effects of Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 on Keratin Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, both individually and in combination, with a focus on their synergistic effects on stimulating keratin (B1170402) gene expression. The information is supported by available in-vitro and clinical data.
Introduction
Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 are synthetic lipo-oligopeptides that have gained significant attention in the cosmetic and dermatological fields for their role in enhancing the appearance of eyelashes and eyebrows. Their primary mechanism of action is the stimulation of keratin gene expression, the key structural protein of hair. The attachment of a myristoyl fatty acid group enhances the bioavailability and penetration of these peptides, allowing them to reach the hair follicles where they exert their effects. While both peptides are effective individually, their combined use is reported to produce synergistic effects, leading to more significant improvements in hair length and density.[1][2][3]
Quantitative Data on Performance
The efficacy of Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 in stimulating keratin gene expression has been evaluated in both in-vitro and in-vivo studies.
In-Vitro Keratin Gene Expression
An in-vitro study using a DNA microarray assay on a full-thickness human skin model (EpiDermFT™) demonstrated that both Myristoyl Pentapeptide-17 (also known as SymPeptide® 226EL) and Myristoyl Hexapeptide-16 (also known as SymPeptide® 235EL) significantly increase the expression of various keratin and keratin-associated protein genes after 24 hours of exposure at a concentration of 10 ppm.
| Gene | Myristoyl Pentapeptide-17 (% Increase) | Myristoyl Hexapeptide-16 (% Increase) |
| KRT3 | ~100% | ~120% |
| KRT19 | ~60% | ~80% |
| KRTAP1.5 | ~150% | ~180% |
| KRTHB1 | ~70% | ~90% |
| KRTHB2 | ~80% | ~100% |
| KRTHB4 | ~50% | ~60% |
| KRTHB5 | ~110% | ~130% |
| LUM | ~90% | ~110% |
Data extracted from a manufacturer's technical presentation. The values are approximate based on the provided bar chart.
Clinical Efficacy of the Synergistic Combination
An open-label, single-center clinical study evaluated a serum containing both Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 for eyelash enhancement. The study, involving 29 subjects, demonstrated statistically significant improvements in various eyelash parameters after 90 days of daily application.[4]
| Parameter | Mean Percentage Improvement from Baseline | p-value |
| Length | 10.52% | <0.0001 |
| Volume/Density | 9.3% | <0.0001 |
| Luster | 11.43% | <0.0001 |
| Thickness | 35% | <0.0001 |
| Curl | 50.83% | <0.0001 |
These clinical results suggest a strong synergistic effect of the peptide combination in a final formulation, leading to noticeable improvements in the physical attributes of eyelashes.
Experimental Protocols
In-Vitro Keratin Gene Expression Analysis
Objective: To determine the effect of Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, individually and in combination, on the expression of keratin genes in human keratinocytes.
Methodology:
-
Cell Culture:
-
Primary Human Epidermal Keratinocytes (HEK) are cultured in Keratinocyte Growth Medium (KGM).
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
-
Peptide Treatment:
-
Cells are treated with one of the following:
-
Vehicle control (e.g., sterile water or DMSO).
-
Myristoyl Pentapeptide-17 (e.g., 10 ppm).
-
Myristoyl Hexapeptide-16 (e.g., 10 ppm).
-
A combination of Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 (e.g., 5 ppm of each).
-
-
Cells are incubated for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a suitable RNA extraction kit.
-
The quality and quantity of RNA are assessed.
-
First-strand cDNA is synthesized from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR is performed using primers specific for target keratin genes (e.g., KRT1, KRT5, KRT10, KRT14) and housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
The relative expression of the target genes in the peptide-treated groups is compared to the vehicle control group using the ΔΔCt method.
-
Clinical Trial for Eyelash Enhancement
Objective: To evaluate the efficacy and safety of a topical serum containing a combination of Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 for improving eyelash appearance.
Methodology:
-
Study Design:
-
An open-label, single-center study.
-
A cohort of healthy female volunteers (e.g., n=30) with no known ophthalmic or dermatological conditions affecting the eye area.
-
-
Treatment Regimen:
-
Subjects apply the test serum to the base of the upper eyelashes once daily in the evening for a specified duration (e.g., 90 days).
-
-
Efficacy Assessments:
-
Digital Image Analysis: High-resolution images of the eyelashes are taken at baseline and at follow-up visits (e.g., day 30, 60, and 90). Software analysis is used to quantify changes in eyelash length, thickness, and volume/density.
-
Subject Self-Assessment: Participants complete questionnaires to evaluate their perception of changes in eyelash appearance.
-
Investigator Assessment: A trained investigator assesses changes in eyelash characteristics at each follow-up visit.
-
-
Safety Assessments:
-
Ophthalmological and dermatological examinations are conducted at baseline and follow-up visits to monitor for any adverse events, such as irritation or changes in intraocular pressure.
-
Signaling Pathways and Logical Relationships
The synergistic effects of Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 are believed to be mediated through the activation of key signaling pathways within the hair follicle dermal papilla cells, which are crucial for regulating the hair growth cycle.
Caption: Proposed signaling pathways for the synergistic action of the peptides.
Caption: Workflow for in-vitro and in-vivo experimental validation.
Conclusion
References
- 1. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]
- 2. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]
- 3. Myristoyl Hexapeptide-16 (Explained + Products) [incidecoder.com]
- 4. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Myristoyl Pentapeptide-16 and Acetyl Tetrapeptide-3 in Hair Follicle Stimulation
In the landscape of bioactive peptides for hair and eyelash enhancement, Myristoyl Pentapeptide-16 and Acetyl Tetrapeptide-3 have emerged as prominent ingredients. This guide provides a detailed comparative analysis of their mechanisms of action, performance data from in-vitro and in-vivo studies, and the experimental protocols utilized to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals in the fields of dermatology and cosmetology.
Overview and Primary Mechanism of Action
This compound is primarily recognized for its role in stimulating the expression of keratin (B1170402) genes. Keratins are the principal structural proteins of hair and eyelashes, and their increased production can lead to enhanced thickness, length, and strength of the hair fiber. The myristoyl moiety, a fatty acid, is attached to the peptide to improve its bioavailability and penetration into the hair follicle.
Acetyl Tetrapeptide-3 exhibits a multi-faceted mechanism of action aimed at improving hair anchoring and promoting hair growth. It stimulates the synthesis of extracellular matrix (ECM) proteins, such as collagen and laminin (B1169045), which are crucial for the structural integrity of the dermal papilla and the dermal-epidermal junction. Additionally, it has been shown to reduce local micro-inflammation and inhibit the activity of 5-α-reductase, an enzyme implicated in androgenetic alopecia.
Comparative Performance Data
The following tables summarize the quantitative data from various studies on the performance of this compound and Acetyl Tetrapeptide-3.
Table 1: In-Vitro and Ex-Vivo Efficacy Data
| Parameter | This compound | Acetyl Tetrapeptide-3 |
| Primary Target | Keratin Gene Expression | Extracellular Matrix Protein Synthesis, Inflammation, 5-α-reductase |
| Effect on Keratin Genes | Significant upregulation of various keratin genes (KRTs) in a full-thickness skin model. For the related Myristoyl Pentapeptide-17, a DNA microarray assay showed increases of up to 160% for certain keratin genes. | Not a primary reported mechanism. |
| Effect on Collagen Synthesis | Not a primary reported mechanism. | Increased expression of Type III collagen by 65% in human fibroblasts.[1] |
| Effect on Laminin Synthesis | Not a primary reported mechanism. | Increased expression of laminins by 285% in human fibroblasts.[1] |
| Anti-inflammatory Effect | Not a primary reported mechanism. | Significant reduction in the expression of the pro-inflammatory cytokine IL-8.[2] |
| 5-α-reductase Inhibition | Not a primary reported mechanism. | Shown to inhibit 5-α-reductase activity, which can modulate the levels of dihydrotestosterone (B1667394) (DHT).[1] |
Table 2: Clinical (In-Vivo) Efficacy Data
| Parameter | This compound (in combination with Myristoyl Hexapeptide-16) | Acetyl Tetrapeptide-3 (often in combination with Red Clover Extract) |
| Eyelash Length | 10.52% increase after 90 days.[3] | Not the primary reported outcome. |
| Eyelash Volume/Density | 9.3% increase after 90 days.[3] | Not the primary reported outcome. |
| Eyelash Luster | 11.43% increase after 90 days.[3] | Not the primary reported outcome. |
| Eyelash Thickness | 35% increase after 90 days.[3] | Not the primary reported outcome. |
| Eyelash Curl | 50.83% increase after 90 days.[3] | Not the primary reported outcome. |
| Hair Density | Not reported. | 8.3% increase in terminal hair count after 24 weeks in one study.[4] |
| Anagen/Telogen Ratio | Not reported. | 46% increase after 4 months in a study with 30 volunteers.[5] |
| Comparison to Minoxidil (B1677147) | Not reported. | A formulation with Acetyl Tetrapeptide-3 showed comparable, if not slightly superior, efficacy to a 3% minoxidil solution in a 24-week study.[5] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for each peptide.
Experimental Protocols
In-Vivo Efficacy of a Polygrowth Factor Serum Containing Myristoyl Pentapeptides
This protocol is based on the study by Sachdev et al. (2020) evaluating an eyelash serum containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16.[3]
-
Study Design: 90-day, open-label, single-center safety and efficacy study.
-
Participants: 30 healthy female subjects aged 15 to 45 years.
-
Intervention: Application of the test serum once nightly to the upper and lower eyelid margins.
-
Assessments: Conducted at baseline (Day 0) and on Days 30, 60, and 90.
-
Ophthalmological and Dermatological Evaluation: Assessment of any adverse events or irritation.
-
Digital Imaging: High-resolution photographs taken using a Visia CR imaging system.
-
Image Analysis: Software-based analysis of eyelash length, volume/density, luster, thickness, and curl.
-
-
Statistical Analysis: Comparison of assessment parameters at each time point to the baseline values.
In-Vitro and Clinical Evaluation of Acetyl Tetrapeptide-3 with Red Clover Extract
This protocol is a composite based on the methodologies described in studies evaluating Acetyl Tetrapeptide-3, often in combination with red clover extract.[5]
-
In-Vitro Assays:
-
Cell Culture: Human dermal papilla cells (DPCs) or fibroblasts are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Acetyl Tetrapeptide-3.
-
ECM Protein Synthesis:
-
Immunofluorescence: Cells are stained with antibodies for collagen and laminin, and fluorescence intensity is quantified.
-
ELISA: The amount of secreted collagen and laminin in the cell culture supernatant is measured.
-
-
Anti-inflammatory Assay:
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide).
-
Cytokine Measurement: The level of IL-8 in the cell culture supernatant is quantified using ELISA.
-
-
5-α-reductase Activity Assay: A cell-based or cell-free assay is used to measure the conversion of a substrate by 5-α-reductase in the presence or absence of Acetyl Tetrapeptide-3.
-
-
Clinical (In-Vivo) Study:
-
Study Design: Randomized, placebo-controlled, double-blind study.
-
Participants: Male and female subjects with androgenetic alopecia.
-
Intervention: Daily topical application of a formulation containing Acetyl Tetrapeptide-3 and red clover extract or a placebo for a specified duration (e.g., 4 months).
-
Assessments:
-
Phototrichogram: Standardized scalp photographs are taken at baseline and at the end of the study. Hair density (anagen and telogen hairs) is analyzed using specialized software.
-
Subject Self-Assessment: Questionnaires to evaluate perceived improvements in hair volume and shedding.
-
Safety Assessment: Monitoring for any adverse skin reactions.
-
-
Statistical Analysis: Comparison of the changes in the anagen/telogen ratio and hair density between the active and placebo groups.
-
Conclusion
This compound and Acetyl Tetrapeptide-3 are both effective peptides for improving hair and eyelash characteristics, but they operate through distinct mechanisms. This compound's primary strength lies in its targeted stimulation of keratin production, which is fundamental to the physical properties of the hair fiber. The available data, although often in combination with other peptides, suggests significant improvements in eyelash aesthetics.
Acetyl Tetrapeptide-3 offers a more comprehensive approach by addressing multiple factors involved in hair loss. Its ability to enhance the extracellular matrix, reduce inflammation, and modulate hormonal influences makes it a versatile ingredient for hair growth formulations. Clinical data supports its efficacy in increasing hair density and improving the hair growth cycle, with performance comparable to established treatments like minoxidil.
The choice between these peptides would depend on the desired outcome and the specific application. For formulations focused on directly enhancing the structural integrity and appearance of the hair shaft, this compound is a strong candidate. For broader-spectrum anti-hair loss applications that address the underlying physiological causes, Acetyl Tetrapeptide-3 presents a compelling, multi-targeted solution. Further peer-reviewed, head-to-head clinical trials would be beneficial to more definitively compare their individual efficacies.
References
- 1. nourishbeaute.com [nourishbeaute.com]
- 2. TGF-β2 is specifically expressed in human dermal papilla cells and modulates hair folliculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]
- 5. researchgate.net [researchgate.net]
Myristoyl Pentapeptide-16 vs. Bimatoprost: A Mechanistic and Efficacy Comparison for Eyelash Enhancement
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhanced eyelash length, thickness, and darkness, both synthetic peptides and prostaglandin (B15479496) analogs have emerged as key players. This guide provides a detailed, objective comparison of two prominent compounds: Myristoyl Pentapeptide-16, a cosmetic peptide, and Bimatoprost, a pharmaceutical agent. We will delve into their distinct mechanisms of action, supported by experimental data, to offer a comprehensive resource for the scientific community.
At a Glance: Key Differences
| Feature | This compound | Bimatoprost |
| Compound Type | Synthetic Peptide | Prostaglandin F2α Analog (Prostamide) |
| Primary Mechanism | Stimulates keratin (B1170402) gene expression | Interacts with prostamide receptors, extends anagen (growth) phase of the hair cycle |
| Regulatory Status | Cosmetic Ingredient | FDA-approved drug for eyelash hypotrichosis (Latisse®) and glaucoma |
| Level of Evidence | Primarily from in-vitro studies and open-label clinical trials of multi-ingredient serums | Extensive evidence from large-scale, randomized, double-masked, vehicle-controlled clinical trials |
Mechanism of Action
The two compounds exert their effects on eyelash growth through fundamentally different biological pathways.
This compound: Stimulating the Building Blocks of Hair
This compound is a synthetic peptide that is reported to stimulate the expression of keratin genes within the hair follicle.[1] Keratins are the primary structural proteins that constitute hair. The proposed mechanism involves the peptide penetrating the skin to reach the hair follicle, where it initiates a signaling cascade that leads to the transcription of keratin genes.[1] This results in an increased production of keratin, which is theorized to lead to stronger, thicker, and potentially longer eyelashes.[2][3] this compound is often used in conjunction with Myristoyl Hexapeptide-16, which is also believed to stimulate keratin genes.[2]
dot
Caption: Proposed signaling pathway for this compound.
Bimatoprost: Modulating the Hair Growth Cycle
Bimatoprost is a synthetic prostamide analog that is structurally related to prostaglandin F2α.[4] Its mechanism of action in promoting eyelash growth involves interacting with prostamide receptors in the hair follicle.[4][5] This interaction is believed to have two primary effects:
-
Stimulation of the Anagen Phase: Bimatoprost appears to stimulate resting hair follicles (telogen phase) to enter the growth phase (anagen phase).[5][6]
-
Prolongation of the Anagen Phase: It also prolongs the duration of the anagen phase.[5][7]
By increasing the number of hairs in the growth phase and extending the time they are growing, Bimatoprost leads to a noticeable increase in eyelash length.[7] Additionally, it has been shown to increase the size of the dermal papilla and hair bulb, contributing to thicker lashes, and to stimulate melanogenesis, resulting in darker lashes.[7]
dot
Caption: Signaling pathway for Bimatoprost in eyelash enhancement.
Quantitative Data from Experimental Studies
The level and quality of clinical data available for Bimatoprost are substantially more robust than for this compound.
Table 1: Efficacy of Bimatoprost 0.03% (Results from a Multicenter, Randomized, Double-Masked, Vehicle-Controlled Study) [8]
| Efficacy Parameter | Bimatoprost 0.03% (n=137) | Vehicle (n=141) | p-value | Study Duration |
| ≥1-Grade Increase in Global Eyelash Assessment | 78.1% of subjects | 18.4% of subjects | < .0001 | 16 weeks |
| Change in Eyelash Length from Baseline | Statistically significant increase | - | < .0001 | 16 weeks |
| Change in Eyelash Thickness from Baseline | Statistically significant increase | - | < .0001 | 16 weeks |
| Change in Eyelash Darkness from Baseline | Statistically significant increase | - | < .0001 | 16 weeks |
Table 2: Efficacy of a Polygrowth Factor Serum Containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 (Results from an Open-label, Single-center Study) [9]
| Efficacy Parameter (at 90 days) | % Improvement from Baseline (n=29) | Statistical Significance |
| Eyelash Length | 10.52% | p<0.0001 |
| Eyelash Volume | 9.3% | p<0.0001 |
| Eyelash Thickness | 35% | p<0.0001 |
| Eyelash Curl | 50.83% | p<0.0001 |
| Eyelash Luster | 11.43% | Not specified |
Note: The study on the polygrowth factor serum was open-label and the serum contained other active ingredients, which makes it difficult to attribute the observed effects solely to this compound.[6][9]
Table 3: In-Vitro Keratin Gene Expression Analysis with Myristoyl Pentapeptide-17 [10]
| Gene | Function | % Increase in Expression (vs. Control) |
| KRT10 | Keratin 10 | 83.1% |
| KRT1 | Keratin 1 | 63.3% |
| KRT6A | Keratin 6A | 164.7% |
| KRT16 | Keratin 16 | 96.1% |
| KRTDAP | Keratin, differentiation associated protein | 134.7% |
This data is from a DNA microarray assay on a full-thickness skin model treated with 10 ppm of Myristoyl Pentapeptide-17 for 24 hours.[10]
Experimental Protocols
Bimatoprost 0.03% Multicenter Clinical Trial Methodology [8]
dot
Caption: Workflow of the pivotal Bimatoprost clinical trial.
-
Study Design: A 5-month, multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.[8]
-
Participants: 278 adult subjects with hypotrichosis of the eyelashes.[11]
-
Intervention: Subjects were randomized to receive either Bimatoprost 0.03% ophthalmic solution (n=137) or the vehicle (n=141) applied once daily to the upper eyelid margin.[8]
-
Primary Efficacy Endpoint: The investigator's global eyelash assessment score at week 16.[8]
-
Secondary Efficacy Measures: Digital image analysis to measure changes in eyelash length, thickness, and darkness, as well as patient-reported outcomes.[8]
-
Safety Assessments: Included monitoring of adverse events and ophthalmic examinations.[8]
Polygrowth Factor Serum (with this compound) Open-Label Study Methodology [9]
dot
Caption: Workflow of the open-label peptide serum study.
-
Study Design: A 90-day, open-label, single-center safety and efficacy study.[9]
-
Participants: 30 healthy female participants aged 15 to 45 years.[9]
-
Intervention: Application of a polygrowth factor serum containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 once nightly to the upper and lower eyelid margins.[9]
-
Efficacy Measurements: Digital image analysis using the Visia CR imaging system to assess eyelash length, volume, thickness, and curl at baseline and on days 30, 60, and 90.[9]
-
Safety Assessments: Ophthalmological and dermatological evaluations for any adverse events.[9]
Conclusion for the Research Professional
The comparison between this compound and Bimatoprost underscores the critical importance of the level of scientific evidence in evaluating cosmetic and pharmaceutical ingredients.
Bimatoprost stands as the benchmark for the treatment of eyelash hypotrichosis, with its efficacy and safety profile firmly established through a series of rigorous, large-scale, randomized, controlled clinical trials. Its mechanism of action, centered on the modulation of the hair growth cycle via prostamide receptors, is well-supported by clinical and histological data.[12]
This compound shows promise as a cosmetic ingredient for enhancing the appearance of eyelashes, with a plausible mechanism of action focused on the stimulation of keratin, a key structural component of hair.[1] The available data, however, is primarily derived from in-vitro studies and open-label clinical trials of multi-ingredient formulations. While these studies suggest a positive effect, the absence of direct, vehicle-controlled, double-masked clinical trials specifically evaluating this compound makes a direct efficacy comparison with Bimatoprost challenging.
For future research, head-to-head comparative studies employing rigorous clinical trial methodologies are necessary to definitively establish the relative efficacy and safety of this compound against the established standard of Bimatoprost. The existing in-vitro data on keratin gene stimulation provides a strong rationale for pursuing such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]
- 3. mossderm.com [mossderm.com]
- 4. Bimatoprost in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. fagronacademy.us [fagronacademy.us]
- 7. researchgate.net [researchgate.net]
- 8. Eyelash growth in subjects treated with bimatoprost: a multicenter, randomized, double-masked, vehicle-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. cosmeticinjectables.com [cosmeticinjectables.com]
A Head-to-Head Clinical Trial Framework for Eyelash Growth Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for longer, fuller, and darker eyelashes has spurred significant innovation in the cosmetic and pharmaceutical industries. While prostaglandin (B15479496) analogs have historically dominated the market, a new generation of peptide-based serums is gaining prominence, offering a potentially safer alternative. This guide provides a comprehensive framework for designing and evaluating head-to-head clinical trials for eyelash growth peptides, presenting available efficacy data and outlining detailed experimental methodologies.
Comparative Efficacy of Eyelash Growth Peptides
Direct head-to-head clinical trials comparing different eyelash growth peptides are limited in the publicly available literature. However, several studies have evaluated the efficacy of formulations containing specific peptides, providing valuable insights into their potential. The following tables summarize the reported quantitative improvements in key eyelash parameters from various studies.
Table 1: Efficacy of a Serum Containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16
| Efficacy Parameter | Mean Percentage Improvement from Baseline | Study Duration |
| Length | +10.52% | 90 days |
| Volume/Density | +9.3% | 90 days |
| Thickness | +35% | 90 days |
| Curl | +50.83% | 90 days |
Table 2: Efficacy of a Serum Containing Peptides and Glycosaminoglycans
| Efficacy Parameter | Mean Percentage Improvement from Baseline | Study Duration |
| Length | +8.3% | 12 weeks |
| Number | +5% | 12 weeks |
| Width | +10.1% | 12 weeks |
| Volume | +14.1% | 12 weeks |
| Arc | +13.4% | 12 weeks |
| Angle | +28.3% | 12 weeks |
Table 3: Efficacy of a Peptide Extract Solution
| Efficacy Parameter | Mean Improvement from Baseline | Study Duration |
| Length | +3.7 ± 1.4mm | 12 weeks |
| Global Eyelash Assessment (GEA) | 83% showed a one-grade improvement, 17% showed a two-grade improvement | 12 weeks |
Proposed Signaling Pathways of Eyelash Growth Peptides
Eyelash growth peptides are believed to exert their effects by stimulating the hair follicle and prolonging the anagen (growth) phase of the hair cycle. The proposed signaling pathways for commonly used peptides are illustrated below.
Experimental Protocols for a Head-to-Head Clinical Trial
A robust head-to-head clinical trial is essential to definitively compare the efficacy and safety of different eyelash growth peptides. The gold standard is a randomized, double-blind, placebo-controlled study design.
Study Design and Participants
-
Design: A 16-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Healthy female volunteers, aged 18-65, with self-perceived short or sparse eyelashes.
-
Inclusion Criteria:
-
Willingness to provide informed consent and adhere to the study protocol.
-
Good general health.
-
No known allergies to cosmetic ingredients.
-
-
Exclusion Criteria:
-
Pregnancy, planning to become pregnant, or breastfeeding.
-
Any active eye condition or infection.
-
Use of any other eyelash growth products within the past 3 months.
-
History of ophthalmological surgery.
-
Undergoing chemotherapy or other treatments known to cause hair loss.
-
Treatment Arms
-
Arm 1: Vehicle serum containing Peptide A (e.g., Myristoyl Pentapeptide-17).
-
Arm 2: Vehicle serum containing Peptide B (e.g., Biotinoyl Tripeptide-1).
-
Arm 3 (Optional): Vehicle serum containing a combination of peptides.
-
Arm 4: Placebo (vehicle serum without active peptides). The placebo should be identical in appearance, consistency, and packaging to the active treatment arms.
Study Procedures
-
Screening Visit (Day -7 to 0): Obtain informed consent, assess eligibility, and collect baseline data.
-
Baseline Visit (Day 0): Randomize participants to treatment arms and dispense the investigational product. Provide instructions for once-daily application to the base of the upper eyelashes.
-
Follow-up Visits (Week 4, 8, 12, and 16): Assess efficacy and safety parameters.
-
Final Visit (Week 16): Final efficacy and safety assessments.
Efficacy Endpoints
-
Primary Endpoint:
-
Change from baseline in eyelash length, thickness, and volume as measured by a validated digital imaging system (e.g., VISIA-CR) and analysis software (e.g., Image-Pro® Plus).
-
-
Secondary Endpoints:
-
Change from baseline in eyelash darkness (measured by digital image analysis).
-
Change from baseline in Global Eyelash Assessment (GEA) score, a validated photographic scale rated by an independent expert.
-
Participant self-assessment questionnaires evaluating satisfaction with eyelash appearance.
-
Standardized digital photography at each visit.
-
Safety Assessments
-
Ophthalmological examinations at baseline and final visit.
-
Monitoring and recording of all adverse events at each visit.
Statistical Analysis
-
The primary efficacy analysis should be performed on the intent-to-treat (ITT) population.
-
An Analysis of Covariance (ANCOVA) can be used to compare the change from baseline in the primary endpoints between the treatment groups, with baseline values as a covariate.
-
Paired t-tests or Wilcoxon signed-rank tests can be used to assess changes from baseline within each group.
-
P-values of <0.05 will be considered statistically significant.
Safety and Tolerability
Peptide-based eyelash serums are generally well-tolerated, with a lower incidence of side effects compared to prostaglandin analogs.[1] Potential adverse events are typically mild and may include transient eye irritation or redness.[2] In contrast, prostaglandin analogs have been associated with a higher rate of side effects, including conjunctival hyperemia, eye pruritus, and skin hyperpigmentation of the eyelid.[3] A rare but potentially permanent side effect of prostaglandin analogs is a change in iris color.[3]
This guide provides a foundational framework for the clinical evaluation of eyelash growth peptides. Rigorous, well-controlled head-to-head trials are crucial for substantiating efficacy claims and further establishing the safety profile of these promising compounds.
References
Validating the Off-Target Effects of Myristoyl Pentapeptide-16 in Skin Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoyl Pentapeptide-16 has emerged as a popular active ingredient in cosmetic formulations, primarily for its role in enhancing the appearance of eyelashes and eyebrows. Its on-target effect is attributed to the stimulation of keratin (B1170402) production, a key structural protein in hair. However, the broader cellular effects of this peptide in skin cells are not well-documented. This guide provides a framework for validating the potential off-target effects of this compound, comparing it with other commonly used peptides, Acetyl Tetrapeptide-3 and Biotinoyl Tripeptide-1. We present detailed experimental protocols and data presentation formats to facilitate a comprehensive and objective analysis.
Overview of Peptides and On-Target Effects
Cosmetic peptides are short chains of amino acids designed to interact with specific cellular targets to elicit a desired biological response.[1] this compound, often used in conjunction with Myristoyl Hexapeptide-16, is primarily recognized for its ability to stimulate keratin gene expression, leading to fuller and thicker-appearing eyelashes and eyebrows.[2] This on-target effect is the basis for its inclusion in numerous eyelash and eyebrow growth serums.
Alternatives to this compound include Acetyl Tetrapeptide-3 and Biotinoyl Tripeptide-1. Acetyl Tetrapeptide-3 is known to stimulate the synthesis of extracellular matrix proteins like collagen and laminin, which helps in anchoring the hair fibers more securely.[3][4] Biotinoyl Tripeptide-1, a combination of biotin (B1667282) and a three-amino-acid peptide, is believed to reduce hair loss and strengthen hair by improving the structure of the hair follicle.[2][5] While these peptides share the common goal of improving hair appearance, their primary mechanisms of action differ, highlighting the need for a thorough evaluation of their broader cellular impacts.
Experimental Approach to Validating Off-Target Effects
A multi-faceted approach is essential to comprehensively assess the potential off-target effects of this compound and its alternatives. This involves a combination of global molecular profiling techniques and targeted cell-based assays. The following experimental workflow is proposed:
Cell Culture and Treatment
Human Epidermal Keratinocytes (adult, HEKa) and Human Dermal Fibroblasts (adult, HDFa) should be used as they represent the primary cell types in the skin that would be exposed to topically applied peptides. Cells should be cultured under standard conditions and treated with this compound, Acetyl Tetrapeptide-3, Biotinoyl Tripeptide-1, and a vehicle control at relevant concentrations (e.g., 1, 10, and 50 µM) for 24 and 48 hours.
Transcriptomic Analysis (RNA-Sequencing)
Objective: To identify global changes in gene expression in skin cells following peptide treatment.
Protocol:
-
RNA Extraction: After treatment, total RNA will be extracted from HEKa and HDFa cells using a commercially available kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity will be assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: RNA-sequencing libraries will be prepared using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). Sequencing will be performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate approximately 20-30 million reads per sample.[6]
-
Data Analysis: Raw sequencing reads will be quality-controlled and aligned to the human reference genome. Differential gene expression analysis will be performed to identify genes that are significantly up- or down-regulated in peptide-treated cells compared to the vehicle control.[7] Pathway analysis using tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) will be conducted to identify biological processes and signaling pathways affected by the peptides.
Proteomic Analysis (LC-MS/MS)
Objective: To identify global changes in protein expression and post-translational modifications in skin cells following peptide treatment.
Protocol:
-
Protein Extraction and Digestion: Following treatment, total protein will be extracted from HEKa and HDFa cells. Protein concentration will be determined, and samples will be reduced, alkylated, and digested with trypsin.[8][9]
-
LC-MS/MS Analysis: Tryptic peptides will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).[8]
-
Data Analysis: Raw mass spectrometry data will be processed using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.[10] Statistical analysis will be performed to identify proteins with significantly altered abundance in peptide-treated cells compared to the vehicle control. Bioinformatic analysis will be used to identify affected cellular pathways.[11]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic potential of the peptides on skin cells.
Protocol:
-
Cell Seeding: HEKa and HDFa cells will be seeded in 96-well plates and allowed to attach overnight.[12]
-
Peptide Treatment: Cells will be treated with a range of peptide concentrations for 24 and 48 hours.
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[13]
-
Solubilization and Absorbance Reading: The formazan crystals will be solubilized, and the absorbance will be measured using a microplate reader.[14] Cell viability will be expressed as a percentage of the vehicle-treated control.
Inflammatory Cytokine Profiling
Objective: To determine if the peptides induce an inflammatory response in skin cells.
Protocol:
-
Supernatant Collection: Following peptide treatment, the cell culture supernatants will be collected.
-
Cytokine Measurement: The levels of key pro-inflammatory and anti-inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6, IL-8, TNF-α, IL-10) will be quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[15][16]
-
Data Analysis: Cytokine concentrations in the supernatants of peptide-treated cells will be compared to those of the vehicle-treated control.
Data Presentation and Comparison
The quantitative data generated from the proposed experiments should be summarized in clearly structured tables for easy comparison of this compound with Acetyl Tetrapeptide-3 and Biotinoyl Tripeptide-1.
Table 1: Summary of Transcriptomic Analysis
| Gene | This compound (Fold Change) | Acetyl Tetrapeptide-3 (Fold Change) | Biotinoyl Tripeptide-1 (Fold Change) | Associated Pathway |
| Keratin Genes | Epidermal Development | |||
| KRT1 | ||||
| KRT10 | ||||
| Inflammation | Immune Response | |||
| IL6 | ||||
| CXCL8 | ||||
| Cell Cycle | Cell Proliferation | |||
| CDKN1A | ||||
| CCND1 | ||||
| Extracellular Matrix | Tissue Remodeling | |||
| COL1A1 | ||||
| MMP1 |
Table 2: Summary of Proteomic Analysis
| Protein | This compound (Fold Change) | Acetyl Tetrapeptide-3 (Fold Change) | Biotinoyl Tripeptide-1 (Fold Change) | Cellular Function |
| Keratins | Cytoskeleton | |||
| Keratin, type I | ||||
| Keratin, type II | ||||
| Inflammatory Mediators | Cell Signaling | |||
| Cyclooxygenase-2 | ||||
| Apoptosis Regulators | Programmed Cell Death | |||
| Bcl-2 | ||||
| Caspase-3 | ||||
| ECM Components | Structural Support | |||
| Collagen alpha-1(I) | ||||
| Fibronectin |
Table 3: Comparative Cell Viability and Inflammatory Response
| Assay | This compound | Acetyl Tetrapeptide-3 | Biotinoyl Tripeptide-1 |
| Cell Viability (% of Control) | |||
| 24 hours | |||
| 48 hours | |||
| Inflammatory Cytokine Levels (pg/mL) | |||
| IL-6 | |||
| IL-8 | |||
| TNF-α |
Signaling Pathway Visualization
The on-target effect of this compound is believed to be mediated through the stimulation of keratin gene expression. While the precise upstream signaling cascade is not fully elucidated in publicly available literature, a putative pathway can be conceptualized for further investigation.
References
- 1. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. us.typology.com [us.typology.com]
- 4. uk.typology.com [uk.typology.com]
- 5. procoal.co.uk [procoal.co.uk]
- 6. Transcriptomic Analysis of Human Keratinocytes Treated with Galactomyces Ferment Filtrate, a Beneficial Cosmetic Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteomes of primary skin fibroblasts from healthy individuals reveal altered cell responses across the life span - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic and secretomic comparison of young and aged dermal fibroblasts highlights cytoskeleton as a key component during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Evaluation of the profile of inflammatory cytokines, through immunohistochemistry, in the skin of patients with allergic contact dermatitis to nickel in the acute and chronic phases* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 16. Cytokine/Chemokine assessment as a complementary diagnostic tool for inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
Growth Factor Showdown: A Comparative Transcriptomic Analysis of Keratinocytes Treated with EGF, FGF, and TGF-β
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different growth peptides on keratinocytes is crucial for advancing dermatological therapeutics and wound healing strategies. This guide provides an objective comparison of the transcriptomic landscapes of keratinocytes treated with three key growth factors: Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β). The comparative analysis is supported by a synthesis of experimental data from multiple studies, detailing the distinct and overlapping molecular pathways these peptides modulate.
This guide summarizes quantitative transcriptomic data, outlines detailed experimental protocols for reproducibility, and presents signaling pathways and experimental workflows through clear visualizations to facilitate a deeper understanding of the molecular underpinnings of growth factor-mediated keratinocyte responses.
Comparative Overview of Transcriptomic Changes
Epidermal Growth Factor (EGF) primarily orchestrates keratinocyte proliferation and migration. Transcriptomic analyses of EGF-treated keratinocytes reveal the upregulation of genes associated with cell cycle progression, DNA replication, and motility. The EGF/EGFR signaling axis activates downstream pathways including Src/PI3K/Akt/mTOR, which are critical for these cellular responses[1].
Fibroblast Growth Factor (FGF) , particularly FGF2 and FGF7 (also known as Keratinocyte Growth Factor, KGF), also plays a significant role in keratinocyte proliferation and migration, which is crucial for wound re-epithelialization[2][3]. FGF signaling through its receptors, primarily FGFR1 and FGFR2, is essential for these processes[2][4]. Transcriptomic studies indicate that FGFs upregulate genes involved in cell motility and can influence the expression of other growth factors, creating a complex signaling cascade[5].
Transforming Growth Factor-beta (TGF-β) presents a more complex regulatory role. It is known to inhibit the proliferation of keratinocytes while promoting their differentiation and migration, contributing to the basal cell phenotype[6]. The TGF-β signaling pathway, acting through both canonical Smad-dependent and non-canonical pathways, regulates genes involved in cell cycle arrest and extracellular matrix organization[6][7][8].
The following table summarizes the key differentially regulated genes and pathways in keratinocytes upon treatment with EGF, FGF, and TGF-β, compiled from various transcriptomic studies. It is important to note that direct comparison of fold-changes across different studies should be approached with caution due to variations in experimental conditions.
| Growth Factor | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Primary Cellular Response |
| EGF | Genes involved in cell cycle (e.g., cyclins, CDKs), DNA synthesis, and motility. Activation of Src/PI3K/Akt/mTOR pathways[1]. | Genes associated with terminal differentiation. | Proliferation, Migration |
| FGF | Genes promoting migration and proliferation. Upregulation of matrix metalloproteinases (MMPs)[2][3]. | Genes that may inhibit cell movement. | Proliferation, Migration, Wound Healing |
| TGF-β | Genes promoting basal keratinocyte phenotype (e.g., KRT5, KRT14), integrins, and genes involved in cell cycle arrest (e.g., p21)[6]. | Genes associated with proliferation (e.g., c-Myc). | Inhibition of Proliferation, Promotion of Differentiation and Migration |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides a generalized, detailed methodology for key experiments involved in the comparative transcriptomics of keratinocytes treated with growth peptides, based on common practices found in the literature[9][10][11][12][13].
Primary Human Keratinocyte Culture
-
Isolation: Primary human keratinocytes are isolated from neonatal foreskin or adult skin biopsies. The tissue is washed with phosphate-buffered saline (PBS) and incubated in a dispase solution to separate the epidermis from the dermis. The epidermis is then treated with trypsin to release the keratinocytes.
-
Culture Medium: Keratinocytes are cultured in a serum-free keratinocyte growth medium (e.g., KSFM) supplemented with bovine pituitary extract and EGF. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, they are passaged using a trypsin-EDTA solution.
Growth Factor Treatment
-
Starvation: Prior to growth factor treatment, keratinocytes are typically serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling.
-
Treatment: Cells are then treated with recombinant human EGF, FGF (e.g., FGF2 or FGF7), or TGF-β1 at optimized concentrations (typically in the range of 1-100 ng/mL) for a specified duration (e.g., 6, 24, or 48 hours). A vehicle-treated control group is always included.
RNA Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA is extracted from the treated and control keratinocytes using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This process typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Differentially expressed genes (DEGs) between the growth factor-treated and control groups are identified using statistical packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of DEGs to identify the biological processes and signaling pathways affected by each growth factor.
Visualization of Signaling Pathways and Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF receptors 1 and 2 are key regulators of keratinocyte migration in vitro and in wounded skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast growth factor receptors 1 and 2 in keratinocytes control the epidermal barrier and cutaneous homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keratinocyte growth factor receptor ligands induce transforming growth factor alpha expression and activate the epidermal growth factor receptor signaling pathway in cultured epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human Skin Keratinocytes on Sustained TGF-β Stimulation Reveal Partial EMT Features and Weaken Growth Arrest Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. An optimized protocol to identify keratinocyte subpopulations in vitro by single-cell RNA sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Epidermal Keratinocytes (HEK) Culture Protocol [sigmaaldrich.com]
- 13. comparativephys.ca [comparativephys.ca]
Evaluating the Anti-Inflammatory Properties of Myristoyl Pentapeptide-16: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-inflammatory properties of Myristoyl Pentapeptide-16, comparing its performance with two other commercially available peptides, Palmitoyl Tetrapeptide-7 and Acetyl Tetrapeptide-5. The information presented is based on available scientific literature and is intended to support research and development in the fields of dermatology, cosmetics, and therapeutics.
Introduction
Chronic inflammation is a key contributor to a variety of skin conditions, including acne, rosacea, psoriasis, and premature aging. The development of effective anti-inflammatory agents is a critical area of research in both the pharmaceutical and cosmetic industries. Peptides, short chains of amino acids, have emerged as promising candidates due to their high specificity, efficacy, and favorable safety profile. This guide focuses on this compound and provides a comparative analysis with Palmitoyl Tetrapeptide-7 and Acetyl Tetrapeptide-5, offering insights into their potential mechanisms of action and supported by experimental data.
Peptide Profiles and Mechanisms of Action
This compound
This compound is primarily recognized for its ability to stimulate the production of keratin (B1170402), a key structural protein in the epidermis and hair follicles.[1] While direct studies on its anti-inflammatory effects are limited, its mechanism of action is hypothesized to be linked to the Mitogen-Activated Protein Kinase (MAPK) and Wnt/β-catenin signaling pathways.[2] These pathways are integral to cellular processes such as proliferation and differentiation, and their modulation can influence the inflammatory response. It is proposed that by promoting keratinocyte differentiation and enhancing the skin's barrier function, this compound may indirectly mitigate inflammatory responses.
Palmitoyl Tetrapeptide-7
Palmitoyl Tetrapeptide-7 has more direct evidence supporting its anti-inflammatory properties. It has been shown to significantly reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[3] By suppressing IL-6, Palmitoyl Tetrapeptide-7 can help to dampen the inflammatory cascade that contributes to skin redness, degradation of the extracellular matrix, and other signs of inflammation. Some studies also indicate its ability to reduce Interleukin-1β (IL-1β) levels.[4][5] The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[6]
Acetyl Tetrapeptide-5
Acetyl Tetrapeptide-5 is widely used in cosmetic formulations for its ability to reduce puffiness and edema, particularly around the eyes.[7][8][9][10][11] Its mechanism of action is attributed to several factors, including the inhibition of vascular permeability and the inhibition of Angiotensin-Converting Enzyme (ACE), which helps to improve microcirculation.[7][8][9] Additionally, it exhibits anti-glycation properties, preventing the cross-linking of collagen and elastin (B1584352) fibers that can contribute to an aged appearance.[8][10] While its primary function is not anti-inflammatory, its ability to reduce fluid accumulation and improve tissue health suggests an indirect benefit in calming irritated skin.[10][12]
Comparative Anti-Inflammatory Performance: Quantitative Data
The following table summarizes the available quantitative data on the anti-inflammatory effects of the three peptides. It is important to note that direct comparative studies are scarce, and the data is compiled from various sources.
| Peptide | Inflammatory Marker | Assay/Model | Concentration | Result | Reference |
| This compound | Keratin Gene Expression | In vitro (Hair Follicle Culture) | Not Specified | Upregulation of multiple keratin genes | |
| Palmitoyl Tetrapeptide-7 | IL-6 Secretion | In vitro (LPS-stimulated keratinocytes) | Not Specified | Significant reduction | |
| IL-1β Expression | In vivo (PM10-induced inflammation in mice) | 5% topical gel | Statistically significant decrease | [4][5] | |
| IL-6 Expression | In vivo (PM10-induced inflammation in mice) | 5% topical gel | Statistically significant decrease | [4][5] | |
| IL-6 Production | In vitro (UV-irradiated cells) | Not Specified | Up to 40% reduction (dose-dependent) | [13] | |
| IL-6 Production | In vitro (UV-irradiated cells) | Not Specified | 86% reduction | [13] | |
| Acetyl Tetrapeptide-5 | Vascular Permeability | In vitro (Endothelial cell monolayers) | 1 mg/ml | 50% inhibition | [9] |
| ACE Activity | In vitro | 100 µg/mL | Inhibition of ACE-1 activity | [7] |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Proposed signaling pathways for the anti-inflammatory and related effects of the peptides.
Experimental Workflow: In Vitro Cytokine Release Assay
Caption: A generalized workflow for an in vitro cytokine release assay.
Detailed Experimental Protocols
In Vitro LPS-Induced Cytokine Release in Keratinocytes
This protocol is a standard method to assess the anti-inflammatory potential of a test compound on skin cells.
1. Cell Culture:
-
Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Keratinocytes are seeded in 24-well plates at a density of 5 x 10^4 cells/well and allowed to adhere and reach 80-90% confluence.[14]
-
The culture medium is then replaced with a fresh medium containing the test peptide (this compound, Palmitoyl Tetrapeptide-7, or Acetyl Tetrapeptide-5) at various concentrations. A vehicle control (medium without peptide) is also included.
-
After a pre-incubation period of 1-2 hours, inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 10-100 µg/mL.[14]
-
The cells are incubated for a further 24-48 hours.
3. Cytokine Measurement:
-
After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
The concentrations of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
The results are expressed as the concentration of the cytokine (e.g., pg/mL).
-
The percentage inhibition of cytokine release by the test peptide is calculated relative to the LPS-stimulated control group.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.
In Vivo Topical Anti-Inflammatory Testing in a Mouse Model
This protocol describes a common method for evaluating the efficacy of topically applied anti-inflammatory agents.
1. Animal Model:
-
Female BALB/c mice (6-8 weeks old) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Induction of Inflammation:
-
A localized inflammatory response is induced on the ear of the mouse. A common method is the topical application of a phorbol (B1677699) ester such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or croton oil.[15]
-
Alternatively, for immune-mediated inflammation, a delayed-type hypersensitivity (DTH) reaction can be induced by sensitizing the mice with an allergen (e.g., oxazolone) followed by a challenge on the ear.
3. Treatment:
-
The test peptide, formulated in a suitable vehicle (e.g., a gel or cream), is applied topically to the inflamed ear.
-
A vehicle control group and a positive control group (treated with a known anti-inflammatory drug like dexamethasone) are included.
-
Treatment is typically applied shortly before or after the inflammatory challenge.
4. Assessment of Inflammation:
-
The severity of inflammation is assessed at various time points (e.g., 6, 24, and 48 hours) after the challenge.
-
Edema is quantified by measuring the ear thickness using a digital caliper or by weighing a punch biopsy of the ear tissue.
-
The levels of inflammatory cytokines (e.g., IL-1β, IL-6) and other inflammatory markers in the ear tissue can be measured by homogenizing the tissue and performing ELISA or Western blotting.[4][5]
5. Data Analysis:
-
The percentage reduction in ear edema or inflammatory marker levels in the peptide-treated group is calculated compared to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the treatment effects.
Conclusion
This compound presents an interesting, albeit indirect, potential for anti-inflammatory activity through its primary function of stimulating keratin production and influencing key signaling pathways like MAPK. This suggests a mechanism centered on improving skin barrier function and promoting tissue homeostasis.
In comparison, Palmitoyl Tetrapeptide-7 demonstrates a more direct and well-documented anti-inflammatory effect by inhibiting the production of the pro-inflammatory cytokine IL-6. Acetyl Tetrapeptide-5's primary role in reducing edema and improving microcirculation also contributes to alleviating symptoms associated with inflammation, though its direct anti-inflammatory action is less characterized.
For researchers and drug development professionals, the choice of peptide will depend on the specific application and desired mechanism of action. This compound may be a suitable candidate for conditions where compromised barrier function is a key contributor to inflammation. Palmitoyl Tetrapeptide-7 offers a more direct approach to targeting the inflammatory cascade. Acetyl Tetrapeptide-5 is a specialized peptide for addressing fluid retention and associated discomfort.
Further research, particularly direct comparative studies and investigations into the downstream effects of this compound on inflammatory mediators, is warranted to fully elucidate its therapeutic potential as an anti-inflammatory agent. The experimental protocols provided in this guide offer a framework for conducting such evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 - earticle [m.earticle.net]
- 5. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]
- 6. peptidesciences.com [peptidesciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. naturalorganicskincare.com [naturalorganicskincare.com]
- 9. skinmiles.com [skinmiles.com]
- 10. Acetyl Tetrapeptide-5 - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 11. ulprospector.com [ulprospector.com]
- 12. avenalab.com [avenalab.com]
- 13. avenalab.com [avenalab.com]
- 14. scirp.org [scirp.org]
- 15. ijpras.com [ijpras.com]
A Comparative Analysis of Myristoyl Pentapeptide-16 and Natural Extracts for Hair Growth Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective hair growth modulators is a significant focus in cosmetic and pharmaceutical research. Hair loss, primarily androgenetic alopecia, affects a substantial portion of the global population, driving the demand for innovative and evidence-based solutions. This guide provides a detailed comparative analysis of a synthetic peptide, Myristoyl Pentapeptide-16, against three widely researched natural extracts: Saw Palmetto, Rosemary, and Red Ginseng. The objective is to present a comprehensive overview of their mechanisms of action, comparative efficacy supported by available data, and the experimental protocols used to evaluate such compounds. This document is intended to serve as a resource for researchers and professionals in the field of hair biology and drug development.
Hair growth is governed by the hair follicle cycle, which consists of three main phases: anagen (growth), catagen (transition), and telogen (rest). The dermal papilla, a cluster of specialized mesenchymal cells at the base of the hair follicle, plays a pivotal role in regulating this cycle through complex signaling pathways. Key pathways involved in promoting and maintaining the anagen phase include the Wnt/β-catenin and MAPK/ERK signaling cascades. Conversely, factors such as the androgen dihydrotestosterone (B1667394) (DHT) can shorten the anagen phase and lead to hair follicle miniaturization. The compounds discussed in this guide exert their effects by modulating these critical pathways.
Active Compounds Under Review
This compound is a synthetic lipopeptide, a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated with myristic acid. This fatty acid modification enhances its bioavailability and skin penetration. Its primary proposed mechanism is the stimulation of keratin (B1170402) gene expression, the fundamental proteins that constitute the hair shaft.
Natural Extracts:
-
Saw Palmetto (Serenoa repens): A botanical extract rich in fatty acids and phytosterols. Its primary mechanism of action is the inhibition of 5α-reductase, the enzyme that converts testosterone (B1683101) to DHT.[1][2]
-
Rosemary (Rosmarinus officinalis): An essential oil containing various bioactive compounds. It is believed to promote hair growth by improving microcapillary perfusion and potentially through anti-androgenic effects.[3]
-
Red Ginseng (Panax ginseng): A well-known traditional medicine containing ginsenosides (B1230088) as its active components. It is reported to stimulate hair growth by modulating various signaling pathways, including Wnt/β-catenin, and may also possess 5α-reductase inhibitory properties.[4][5]
Mechanism of Action
The efficacy of these compounds is rooted in their interaction with key signaling pathways that govern hair follicle activity.
This compound: This peptide is reported to upregulate the expression of keratin genes, which are essential for the structural integrity of the hair shaft.[6] While the precise signaling cascade is not fully elucidated in publicly available literature, it is hypothesized to involve the activation of the Wnt/β-catenin and MAPK/ERK pathways in dermal papilla cells, which are crucial for initiating and maintaining the anagen phase.[7]
Saw Palmetto: The primary mechanism of Saw Palmetto is the inhibition of 5α-reductase. By blocking this enzyme, it reduces the conversion of testosterone to DHT, a key driver of androgenetic alopecia.[1][2][8] This leads to a decrease in the androgenic signaling that can shorten the anagen phase and cause follicle miniaturization.
Rosemary Oil: Rosemary oil is thought to improve blood circulation in the scalp, thereby enhancing the delivery of nutrients to the hair follicles.[3] Some evidence also suggests it may have anti-inflammatory and anti-androgenic properties, potentially by inhibiting the binding of DHT to androgen receptors.
Red Ginseng: Red Ginseng exerts its effects through multiple pathways. Its active components, ginsenosides, have been shown to promote the proliferation of dermal papilla cells and stimulate the Wnt/β-catenin signaling pathway, which is critical for anagen induction.[5] Some studies also suggest it may inhibit 5α-reductase.[4]
Signaling Pathway Diagrams
References
- 1. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. Rosemary oil vs minoxidil 2% for the treatment of androgenetic alopecia: a randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Red Ginseng Extract Promotes the Hair Growth in Cultured Human Hair Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hair Growth-Promoting Mechanisms of Red Ginseng Extract through Stimulating Dermal Papilla Cell Proliferation and Enhancing Skin Health [pnfs.or.kr]
- 6. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Anti-Keratin Antibody Selection: A Comparative Analysis for Validated Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection and characterization of keratin (B1170402) proteins are paramount in numerous fields, from cancer biology to toxicology. The specificity and cross-reactivity of anti-keratin antibodies are critical factors that can significantly impact experimental outcomes. This guide provides a comparative analysis of commonly used anti-keratin antibodies, supported by experimental data and detailed validation protocols, to aid in the selection of the most appropriate reagents for your research needs.
Comparative Analysis of Anti-Keratin Antibody Cross-Reactivity
The following tables summarize the reported cross-reactivity of several widely used anti-keratin antibodies. This data has been compiled from manufacturer datasheets and peer-reviewed literature to provide a comparative overview of their specificity. It is important to note that performance can vary depending on the specific application and experimental conditions.
Table 1: Pan-Cytokeratin Antibody Cocktails
| Antibody Cocktail | Recognized Keratins (Human) | Key Characteristics | Potential Cross-Reactivity/Notes |
| AE1/AE3 | Acidic (Type I): K10, K14, K15, K16, K19 Basic (Type II): K1, K4, K5, K6, K8 | Broad-spectrum cocktail recognizing a wide range of acidic and basic keratins. Widely used for identifying epithelial cell lineage. | Does not react with Keratin 18. May show cross-reactivity with Glial Fibrillary Acidic Protein (GFAP), potentially leading to staining in some glial tumors. |
| CAM5.2 | K7, K8 | Primarily recognizes Keratin 8 and to a lesser extent Keratin 7.[1][2][3][4] Useful for identifying simple and glandular epithelia.[4] | Does not show reactivity with Keratin 18 or 19.[1] Some reports indicate reactivity with tumors of smooth muscle derivation in whole cell extracts, but not in cytoskeletal extracts.[5] |
| MAK-6 | Mixture of two monoclonal antibodies | Similar staining profile to AE1/AE3 and CAM5.2. Stronger staining in some transitional cell carcinomas compared to AE1/AE3. | Reported to have similar utility to AE1/AE3 and CAM5.2 for identifying poorly differentiated epithelial neoplasms. |
| C-11 (pan-reactive) | K4, K5, K6, K8, K10, K13, K18 | Recognizes a broad range of keratins. | Cross-reactivity with keratins from other species has not been fully determined. No expected reaction with vimentin, desmin, or neurofilament proteins. |
Table 2: Specific Anti-Keratin Antibodies
| Antibody (Clone) | Target Keratin | Reported Specificity & Cross-Reactivity | Applications |
| DE-K10 | Keratin 10 | Highly specific for Keratin 10. No cross-reactivity observed with Keratins 8, 14, 18, or 19 in peptide microarray analysis. | WB, IHC |
| Ks18.04 | Keratin 18 | Highly specific for Keratin 18. Weak cross-reaction at background level with a similar sequence in Keratin 19. | WB, IHC |
| DC10 | Keratin 18 | Specific for Keratin 18. Does not cross-react with other keratins. Reacts with a wide variety of neoplastic tissues including GI tract, lung, and breast tumors.[6] | IHC |
| KRT18/835 | Keratin 18 | Reacts with a wide variety of simple epithelia. Does not react with stratified squamous epithelia. | WB, ICC/IF, IHC-P, Protein Array |
| 6D45 | Caspase-cleaved Keratin 18 (M30 neo-epitope) | Specific to the caspase-cleaved fragment of Keratin 18, an apoptosis marker.[7] Does not react with intact Keratin 18.[7] Cross-reacts with monkey and bovine cleaved Keratin 18.[7] | Flow Cytometry, ICC, IHC, WB |
| BA-17 | Keratin 19 | Specific for Keratin 19. Often co-expressed with Keratin 7. | WB, IHC(P), ICC, IP |
Experimental Protocols for Antibody Validation
Robust validation is essential to ensure the reliability of experimental results. The following are detailed protocols for common techniques used to assess the specificity and cross-reactivity of anti-keratin antibodies.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate slides through a graded series of ethanol (B145695) solutions: two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10mM Sodium Citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol (B129727) for 15-20 minutes.
-
Rinse with wash buffer (TBS or PBS with 0.05% Tween-20).
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in TBS/PBS) for 30-60 minutes at room temperature.
-
Incubate with the primary anti-keratin antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Detection and Counterstaining:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Rinse with wash buffer.
-
Develop the signal with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Western Blotting (WB) Protocol
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Denature protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-keratin antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager or X-ray film.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
-
Antigen Coating:
-
Coat the wells of a 96-well microplate with 100 µL of purified keratin proteins (the target keratin and potential cross-reactive keratins) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of serial dilutions of the primary anti-keratin antibody to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of an HRP-conjugated secondary antibody at the appropriate dilution.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity in wells coated with non-target keratins indicates the degree of cross-reactivity.
-
Signaling Pathways and Experimental Workflows
Understanding the biological context in which keratins function is crucial for interpreting experimental results. Keratins are not merely structural proteins but are actively involved in various signaling pathways.
Keratins in Apoptosis Signaling
Keratins, particularly K8 and K18, play a protective role against apoptosis induced by members of the tumor necrosis factor (TNF) receptor superfamily. They can interact with components of the death-inducing signaling complex (DISC) to modulate apoptotic signals.[8][9][10][11]
Keratins in Cell Growth and Proliferation
Keratin 17 has been shown to play a role in cell growth and proliferation by modulating the mTOR signaling pathway, a central regulator of cell metabolism and growth.[12][13]
Keratins in Epithelial-Mesenchymal Transition (EMT)
The expression of certain keratins is altered during EMT, a process critical in development and cancer metastasis. The TGF-β signaling pathway is a key inducer of EMT, and changes in keratin expression are a hallmark of this transition.[14][15][16]
References
- 1. Anti-cytokeratin CAM 5.2 is specific for K8 and to a lesser extent for the closely related K7, but shows no reactivity with K18 or K19: comment on: "keratin expression in endocrine organs and their neoplasms" Endocr Pathol. 2009 Spring; 20(1):1-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cytokeratin CAM5.2 Monoclonal Antibody Reacted with Both Cytokeratin 7 and 8, but not Cytokeratin 18. Comment on: Hepatocellular Carcinoma Metastatic to the Gingiva as a First Manifestation of Hepatocellular Carcinoma. J Maxillofac Oral Surg (JMOSI), Published on Line: 25 February 2011; DOI: 10.1007/s12663-011-0187-z - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cytokeratin CAM5.2 is not a monoclonal antibody against cytokeratin 8/18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pathnsitu.com [pathnsitu.com]
- 5. Cytokeratin-specific monoclonal antibodies are reactive with tumours of smooth muscle derivation. An immunocytochemical and biochemical study using antibodies to intermediate filament cytoskeletal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokeratin 18 Antibody - Biocare Medical [biocare.net]
- 7. mybiosource.com [mybiosource.com]
- 8. rupress.org [rupress.org]
- 9. Keratin attenuates tumor necrosis factor–induced cytotoxicity through association with TRADD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Simple epithelium keratins 8 and 18 provide resistance to Fas-mediated apoptosis. The protection occurs through a receptor-targeting modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting the Oncogenic Roles of Keratin 17 in the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JCI Insight - TGF-β–mediated epithelial-mesenchymal transition of keratinocytes promotes fibrosis in secondary lymphedema [insight.jci.org]
- 15. Mechanisms of Epithelial-Mesenchymal Transition by TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Prostaglandin Analogs for Eyelash Growth: Insights from Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of eyelash length and thickness data from clinical trials of prostaglandin (B15479496) analogs. It includes detailed experimental protocols and visual representations of the underlying biological mechanisms to facilitate objective comparison and inform future research.
Prostaglandin F2α (PGF2α) analogs, initially developed for the treatment of glaucoma, have demonstrated a significant effect on eyelash growth, leading to their widespread use in cosmetic applications. This guide delves into the clinical trial data for two prominent prostaglandin analogs, Bimatoprost and Latanoprost, offering a comparative analysis of their efficacy in enhancing eyelash length and thickness.
Quantitative Analysis of Clinical Trial Data
The following tables summarize the key quantitative outcomes from pivotal clinical trials investigating the effects of Bimatoprost and Latanoprost on eyelash growth. These studies consistently demonstrate a statistically significant increase in both eyelash length and thickness compared to a vehicle or placebo.
Bimatoprost Clinical Trial Data
| Study Metric | Baseline | Week 16 | % Change vs. Baseline | P-value vs. Vehicle | Citation |
| Eyelash Length (mm) | 6.6 | 8.25 | +25% | <0.0001 | [1] |
| Eyelash Thickness (mm) | Not Specified | Not Specified | +106% | <0.0001 | [1] |
| Eyelash Darkness | Not Specified | Not Specified | +18% | <0.0001 | [1] |
Table 1: Summary of Bimatoprost 0.03% once-daily application clinical trial results at week 16.
Latanoprost Clinical Trial Data
| Study Metric | Baseline | 3 Months | % Change vs. Baseline | P-value vs. Placebo | Citation |
| Eyelash Length | Not Specified | Significant Increase | Not Specified | Statistically Significant | [2] |
| Eyelash Color | Not Specified | Significant Change | Not Specified | Statistically Significant | [2] |
Table 2: Summary of a pilot study on Latanoprost for eyelash growth at 3 months. Note: Specific quantitative increases were not detailed in the abstract.
Experimental Protocols
The accurate and reproducible measurement of eyelash characteristics is paramount in clinical trials. The following outlines a typical experimental protocol for assessing changes in eyelash length and thickness.
Subject Enrollment and Blinding
-
Inclusion Criteria: Participants are typically healthy adults with hypotrichosis (inadequate or not enough eyelashes).
-
Exclusion Criteria: Individuals with active eye conditions or allergies to the study medication are excluded.
-
Randomization and Blinding: Subjects are randomly assigned to receive either the active drug or a vehicle control in a double-blind fashion, where neither the participant nor the investigator knows the treatment assignment.
Product Application
Participants are instructed to apply a single drop of the solution to a sterile applicator and draw it along the skin of the upper eyelid margin at the base of the eyelashes once daily, typically in the evening.
Efficacy and Safety Assessments
-
Baseline Measurements: Before the first application, baseline measurements of eyelash length, thickness, and darkness are taken.
-
Follow-up Visits: Assessments are repeated at regular intervals (e.g., weeks 4, 8, 12, and 16).
-
Measurement Techniques:
-
Digital Image Analysis: High-resolution digital photographs of the eyelashes are taken using a standardized imaging system. Specialized software is then used to analyze the images and quantify changes in length and thickness.
-
Global Eyelash Assessment (GEA) Scale: Investigators use a validated, multi-point scale to assess the overall prominence of the eyelashes, considering length, thickness, and darkness.
-
-
Safety Monitoring: Ophthalmic examinations and monitoring for adverse events are conducted at each visit.
Experimental workflow for clinical trials of eyelash growth products.
Signaling Pathway of Prostaglandin Analogs
Prostaglandin analogs like Bimatoprost and Latanoprost exert their effects by interacting with prostaglandin receptors in the hair follicle.[2] This interaction is believed to prolong the anagen (growth) phase of the hair cycle and increase the number of hairs in this phase.[3][4] The proposed mechanism involves the activation of the Prostaglandin F2α receptor (FP receptor), which in turn initiates a cascade of intracellular signaling events.
The binding of the prostaglandin analog to the FP receptor is thought to stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are believed to influence gene expression related to hair follicle cycling, ultimately promoting the transition of follicles into and the maintenance of the anagen phase. This results in longer, thicker, and more numerous eyelashes.
Signaling pathway of prostaglandin analogs in hair follicle cells.
Conclusion
Clinical trial data robustly support the efficacy of prostaglandin analogs, specifically Bimatoprost and Latanoprost, in promoting eyelash growth. The methodologies employed in these studies, centered around digital image analysis and standardized assessment scales, provide a reliable framework for evaluating product performance. The underlying mechanism of action, through the prostaglandin F2α receptor signaling pathway, offers a clear biological basis for the observed clinical effects. This guide provides a foundational understanding for professionals in the field to compare existing treatments and to guide the development of novel therapies for hypotrichosis.
References
- 1. Prostaglandin F2α stimulates the growth of human intermediate hair follicles in ex vivo organ culture with potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eyelash Growth from Application of Bimatoprost in Gel Suspension to the Base of the Eyelashes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skintypesolutions.com [skintypesolutions.com]
Assessing the In Vitro Safety and Toxicity of Myristoyl Pentapeptide-16: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoyl Pentapeptide-16 is a synthetic peptide increasingly utilized in cosmetic formulations, particularly those aimed at enhancing the appearance of eyelashes and eyebrows. Its purported mechanism of action involves the stimulation of keratin (B1170402) production, a key structural protein in hair.[1] As with any bioactive ingredient, a thorough assessment of its safety and toxicity profile is paramount. This guide provides a comparative overview of the in vitro methods used to evaluate the safety of cosmetic peptides, using available data for comparator peptides to contextualize the current data landscape for this compound.
Currently, specific public domain in vitro safety and toxicity data for this compound is limited. A 2022 survey and risk assessment of eyelash and eyebrow serums by the Danish Environmental Protection Agency noted that no toxicological data were identified for this specific peptide.[2] The assessment did, however, conclude that based on the safety of its constituent amino acids and low concentrations in products, it did not pose a health concern.[2]
Given the data scarcity for this compound, this guide will present a framework for its safety assessment based on established in vitro toxicological assays and compare it with data available for other cosmetic peptides, such as Myristoyl Pentapeptide-17 and Palmitoyl Pentapeptide-4.
Comparative Safety Profile: this compound vs. Alternatives
The following table summarizes key in vitro safety endpoints for cosmetic peptides. Data for comparator peptides are included where available, highlighting the current data gaps for this compound.
| In Vitro Assay | Endpoint | This compound | Myristoyl Pentapeptide-17 | Palmitoyl Pentapeptide-4 |
| Cytotoxicity | Cell Viability (e.g., IC50) in Keratinocytes, Fibroblasts | No public data available | Generally considered safe for topical application at cosmetic concentrations.[3] | Not cytotoxic in preliminary Ames test up to 1600 µ g/plate .[4] |
| Genotoxicity | Mutagenicity (Ames Test) | No public data available | No public data available | Not mutagenic in Ames test (up to 1600 µ g/plate , with and without S9 activation).[4] |
| Genotoxicity | Clastogenicity (In Vitro Micronucleus Assay) | No public data available | No public data available | Negative in in vitro micronucleus test on cultured human lymphocytes.[5] |
| Skin Sensitization | Peptide Reactivity (DPRA) | No public data available | No public data available | Not sensitizing in a guinea pig maximization test. |
| Skin Sensitization | Keratinocyte Activation (KeratinoSens™) | No public data available | No public data available | No irritation or sensitization in a Human Repeated Insult Patch Test (HRIPT). |
| Skin Sensitization | Dendritic Cell Activation (h-CLAT) | No public data available | No public data available | No irritation or sensitization in a Human Repeated Insult Patch Test (HRIPT). |
| Phototoxicity | Cell Viability after UV exposure (3T3 NRU Phototoxicity Test) | No public data available | No public data available | Negative in an in vitro 3T3 NRU phototoxicity test.[6] |
Experimental Protocols
Detailed methodologies for key in vitro safety and toxicity assays are crucial for data interpretation and comparison. Below are protocols for standard assays relevant to cosmetic peptide assessment.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Human epidermal keratinocytes (HEKa) or human dermal fibroblasts (HDF) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C and 5% CO2.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide (e.g., this compound) and a vehicle control (e.g., ≤ 0.1% DMSO).
-
Incubation: Cells are incubated with the peptide for 24, 48, or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
-
Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize the amino acid and grow on a deficient medium.
-
Methodology:
-
Strains: Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in the body.
-
Exposure: The test peptide is mixed with the bacterial culture and either S9 mix or a buffer. This mixture is then combined with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.
-
Skin Sensitization Assay: Direct Peptide Reactivity Assay (DPRA - OECD 442C)
-
Principle: This in chemico assay assesses the molecular initiating event of skin sensitization by quantifying the reactivity of a test chemical with synthetic peptides containing cysteine or lysine (B10760008). Depletion of these peptides mimics the covalent binding of haptens to skin proteins.
-
Methodology:
-
Peptide Solutions: Synthetic peptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH) are prepared.
-
Incubation: The test peptide is incubated with each peptide solution for 24 hours at 25°C.
-
Analysis: The concentration of the remaining (non-depleted) peptide is measured using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine peptides.
-
Prediction Model: The mean cysteine and lysine depletion values are used in a prediction model to classify the substance into reactivity classes (low, moderate, or high reactivity), which correlates with skin sensitization potential.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures. The following are Graphviz (DOT language) representations of a hypothetical signaling pathway for this compound and a general experimental workflow for in vitro cytotoxicity testing.
Caption: Hypothetical pathway of this compound stimulating keratin production.
References
- 1. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.mst.dk [www2.mst.dk]
- 3. benchchem.com [benchchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. Safety of peptides & proteins as cosmetic ingredients - Kritox [kritox.com]
Safety Operating Guide
Navigating the Disposal of Myristoyl Pentapeptide-16: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before handling Myristoyl Pentapeptide-16, it is crucial to consult the Safety Data Sheet (SDS) for the specific product in use. While some cosmetic formulations containing this peptide are not classified as hazardous goods, the pure substance should be handled with care.[1] Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1] In case of eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention if necessary.[2]
-
Good Hygiene: Practice good industrial hygiene and safety practices. Wash hands thoroughly after handling.[3]
Quantitative Safety Data Summary
While specific quantitative disposal data for this compound is limited, the following table summarizes key safety information derived from SDS of products containing this peptide.
| Parameter | Value | Source |
| Acute Toxicity (Oral) | Not determined | [4] |
| Acute Toxicity (Dermal) | Not determined | [4] |
| Eye Irritation | May cause irritation | [1][2] |
| Skin Irritation | Not expected to be an irritant | [2][3] |
| Flammability | Not classified as flammable, but may be combustible at high temperatures | [1][2] |
| Environmental Hazard | Not classified as hazardous for the environment in cosmetic formulations | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound waste, including pure substance, contaminated materials, and empty containers. This procedure is based on general laboratory waste guidelines and should be adapted to comply with local, state, and federal regulations.[5][6][7]
1. Waste Identification and Segregation:
-
Treat all this compound waste as potentially hazardous chemical waste, given the lack of specific disposal data.
-
Segregate the waste into the following categories:
-
Solid Waste: Unused or expired pure this compound, contaminated spill cleanup materials (e.g., absorbent pads, sand).
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the peptide.
-
Empty Containers: Vials or containers that previously held this compound.
-
2. Waste Containment and Labeling:
-
Solid and Liquid Waste:
-
Contaminated Sharps:
-
Place all contaminated sharps in a designated, puncture-resistant sharps container.[5]
-
-
Empty Containers:
3. Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area that is at or near the point of generation.[7][8]
-
Ensure the storage area is secure and away from incompatible materials.
4. Disposal:
-
DO NOT dispose of this compound down the drain or in the regular trash.[6][9]
-
DO NOT allow the chemical to enter waterways or the environment.[3]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. adamandevedistribution.co.uk [adamandevedistribution.co.uk]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. This compound [thegoodscentscompany.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
Navigating the Safe Handling of Myristoyl Pentapeptide-16: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of all laboratory reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Myristoyl Pentapeptide-16, a synthetic peptide increasingly utilized in research and cosmetic applications. While generally considered non-hazardous in cosmetic formulations, prudent laboratory practice dictates a conservative approach to safety, particularly when handling the substance in its pure, powdered form.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is the most critical step in mitigating potential exposure and ensuring a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles. | In situations with a potential for splashing, a face shield should be worn in addition to safety glasses or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Disposable nitrile gloves are standard for laboratory use. It is advisable to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat or disposable gown. | A lab coat or protective gown should be worn over standard clothing to protect the skin from accidental spills. |
| Respiratory Protection | Use of a fume hood or a NIOSH-approved respirator. | When handling the lyophilized powder form that can become airborne, it is essential to work within a ventilated fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator is recommended. |
Operational Plan: A Step-by-Step Workflow for Handling and Disposal
A structured workflow is crucial for maintaining safety and preventing contamination during the handling and disposal of this compound.
Handling Protocol
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the available Safety Data Sheet for this compound or a closely related peptide.
-
Don Appropriate PPE: Equip yourself with the recommended personal protective equipment as outlined in the table above.
-
Prepare a Clean Workspace: Ensure the work area, whether a benchtop or a fume hood, is clean and uncluttered.
-
Weighing the Powder: When weighing the lyophilized powder, perform this task within a fume hood to minimize the risk of inhalation.
-
Dissolution: Dissolve the peptide in the appropriate solvent as per your experimental protocol.
-
Storage: Store the peptide in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill and Emergency Procedures
-
In case of a spill: Contain the spill using an inert absorbent material.
-
In case of exposure: Follow standard first-aid measures. For eye contact, flush with copious amounts of water. For skin contact, wash the affected area thoroughly with soap and water. In case of inhalation, move to fresh air. Seek medical attention if irritation persists.
Disposal Plan
The disposal of this compound and any contaminated materials should be handled as chemical waste in accordance with institutional and local regulations.
-
Peptide Waste: Collect all waste containing the peptide in a clearly labeled and sealed container.
-
Contaminated Materials: Dispose of all materials that have come into contact with the peptide, such as pipette tips, gloves, and weighing paper, as hazardous waste.
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local authorities for specific disposal guidelines.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the logical flow of operations.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
